4-Amino-1-benzylpiperidine-4-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-1-benzylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPJXCZSNCQLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363188 | |
| Record name | 4-Amino-1-benzylpiperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39143-25-4 | |
| Record name | 4-Amino-1-benzylpiperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-benzylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Amino-1-benzylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. The document details established methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.
Introduction
This compound is a versatile scaffold used in the synthesis of a variety of biologically active molecules. Its rigid piperidine core, coupled with the presence of amino and carboxylic acid functionalities, makes it an attractive starting material for creating diverse chemical libraries for drug discovery. This guide focuses on two principal and effective synthetic strategies: the Strecker synthesis variant and a route proceeding through a spirohydantoin intermediate.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route often depends on factors such as scale, desired purity, and available starting materials. The two primary methods for synthesizing this compound offer distinct advantages.
| Synthetic Route | Key Intermediates | Reported Yield | Key Reaction Conditions | Scale |
| Strecker Synthesis Variant | 4-Cyano-1-benzylpiperidine | 78% (overall for two steps)[1] | 1. KCN, NH₄Cl, EtOH/H₂O, 70°C2. 6 M HCl, reflux[1] | Laboratory Scale |
| Spirohydantoin Route | 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 85%[2][3] | NaOH, H₂O, heat, then HCl[2][3] | Large Scale |
Synthetic Pathways
Strecker Synthesis Variant
This approach offers a direct method for the introduction of both the amino and carboxylic acid functionalities at the 4-position of the piperidine ring.
Caption: Strecker synthesis pathway for this compound.
Spirohydantoin Route
This route is particularly amenable to larger scale synthesis, proceeding through a stable spirohydantoin intermediate which is subsequently hydrolyzed to yield the final product.
Caption: Spirohydantoin hydrolysis route to the target compound.
Experimental Protocols
Protocol 1: Strecker Synthesis Variant
This protocol is adapted from established literature procedures.[1]
Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile
-
To a solution of 1-benzylpiperidine in a 1:1 mixture of ethanol and water, add potassium cyanide (KCN) and ammonium chloride (NH₄Cl).
-
Heat the reaction mixture to 70°C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Amino-1-benzylpiperidine-4-carbonitrile.
Step 2: Hydrolysis to this compound
-
To the crude 4-Amino-1-benzylpiperidine-4-carbonitrile, add 6 M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to neutral (pH 7) using a suitable base (e.g., sodium hydroxide solution).
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Protocol 2: Spirohydantoin Route
This protocol is based on a procedure described for large-scale synthesis.[2][3]
-
In a suitable reactor, dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water.
-
To this solution, add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to form a suspension.[2][3]
-
Heat the suspension to 80°C.
-
Gradually increase the temperature in 10°C increments until it reaches 105°C, at which point vigorous foaming may be observed.[2][3]
-
Maintain the reaction at 108°C with continuous stirring overnight.[2]
-
After the reaction is complete, cool the mixture to 10°C.
-
Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8, ensuring the temperature does not exceed 23°C.[2][3]
-
A solid will precipitate from the solution. Collect the precipitate by filtration.
-
Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield 469.7 g of this compound.[2][3] This corresponds to a final yield of 85%.[2][3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to 4-Amino-1-benzylpiperidine-4-carboxylic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-1-benzylpiperidine-4-carboxylic acid. This versatile piperidine derivative serves as a crucial building block in medicinal chemistry, with demonstrated applications in the development of novel therapeutic agents.
Core Chemical Properties
This compound, a substituted piperidine, possesses both a primary amine and a carboxylic acid functional group, making it a valuable scaffold for chemical derivatization. Its hydrochloride salt is often used to improve solubility and stability.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 39143-25-4 (free base) | [1][2] |
| 61087-51-2 (hydrochloride salt) | [1] | |
| Molecular Formula | C₁₃H₁₈N₂O₂ (free base) | [1][2] |
| C₁₃H₁₉ClN₂O₂ (hydrochloride) | [1] | |
| Molecular Weight | 234.29 g/mol (free base) | [1][2] |
| 270.76 g/mol (hydrochloride) | [1] | |
| Melting Point | 247-248 °C | [2] |
| Boiling Point | 385.7±42.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents, such as ethanol and dichloromethane.[3][4] | - |
| pKa | Estimated pKa values are approximately 4-5 for the carboxylic acid and 9-10 for the ammonium ion, based on typical values for these functional groups.[5] | - |
| IR Spectrum (Hydrochloride Salt) | 3420 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1598 cm⁻¹ (C–N) | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.
Method 1: Strecker Synthesis Variant
This method involves the formation of an aminonitrile from 1-benzylpiperidone, followed by hydrolysis.
Experimental Workflow: Strecker Synthesis
Caption: Strecker synthesis workflow for this compound.
Protocol:
-
Cyanide Addition: In a round-bottom flask, dissolve 1-benzyl-4-piperidone in a 1:1 mixture of ethanol and water.
-
Add potassium cyanide and ammonium chloride to the solution.
-
Heat the reaction mixture to 70°C and stir for 8 hours.
-
After cooling, the intermediate, 4-amino-1-benzyl-4-cyanopiperidine, can be isolated.
-
Hydrolysis: Add 6 M hydrochloric acid to the intermediate.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture and adjust the pH to 7-8 with a base to precipitate the product.[2][6]
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.[2][6]
Method 2: From 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
This method involves the hydrolysis of a hydantoin derivative.
Experimental Workflow: Hydantoin Hydrolysis
Caption: Synthesis via hydrolysis of a hydantoin derivative.
Protocol:
-
Dissolve sodium hydroxide in deionized water in a suitable reactor.
-
Add 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.[2][6]
-
Heat the suspension, gradually increasing the temperature to 105°C, and maintain with continuous stirring.[2][6]
-
Slowly add concentrated hydrochloric acid to adjust the pH to 7-8, controlling the temperature to not exceed 23°C.[2][6]
-
A solid will precipitate. Collect the precipitate by filtration.
Applications in Drug Development
This compound is a valuable building block in the synthesis of compounds with potential therapeutic applications, particularly in the areas of neurodegenerative diseases and fungal infections.
Neuroprotective Research
Derivatives of this compound have shown promising inhibitory activity against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are key targets in Alzheimer's disease research.[1]
Acetylcholinesterase (AChE) Signaling Pathway
AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.
Caption: Inhibition of Acetylcholinesterase (AChE) in the synaptic cleft.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[7] Inhibiting BACE1 can reduce the formation of these neurotoxic plaques.[8]
Caption: BACE1 inhibition in the amyloidogenic pathway.
Antifungal Activity
Derivatives of this compound have been investigated for their antifungal properties, with some showing significant efficacy.[1] A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[9][10]
Ergosterol Biosynthesis Pathway
Ergosterol is a vital component of fungal cell membranes, and its synthesis is a common target for antifungal agents. Disrupting this pathway leads to a compromised cell membrane and ultimately, fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with potential therapeutic value. The exploration of its utility in developing inhibitors for enzymes implicated in neurodegenerative diseases and fungal infections highlights its importance as a foundational scaffold in medicinal chemistry. Further research into this and related compounds is likely to yield novel therapeutic agents.
References
- 1. This compound hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 2. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 39143-25-4 [m.chemicalbook.com]
- 3. 120278-07-1 CAS MSDS (4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID | 39143-25-4 [chemicalbook.com]
- 7. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
An In-depth Technical Guide to the Physical Properties of 4-Amino-1-benzylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-benzylpiperidine-4-carboxylic acid is a substituted piperidine derivative with a unique structure incorporating a benzyl group, an amino group, and a carboxylic acid moiety. This arrangement of functional groups makes it a versatile building block in medicinal chemistry and drug discovery. Its structural analogues have garnered interest for their potential biological activities, including antimicrobial and neuroprotective effects. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a conceptual workflow for its synthesis.
Core Physical Properties
The physical characteristics of a compound are critical in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound and its hydrochloride salt are summarized below.
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Free Base |
| C₁₃H₁₉ClN₂O₂ | Hydrochloride Salt[1] | |
| Molecular Weight | 234.29 g/mol | Free Base[1] |
| 270.76 g/mol | Hydrochloride Salt[1] | |
| Appearance | White to off-white solid | |
| Melting Point | 247-248 °C | |
| Boiling Point | 385.7 ± 42.0 °C | Predicted |
| pKa | 1.73 ± 0.20 | Predicted |
| Solubility | Data not available | The hydrochloride salt is expected to have enhanced aqueous solubility.[1] |
| LogP | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not publicly available. However, the following sections describe generalized and widely accepted methodologies for determining key physicochemical parameters.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. This method typically involves heating a small sample of the compound and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes
-
Thermometer (calibrated)
-
Sample of this compound
Procedure:
-
A small, dry sample of the crystalline compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.
Determination of pKa by Potentiometric Titration
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method to determine the pKa of a substance by monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the midpoint of the titration curve.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of this compound of known concentration
Procedure:
-
A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is calibrated and immersed in the solution.
-
The initial pH of the solution is recorded.
-
The standardized base is added in small, known increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded once it stabilizes.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values corresponding to the acidic (carboxylic acid) and basic (amino group) functionalities can be determined from the pH at the half-equivalence points.
Determination of LogP by Shake-Flask Method
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most straightforward technique for its determination.
Apparatus:
-
Separatory funnel or screw-cap test tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Solution of this compound of known concentration
Procedure:
-
Equal volumes of water-saturated n-octanol and n-octanol-saturated water are added to a separatory funnel or test tube.
-
A known amount of this compound is added to the two-phase system. The initial concentration should be such that it can be accurately measured in both phases.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
A sample is carefully withdrawn from each phase.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is then calculated as the base-10 logarithm of P.
Synthesis Workflow
While various synthetic routes to this compound exist, a common approach involves a multi-step process starting from 1-benzyl-4-piperidone. The following diagram illustrates a conceptual workflow for its synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Context and Potential Signaling Pathway Interactions
Derivatives of this compound have been investigated for their potential as neuroprotective agents, specifically as inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] These enzymes are key targets in the therapeutic strategy for Alzheimer's disease.
-
Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is thought to improve cognitive function in Alzheimer's patients.
-
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1): BACE1 is one of the enzymes involved in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. The aggregation of these peptides is a hallmark of Alzheimer's disease, and inhibition of BACE1 is a strategy to reduce Aβ production.
While the direct interaction of this compound with these pathways has not been detailed, its structural motifs suggest it could serve as a scaffold for designing more potent and selective inhibitors. The following diagram illustrates the general mechanism of action for AChE and BACE1 inhibitors.
References
In-Depth Technical Guide: 4-Amino-1-benzylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
4-Amino-1-benzylpiperidine-4-carboxylic acid is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with strategically positioned amino and carboxylic acid functional groups, makes it an ideal starting point for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of novel therapeutic agents.
Structure and Chemical Identity:
The core structure consists of a piperidine ring N-substituted with a benzyl group. At the C4 position, both an amino group and a carboxylic acid moiety are attached, creating a quaternary center. This unique arrangement provides a three-dimensional framework that can be functionalized to interact with various biological targets.
-
IUPAC Name: this compound
The hydrochloride salt (CAS No. 61087-51-2) is also commonly used to improve solubility and stability.[1]
Physicochemical and Derivative Data
The utility of this compound as a scaffold is demonstrated by the biological activity of its derivatives. The following table summarizes key data for the parent compound and examples of its derivatives with noted biological activities.
| Compound/Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity | Quantitative Data |
| This compound | 39143-25-4 | C₁₃H₁₈N₂O₂ | 234.29 | Precursor/Scaffold | Not Applicable |
| Hydrochloride Salt | 61087-51-2 | C₁₃H₁₉ClN₂O₂ | 270.76 | Precursor/Scaffold | Not Applicable |
| Antimicrobial Conjugates | Not Available | Varies | Varies | Antibacterial | MIC values as low as 6 µg/mL against certain strains[1] |
| Neuroprotective Derivatives | Not Available | Varies | Varies | AChE and BACE1 Inhibition | Promising inhibitory activity observed[1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the hydrolysis of a hydantoin precursor. The following is a representative experimental protocol:
Materials:
-
8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water in a 20 L reactor.
-
Add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.
-
Heat the suspension to 80°C and then gradually increase the temperature in 10°C increments to 105°C. Vigorous foaming may be observed.
-
Maintain the reaction at 108°C with continuous stirring overnight.
-
After the reaction is complete, cool the mixture to 10°C.
-
Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8, ensuring the temperature does not exceed 23°C.
-
A solid will precipitate. Collect the precipitate by filtration.
-
Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield the final product.[2]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable scaffold for developing therapeutics targeting a range of diseases.
Neurodegenerative Diseases
Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease.[1] The piperidine core can serve as a central scaffold to position functional groups that interact with the active sites of these enzymes.
Antimicrobial Agents
Conjugates of this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The ability to readily modify the amino and carboxylic acid groups allows for the exploration of structure-activity relationships to optimize potency and spectrum of activity.
Visualizing Workflows and Pathways
To better understand the utility of this compound, the following diagrams illustrate its synthetic workflow and its application in targeting pathways relevant to disease.
Caption: Synthetic and Drug Discovery Workflow.
Caption: Targeting Pathways in Alzheimer's Disease.
References
- 1. This compound hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 2. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID | 39143-25-4 [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 39143-25-4 [m.chemicalbook.com]
- 5. This compound | C13H18N2O2 | CID 1480362 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and significance of piperidine derivatives in research
An In-depth Technical Guide on the Discovery, Significance, and Application of Piperidine Derivatives in Research
Executive Summary
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important structural motifs in medicinal chemistry. First discovered in 1850, its unique conformational flexibility and ability to form key interactions with biological targets have established it as a "privileged scaffold" in drug design. Piperidine derivatives are integral components in numerous FDA-approved drugs, spanning a vast range of therapeutic areas including neurodegenerative diseases, pain management, oncology, and psychiatry. This guide provides a comprehensive overview for researchers and drug development professionals on the history, pharmacological significance, and practical application of piperidine derivatives. It details common synthetic and biological evaluation methodologies, presents quantitative bioactivity data for key derivatives, and visualizes the critical signaling pathways they modulate.
Discovery and Foundational Significance
Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[1] Both obtained the compound from piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), which gave the heterocycle its name.[1] Structurally, piperidine is a saturated heterocycle preferring a stable chair conformation, similar to cyclohexane.[1] This three-dimensional structure allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with specific biological targets.[2]
The significance of the piperidine nucleus in drug discovery cannot be overstated. It is a structural cornerstone present in a multitude of natural alkaloids, such as lobeline and coniine, and is a key pharmacophoric element in over twenty classes of pharmaceuticals.[3][4][5] Its prevalence is due to its favorable properties, including:
-
Structural Versatility : The piperidine ring can be readily functionalized at multiple positions, allowing for the creation of large, diverse chemical libraries for screening.
-
Physicochemical Properties : The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enhancing solubility and target binding.
-
Scaffold Rigidity and Flexibility : The chair conformation provides a degree of rigidity, which can reduce the entropic penalty of binding to a target, while still allowing for conformational flexibility to achieve an optimal fit.[6]
Pharmacological Applications and Key Derivatives
Piperidine derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in treating a wide array of human diseases.[7][8]
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to interact with various receptors and enzymes makes it ideal for modulating neurotransmission.
-
Alzheimer's Disease : Donepezil (Aricept®) is a leading treatment for Alzheimer's disease that functions as a reversible inhibitor of acetylcholinesterase (AChE).[9] By preventing the breakdown of the neurotransmitter acetylcholine, it enhances cholinergic function.
-
ADHD and Narcolepsy : Methylphenidate (Ritalin®) is a psychostimulant containing a piperidine ring that is widely used to treat Attention-Deficit/Hyperactivity Disorder (ADHD). It functions primarily as a dopamine and norepinephrine reuptake inhibitor.
-
Schizophrenia and Bipolar Disorder : Antipsychotics like Haloperidol and Risperidone incorporate a piperidine moiety and act primarily as dopamine D2 and serotonin 5-HT2A receptor antagonists.[10]
Analgesia
Some of the most potent analgesics known feature a piperidine core, primarily targeting the body's opioid system.
-
Opioid Analgesics : Fentanyl and its analogues are powerful synthetic opioids that are agonists of the µ-opioid receptor.[11] The piperidine ring is essential for their analgesic activity, mimicking the structure of endogenous opioid peptides.[11] Meperidine (Pethidine) is another widely used piperidine-based opioid analgesic.[8]
Oncology and Antiviral Research
The application of piperidine derivatives extends to cancer and infectious diseases.
-
Anticancer Agents : Numerous studies have demonstrated the cytotoxic effects of novel piperidine derivatives against various cancer cell lines, including lung, colon, and leukemia cells.[12][13] Their mechanisms often involve inducing apoptosis or inhibiting key kinases involved in cell proliferation.
-
Antiviral Activity : Certain piperidine derivatives have shown promise as antiviral agents, with research exploring their potential against influenza and other viruses.[8]
Quantitative Bioactivity Data
The potency of piperidine derivatives varies significantly based on their substitution patterns and biological targets. The following tables summarize key quantitative data for representative compounds.
Table 1: Bioactivity of Piperidine Derivatives in CNS Research
| Compound | Target | Bioactivity Type | Value | Disease/Application |
|---|---|---|---|---|
| Donepezil | Acetylcholinesterase (AChE) | IC₅₀ | 5.7 nM | Alzheimer's Disease |
| Risperidone | Dopamine D₂ Receptor | Kᵢ | 3.13 nM | Schizophrenia |
| Risperidone | Serotonin 5-HT₂ₐ Receptor | Kᵢ | 0.16 nM | Schizophrenia |
| Fentanyl | µ-Opioid Receptor | IC₅₀ | 1.1 nM | Analgesia |
| (-)-Anabasine | α7-nAChR | Kᵢ | 0.39 µM | CNS Research |
| (+)-Anabasine | α4β2-nAChR | Kᵢ | 0.91 µM | CNS Research |
Data compiled from multiple sources. Values are indicative and can vary based on assay conditions.
Table 2: Anticancer Activity of Selected Piperidine Derivatives
| Compound Class | Cell Line | Bioactivity Type | Value (µM) | Cancer Type |
|---|---|---|---|---|
| TMP-substituted phenazine (B4125) | COLO 320DM | IC₅₀ | 0.48 µg/ml | Colon Cancer |
| TMP-substituted phenazine (B3962) | Multiple | Mean IC₅₀ | 0.36 µg/ml | Various Cancers |
| 1-benzyl-piperidin-1-ium chloride | A549 | IC₅₀ | 32.43 µM | Lung Cancer |
| Piperidone Monocarbonyl Curcumin Analogue | A549 | IC₅₀ | < 10 µM | Lung Cancer |
| Piperine | HCT-8 | IC₅₀ | 66.0 µM | Colon Cancer |
Data compiled from multiple sources, including[12][13][14]. TMP = Tetramethylpiperidine.
Key Signaling Pathways and Mechanisms of Action
Visualizing the biological pathways targeted by piperidine derivatives is crucial for understanding their mechanism of action.
Acetylcholinesterase (AChE) Inhibition in the Synapse
Drugs like Donepezil enhance neurotransmission by preventing the degradation of acetylcholine (ACh). In a healthy cholinergic synapse, ACh is released, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE. Inhibitors block this hydrolysis, increasing the concentration and duration of ACh in the synaptic cleft.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
µ-Opioid Receptor (MOR) Signaling Cascade
Opioid analgesics like Fentanyl exert their effects by activating the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Agonist binding initiates a cascade that ultimately reduces neuronal excitability and inhibits the release of pain-mediating neurotransmitters.
Caption: µ-Opioid Receptor (MOR) Downstream Signaling.
Methodologies for Synthesis and Biological Evaluation
The development of piperidine-based therapeutics relies on robust synthetic protocols and reliable bioassays.
General Drug Discovery Workflow
The pathway from initial concept to a potential drug candidate follows a structured, multi-stage process. New methodologies like multicomponent reactions and C-H activation are accelerating the synthesis of diverse heterocyclic libraries for screening.[15][16]
Caption: General Workflow for Piperidine Drug Discovery.
Experimental Protocols
One of the most common and direct methods for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[17][18]
-
Materials : Pyridine substrate, catalyst (e.g., Rhodium(III) oxide, Palladium on carbon), solvent (e.g., 2,2,2-Trifluoroethanol), high-purity hydrogen gas, autoclave or high-pressure reactor.
-
Procedure :
-
The autoclave is charged with the pyridine substrate and the chosen solvent under an inert atmosphere.
-
The catalyst (e.g., 0.5 mol% Rh₂O₃) is carefully added.[17]
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated (e.g., 170-200°C) and stirred vigorously for a set period (e.g., 12-24 hours).[18]
-
After cooling and depressurization, the reaction mixture is filtered to remove the heterogeneous catalyst.
-
The solvent is removed under reduced pressure, and the resulting piperidine derivative is purified using standard techniques such as distillation or chromatography.
-
This colorimetric assay is widely used to screen for AChE inhibitors.[19]
-
Principle : AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Procedure :
-
Prepare a reaction mix containing assay buffer, DTNB, and the substrate (ATCh) in a 96-well plate.[20]
-
Add the test compound (potential piperidine inhibitor) at various concentrations to the wells. Include a "no inhibitor" control and a "no enzyme" control.
-
Initiate the reaction by adding a purified AChE solution to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.[20]
-
Measure the absorbance at 412 nm at multiple time points using a plate reader.
-
Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to the "no inhibitor" control, and the IC₅₀ value is calculated from the resulting dose-response curve.
-
This test measures the pain response in animals and is used to evaluate the efficacy of analgesics.[11][21]
-
Principle : An animal's tail is exposed to a noxious heat stimulus (e.g., a focused light beam). The latency, or time it takes for the animal to flick its tail away from the heat, is measured as an index of its pain threshold. Analgesics increase this latency.
-
Procedure :
-
Acclimate the animal (typically a mouse or rat) to the testing apparatus, which includes a restraining tube.[22]
-
Administer the piperidine test compound or a control vehicle (e.g., saline) via the desired route (e.g., oral, intraperitoneal).
-
At a predetermined time after administration (e.g., 30-60 minutes), place the animal in the restrainer.
-
Position the animal's tail over the heat source and start a timer simultaneously.[23]
-
The timer is automatically stopped when the animal flicks its tail. Record the latency.
-
A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.[23]
-
Compare the mean latency of the test group to the control group to determine the analgesic effect.
-
Conclusion and Future Directions
The piperidine scaffold has proven to be an exceptionally fruitful starting point for the development of new medicines. Its enduring presence in a wide range of clinically successful drugs is a testament to its versatility and favorable drug-like properties. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives. The application of computational chemistry and machine learning will further refine the rational design of piperidine-based ligands with enhanced potency and selectivity for their biological targets. As our understanding of complex diseases deepens, the piperidine nucleus will undoubtedly remain a critical and indispensable tool in the arsenal of medicinal chemists and drug discovery professionals.
References
- 1. Location, Structure and Function of Acetylcholinesterase [web.williams.edu]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetylcholine - Wikipedia [en.wikipedia.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. nwmedj.org [nwmedj.org]
- 13. mdpi.com [mdpi.com]
- 14. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. scribd.com [scribd.com]
- 23. web.mousephenotype.org [web.mousephenotype.org]
An In-depth Technical Guide to the Structural Analogs of 4-Amino-1-benzylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-benzylpiperidine-4-carboxylic acid is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, coupled with strategically positioned amino, benzyl, and carboxylic acid functional groups, provides a unique three-dimensional architecture for interacting with various biological targets. This technical guide explores the synthesis, structure-activity relationships (SAR), and pharmacological potential of structural analogs of this core molecule. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of novel therapeutics.
The core structure of this compound presents multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These modifications can influence receptor affinity, selectivity, and pharmacokinetic profiles, making this scaffold a promising starting point for the development of drugs targeting a range of conditions, including neurological disorders, pain, and infectious diseases.
Synthesis of Structural Analogs
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common approach involves the Strecker synthesis on a pre-formed N-benzylpiperidone, followed by hydrolysis of the resulting aminonitrile. Another versatile method is the Bucherer-Bergs reaction, which provides hydantoin intermediates that can be subsequently hydrolyzed to the desired amino acid.
Modifications to the core structure can be introduced at various stages of the synthesis. For instance, the N-benzyl group can be replaced by other substituents by using different primary amines in the initial steps. The amino and carboxylic acid moieties can be derivatized post-synthesis to yield amides, esters, and other functional groups, further expanding the chemical diversity of the analogs.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound analogs.
A generalized workflow for the synthesis and biological evaluation of analogs.
Structure-Activity Relationships (SAR)
Opioid Receptor Activity
The 4-anilinopiperidine scaffold, structurally related to our core molecule where the amino group is part of an aniline moiety, is a well-established pharmacophore for potent opioid analgesics like fentanyl. SAR studies on these compounds provide valuable clues for designing this compound analogs with opioid receptor activity.
Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of 4-Anilinopiperidine Analogs
| Compound | R1 (N-substituent) | R2 (Piperidine 3-position) | R3 (Piperidine 4-position) | R4 (Anilide N-acyl group) | Ki (nM) for MOR |
| Fentanyl | Phenethyl | H | H | Propanoyl | 1.23 - 1.4 |
| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | H | Propanoyl | ~1.1 |
| Sufentanil | 2-(2-thienyl)ethyl | H | Methoxymethyl | Propanoyl | 0.138 |
| Remifentanil | Methyl propanoate-ethyl | H | H | Propanoyl | ~1.1 |
Data compiled from publicly available literature.
These data suggest that modifications at the piperidine nitrogen (R1) and the 4-position substituent (R3 and R4) significantly impact MOR binding affinity. For this compound analogs, this implies that variations of the N-benzyl group and derivatization of the 4-amino and 4-carboxylic acid groups are critical for modulating opioid receptor activity.
GABA Uptake Inhibition
The core structure of this compound shares features with known GABA uptake inhibitors like nipecotic acid and guvacine. This suggests its potential as a scaffold for developing novel central nervous system (CNS) agents.
Table 2: Inhibitory Potency of GABA Uptake Inhibitors
| Compound | Transporter Subtype | Species | IC50 (µM) |
| Guvacine | GAT-1 | Rat | 39 |
| Guvacine | GAT-2 | Rat | 58 |
| Guvacine | GAT-3 | Rat | 378 |
| (R)-Nipecotic acid | - | - | - |
The SAR for GABA uptake inhibitors often revolves around the presentation of the carboxylic acid and the nature of the lipophilic side chain attached to the piperidine nitrogen. For analogs of this compound, this suggests that the stereochemistry at the 4-position and modifications of the N-benzyl group will be key determinants of potency and selectivity for different GABA transporter (GAT) subtypes.
Cholinesterase Inhibition
Derivatives of N-benzylpiperidine have been investigated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE).
Table 3: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives
| Compound | Target | IC50 (µM) |
| Donepezil | AChE | - |
| Lead Compound 5 | AChE | 0.03 ± 0.07 |
| Analog 28 | AChE | 0.41 ± 1.25 |
| Analog 20 | AChE | 5.94 ± 1.08 |
Data extracted from a study on N-benzylpiperidine carboxamide derivatives.[1]
These findings indicate that the N-benzylpiperidine moiety is a valid starting point for designing cholinesterase inhibitors. The nature of the substituent attached to the piperidine ring plays a crucial role in determining the inhibitory potency.
Experimental Protocols
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard procedure for determining the binding affinity of test compounds to opioid receptors.
References
The Biological Versatility of 4-Amino-1-benzylpiperidine-4-carboxylic Acid: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the biological activities associated with the synthetic compound 4-Amino-1-benzylpiperidine-4-carboxylic acid and its derivatives. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its antimicrobial and neuroprotective potential, offering insights into its mechanism of action, and presenting detailed experimental methodologies.
Core Compound and Derivatives
This compound is a piperidine derivative recognized as a versatile scaffold in medicinal chemistry. Its structure, featuring a benzyl group at the 1-position and an amino and a carboxylic acid group at the 4-position, provides a unique platform for chemical modifications to explore a range of biological targets.
Antimicrobial Activity
Derivatives of the 4-aminopiperidine scaffold have demonstrated notable antimicrobial properties. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria, with certain analogues exhibiting significant potency.
Quantitative Data: Antimicrobial Activity
| Compound ID | Modification | Test Organism | MIC (µg/mL) |
| Derivative A | N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | 1 - 4 |
| Aspergillus spp. | 1 - 8 | ||
| Derivative B | 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 1 - 4 |
| Aspergillus spp. | 1 - 8 |
Note: This data is representative of related 4-aminopiperidine derivatives and not of this compound itself.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of piperidine derivatives against bacterial and fungal strains.
1. Preparation of Microbial Inoculum:
- Bacterial or fungal colonies are picked from a fresh agar plate.
- The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard.
- The suspension is then diluted to the final desired concentration of colony-forming units (CFU)/mL.
2. Compound Preparation:
- The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in the appropriate broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted compound is inoculated with the prepared microbial suspension.
- Positive (microbes in broth without compound) and negative (broth only) controls are included.
- The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Potential: Inhibition of AChE and BACE1
Derivatives of N-benzylpiperidine have been investigated as potential inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease.
Quantitative Data: AChE and BACE1 Inhibition
Specific IC50 values for this compound are not available in the reviewed literature. However, studies on N-benzylpiperidine derivatives have demonstrated inhibitory activity against these enzymes. The following table presents representative data for such compounds.
| Compound ID | Modification | Target Enzyme | IC50 (µM) |
| Derivative C | N-benzylpiperidine with hydroxamic acid moiety | HDAC | 0.17 |
| AChE | 6.89 | ||
| Derivative D | N-benzylpiperidine with hydroxamic acid moiety | HDAC | 0.45 |
| AChE | 3.22 |
Note: This data is representative of N-benzylpiperidine derivatives and not of this compound itself.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a common method for assessing AChE inhibitory activity.
1. Reagent Preparation:
- Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate.
- Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent.
- Prepare a solution of purified AChE enzyme.
- Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).
2. Assay Procedure:
- In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
- Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
- Initiate the reaction by adding the ATCI substrate solution.
- Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals.
3. Data Analysis:
- The rate of reaction is determined from the change in absorbance over time.
- The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol: BACE1 (FRET) Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay is commonly used to measure BACE1 activity.
1. Reagent Preparation:
- Prepare a solution of a specific BACE1 substrate, which is a peptide labeled with a fluorophore and a quencher.
- Prepare a solution of recombinant human BACE1 enzyme.
- Prepare an assay buffer (e.g., sodium acetate buffer, pH 4.5).
2. Assay Procedure:
- In a black 96-well plate, add the assay buffer and the test compound at various concentrations.
- Add the BACE1 enzyme solution and incubate for a short period.
- Initiate the reaction by adding the FRET substrate solution.
- Incubate the plate at a controlled temperature (e.g., 37°C) in the dark.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
3. Data Analysis:
- Cleavage of the substrate by BACE1 separates the fluorophore and the quencher, resulting in an increase in fluorescence.
- The percentage of inhibition is calculated based on the fluorescence signal in the presence of the inhibitor compared to the control.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential as a GABA Analogue
The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential to interact with GABA receptors. While direct binding studies for this specific compound are lacking, research on other cyclic amino acid analogues has shown modulation of GABAergic systems. For instance, a benzylthioether derivative of a related GABA analogue acted as a GABA-A receptor antagonist with an IC50 of 42 µM.[1][2] Further investigation is warranted to determine the affinity and functional activity of this compound at GABA receptor subtypes.
Synthesis and Workflow Diagrams
To aid in the conceptualization of the research process, the following diagrams illustrate a general synthesis route and a typical biological evaluation workflow.
References
An In-Depth Technical Guide on the Mechanism of Action of 4-Aminopiperidine-Based Mu-Opioid Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "4-Amino-1-benzylpiperidine-4-carboxylic acid" is primarily recognized as a scaffold or building block in synthetic chemistry and lacks a well-documented, specific mechanism of action in publicly available scientific literature. Therefore, this guide focuses on the extensively studied class of compounds that share its core 4-aminopiperidine structure: the 4-anilinopiperidine analgesics , exemplified by fentanyl and its analogs. These compounds are potent agonists of the mu-opioid receptor (MOR), and their mechanism of action is well-characterized.
Executive Summary
4-Anilinopiperidine derivatives, most notably fentanyl, represent a major class of synthetic opioids that exert their powerful analgesic effects primarily through agonism at the mu-opioid receptor (MOR). The MOR is a class A G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events leading to cellular hyperpolarization and a reduction in neuronal excitability. This action, particularly within the central and peripheral nervous systems, underlies both the therapeutic analgesic properties and the significant adverse effects associated with these compounds, such as respiratory depression and dependence. This document provides a detailed overview of the molecular mechanisms, key signaling pathways, quantitative pharmacological data, and standard experimental protocols used to characterize these potent analgesics.
Core Mechanism of Action: Mu-Opioid Receptor Agonism
The principal mechanism of action for 4-anilinopiperidine compounds like fentanyl is their function as agonists at the mu-opioid receptor. MORs are inhibitory GPCRs coupled to Gi/o proteins. The activation sequence and its downstream consequences are as follows:
-
Receptor Binding and G-Protein Activation: The agonist binds to the extracellular domain of the 7-transmembrane MOR. This induces a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi/o subunit.
-
Dissociation and Downstream Signaling: The activated Gαi/o-GTP complex dissociates from the Gβγ dimer. Both entities then modulate distinct downstream effectors:
-
Gαi/o-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gβγ Dimer: Modulates ion channel activity by:
-
Activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.
-
Inhibiting voltage-gated calcium channels (VGCCs), which reduces calcium influx.
-
-
-
Neuronal Inhibition: The combined effect of reduced cAMP, potassium efflux, and decreased calcium influx leads to hyperpolarization of the neuron. This makes the neuron less excitable and inhibits the release of excitatory neurotransmitters like glutamate and substance P from presynaptic terminals, ultimately blocking pain signal transmission.
The Role of β-Arrestin Signaling
In addition to the classical G-protein signaling, agonist binding to the MOR also promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2). This pathway is crucial for:
-
Receptor Desensitization: β-arrestin recruitment facilitates receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), leading to the uncoupling of the receptor from G-proteins and subsequent internalization. This is a key mechanism of tolerance development.
-
Adverse Effects: The β-arrestin pathway is increasingly implicated in mediating some of the major adverse effects of opioids, including respiratory depression and constipation.
The concept of "biased agonism" has emerged, where ligands may preferentially activate either the G-protein pathway (desired for analgesia) or the β-arrestin pathway. The development of G-protein-biased MOR agonists is a major goal in modern opioid research to create safer analgesics.
Quantitative Pharmacological Data
The potency and efficacy of 4-anilinopiperidine derivatives are determined through various in vitro assays. The data are typically presented as binding affinity (Ki), and functional potency (EC50) or efficacy (Emax).
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (cAMP Assay) | Analgesic Potency (ED50, mg/kg, rat) |
| Morphine | ~1-10 | ~20-100 | ~1.0 |
| Fentanyl | ~0.1-1.0 | ~0.5-5.0 | ~0.011 |
| Sufentanil | ~0.05-0.5 | ~0.1-1.0 | ~0.0007 |
| Carfentanil | ~0.01-0.1 | ~0.05-0.5 | ~0.0003 |
| Alfentanil | ~1-10 | ~5-50 | ~0.03 |
| Remifentanil | ~1-5 | ~10-100 | Not directly comparable (ultra-short acting) |
Note: These values are approximate and can vary significantly based on the specific assay conditions, cell type, and radioligand used. The data are compiled from multiple sources for comparative purposes.
Detailed Experimental Protocols
The characterization of a novel 4-anilinopiperidine-based MOR agonist involves a standard cascade of in vitro assays to determine its binding affinity, functional activity, and signaling bias.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO, a selective MOR agonist) for binding to the receptor.
Methodology:
-
Receptor Source: Cell membranes are prepared from a stable cell line recombinantly expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd), and the membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and the membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, serially diluted concentrations of the test compound, and the membrane suspension.
-
-
Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at the Gi-coupled mu-opioid receptor.
Principle: MOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. For Gi-coupled receptors, cells are first stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. The ability of an agonist to reduce this forskolin-stimulated cAMP level is then measured.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the MOR are cultured to an appropriate density.
-
Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Setup: Cells are then incubated with:
-
Forskolin (to stimulate cAMP production).
-
Varying concentrations of the test agonist.
-
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is quantified. This is typically done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
Data Analysis:
-
A dose-response curve is generated by plotting the assay signal (inversely proportional to cAMP levels) against the log concentration of the agonist.
-
Non-linear regression is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum possible effect).
-
Functional Assay: [³⁵S]GTPγS Binding Assay
Objective: To directly measure G-protein activation following receptor agonism.
Principle: This is a functional assay that measures one of the earliest events in GPCR activation. In the presence of an agonist, the receptor facilitates the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a direct measure of G-protein activation.
Methodology:
-
Membrane Preparation: As with the binding assay, membranes from cells expressing the MOR are used.
-
Assay Setup: Membranes are incubated in an assay buffer containing:
-
GDP (to ensure G-proteins are in their inactive state).
-
[³⁵S]GTPγS.
-
Varying concentrations of the test agonist.
-
-
Incubation: The reaction is incubated at 30°C for 30-60 minutes.
-
Termination and Detection: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is plotted, and the EC50 and Emax values for G-protein activation are determined.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical G-protein and β-arrestin signaling pathways activated by a mu-opioid receptor agonist.
Experimental Workflow Diagram
Caption: Standard experimental workflow for the in vitro pharmacological profiling of a novel MOR agonist.
The Benzylpiperidine Scaffold: A Versatile Core for Therapeutic Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The benzylpiperidine moiety is a privileged structural motif in medicinal chemistry, forming the core of a wide array of therapeutically significant compounds. Its unique combination of a flexible piperidine ring and an aromatic benzyl group allows for diverse interactions with biological targets, making it a cornerstone in modern drug discovery. This technical guide provides a comprehensive overview of the potential therapeutic applications of benzylpiperidine compounds, detailing their synthesis, mechanisms of action, and the experimental protocols used for their evaluation.
Therapeutic Applications and Mechanisms of Action
Benzylpiperidine derivatives have demonstrated efficacy in a range of therapeutic areas, primarily targeting the central nervous system (CNS) and exhibiting potential as anticancer agents.
Neurodegenerative Disorders: Combating Alzheimer's Disease
A significant focus of benzylpiperidine research has been the development of agents for Alzheimer's disease (AD). The multifaceted nature of AD necessitates multi-target approaches, a strategy for which the benzylpiperidine scaffold is well-suited.[1]
Cholinesterase Inhibition: A primary strategy in AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[2] Reduced acetylcholine levels are a hallmark of AD, leading to cognitive decline.[3] Benzylpiperidine derivatives, such as the approved drug Donepezil, are potent cholinesterase inhibitors.[2] These compounds often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[2]
Dual-Target Inhibition: More advanced benzylpiperidine-based compounds are being designed as dual inhibitors, targeting both cholinesterases and other pathological factors in AD. For instance, derivatives have been synthesized to also inhibit histone deacetylase (HDAC), an enzyme implicated in the epigenetic dysregulation observed in AD.[4] Others show potential in inhibiting the aggregation of amyloid-beta (Aβ) peptides, a key event in the formation of senile plaques.[5]
Cancer Therapy
Emerging research highlights the potential of benzylpiperidine compounds as anticancer agents. Certain curcumin-related compounds incorporating a benzylpiperidone moiety have shown potent inhibitory effects on the growth of various cancer cell lines, including prostate, pancreatic, colon, and lung cancer.[6] The mechanism of action for some of these compounds involves the induction of apoptosis and the downregulation of key signaling pathways.
Akt/Erk Signaling Pathway: The PI3K/Akt and Ras/Raf/MEK/Erk signaling pathways are crucial for cancer cell proliferation, survival, and metastasis.[7] Several benzylpiperidine derivatives have been shown to modulate these pathways, for example, by decreasing the phosphorylation of Akt and Erk1/2, thereby inhibiting tumor growth.[6]
Other Therapeutic Areas
The versatility of the benzylpiperidine scaffold extends to other potential applications:
-
Monoamine Releasing Agents and Reuptake Inhibitors: Certain benzylpiperidine derivatives act as monoamine releasing agents with selectivity for dopamine and norepinephrine, suggesting potential applications in conditions requiring modulation of these neurotransmitter systems.
-
Monoacylglycerol Lipase (MAGL) Inhibition: Benzylpiperidine-based compounds have been identified as reversible inhibitors of MAGL, an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[8][9] MAGL inhibitors are being investigated for their therapeutic potential in neurodegenerative diseases, inflammation, and cancer.[1][10]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of representative benzylpiperidine derivatives against various biological targets.
Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives
| Compound | Target | IC50 (µM) | Source |
| d5 | HDAC | 0.17 | [4] |
| AChE | 6.89 | [4] | |
| d10 | HDAC | 0.45 | [4] |
| AChE | 3.22 | [4] | |
| 15b | eeAChE | 0.39 ± 0.11 | [2] |
| 15j | eqBChE | 0.16 ± 0.04 | [2] |
| 28 | Acetylcholinesterase | 0.41 ± 1.25 | [11] |
| 20 | Acetylcholinesterase | 5.94 ± 1.08 | [11] |
Table 2: Anticancer Activity of Benzylpiperidone-Containing Compounds
| Compound | Cell Line | IC50 (µM) | Source |
| P2 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |
| P4 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |
| P7 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |
| PFBr2 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |
| PFBr3 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |
| PFBr4 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |
Table 3: Monoacylglycerol Lipase (MAGL) Inhibitory Activity of Benzylpiperidine Derivatives
| Compound | Target | IC50 (nM) | Source |
| 7 | MAGL | 133.9 | [8][9] |
| 10c | MAGL | 124.6 | [8][9] |
| 10d | MAGL | 107.2 | [8][9] |
| 10e | MAGL | 109.4 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzylpiperidine compounds.
Synthesis of N-Benzylpiperidine Derivatives
A common method for the synthesis of N-benzylpiperidine derivatives is through reductive amination.[12]
Materials:
-
Piperidine derivative (1.0 eq.)
-
Benzaldehyde (1.0-1.2 eq.)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the piperidine derivative and benzaldehyde in a suitable solvent (DCM or DCE).
-
Stir the solution at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the solution.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity based on the rate of formation of a yellow-colored product.[13][14]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
Acetylcholinesterase (AChE) solution
-
Test compounds (inhibitors)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add ATCI to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Materials:
-
Cells in culture
-
Test compounds
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is used to monitor the formation of amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease.[17]
Materials:
-
Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT) solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compounds (inhibitors)
-
Non-binding black 96-well plate
-
Fluorescence microplate reader (Ex/Em = ~440/484 nm)
Procedure:
-
Prepare a solution of Aβ peptide in an appropriate buffer.
-
In a non-binding black 96-well plate, add the Aβ solution, ThT solution, and different concentrations of the test compound.
-
Incubate the plate at 37°C, with intermittent shaking.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of Aβ fibrils.
-
Analyze the kinetic data to determine the effect of the test compounds on the rate and extent of Aβ aggregation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of benzylpiperidine compounds.
Conclusion
The benzylpiperidine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its adaptability allows for the development of compounds with diverse mechanisms of action, from single-target enzyme inhibitors to multi-target ligands designed to tackle complex diseases like Alzheimer's. The ongoing research into benzylpiperidine derivatives promises to yield new and improved treatments for a range of debilitating conditions, underscoring the enduring importance of this chemical core in medicinal chemistry.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. calonmedical.com [calonmedical.com]
- 8. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-1-benzylpiperidine-4-carboxylic Acid: A Versatile Chemical Building Block in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of 4-Amino-1-benzylpiperidine-4-carboxylic acid, detailing its synthesis, chemical properties, and pivotal role as a scaffold in the development of therapeutic agents. It includes structured data, detailed experimental protocols, and visualizations to facilitate understanding and application in a research and development setting.
Introduction: A Scaffold of Therapeutic Potential
This compound is a unique heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its structure is distinguished by a piperidine ring substituted at the 1-position with a benzyl group, and critically, features both an amino group and a carboxylic acid group at the 4-position.[1] This dual functionality on a conformationally restricted ring makes it an exceptionally versatile building block for the synthesis of complex organic molecules and novel therapeutic agents.[1][2]
The strategic placement of reactive handles—the nucleophilic amino group and the carboxylic acid—allows for a wide array of chemical modifications, enabling the exploration of vast chemical space. The benzyl group provides a site for further substitution or deprotection to reveal a secondary amine. This inherent structural versatility has established this compound as a key intermediate in the synthesis of compounds targeting a range of biological systems, from opioid receptors to enzymes implicated in neurodegenerative diseases.[1][2][3][4]
Physicochemical and Structural Properties
The compound is typically handled as its hydrochloride salt to enhance stability and solubility.[1] Its core properties are summarized below for easy reference.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| IUPAC Name | This compound | This compound hydrochloride | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₃H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 234.30 g/mol | 270.76 g/mol | [1] |
| CAS Number | 39143-25-4 | 61087-51-2 | [1] |
| Structure | A piperidine ring with a benzyl group at N1, and an amino and carboxylic acid group at C4. | The hydrochloride salt of the free base. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common and effective method involves the hydrolysis of a hydantoin precursor, which is itself derived from 1-benzyl-4-piperidone.
General Synthesis Workflow
The synthetic pathway often begins with the construction of a spirohydantoin intermediate from 1-benzyl-4-piperidone, followed by hydrolysis to yield the desired α,α-disubstituted amino acid.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis from a Spiro-dione Intermediate
This protocol is adapted from a general procedure for the synthesis of the target compound.[5]
Objective: To synthesize this compound via hydrolysis.
Materials:
-
8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (614 g)
-
Sodium hydroxide (2.4 kg)
-
Deionized water (10 L)
-
Concentrated hydrochloric acid (approx. 5 L)
Procedure:
-
In a 20 L reactor, dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water.
-
Add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.
-
Heat the suspension to 80°C. Once the temperature is stable, gradually increase it in 10°C increments.
-
Upon reaching 105°C, vigorous foaming of the reaction mixture will begin. Maintain the reaction at 108°C with continuous stirring overnight.
-
After the reaction is complete, cool the mixture to 10°C.
-
Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 7-8. Crucially, maintain the temperature below 23°C during this addition.
-
A solid will precipitate from the solution. Collect the precipitate by filtration.
-
Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield the final product, this compound (yield reported as 469.7 g).[5]
| Parameter | Value |
| Starting Material | 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Key Reagents | Sodium hydroxide, Hydrochloric acid |
| Reaction Temperature | 108°C (Hydrolysis) |
| pH Adjustment | 7-8 |
| Reported Yield | ~76% (based on provided masses) |
Applications as a Chemical Building Block
The true value of this compound lies in its application as a versatile scaffold for synthesizing biologically active molecules. Its functional groups provide anchor points for building complexity.
Synthesis of Opioid Analgesics
This building block is a cornerstone in the synthesis of potent fentanyl-class opioid analgesics, such as remifentanil and carfentanil.[4][6] The Ugi four-component reaction provides an efficient, one-pot method to rapidly assemble the core structure of these opioids.[3][4]
Caption: Ugi reaction for the synthesis of opioid precursors.
Experimental Protocol: Ugi Synthesis of a Carfentanil Amide Analogue [3]
Objective: To synthesize N-cycloheptyl-1-phenylethyl-4-(N-phenylpropionamido)-piperidine-4-carboxamide.
Materials:
-
Aniline (0.44 mmol)
-
Isocyanide (e.g., cycloheptyl isocyanide, 0.44 mmol)
-
Substituted 4-piperidone (e.g., 1-phenylethyl-4-piperidone, 0.44 mmol)
-
Propionic acid (0.44 mmol)
-
Methanol (2.2 mL)
Procedure:
-
To a solution of aniline in methanol, add the isocyanide, the substituted 4-piperidone, and propionic acid.
-
Stir the reaction mixture at 55°C for 18 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude mixture by silica gel flash chromatography (using a gradient of 0–15% MeOH in DCM) to isolate the desired carfentanil amide.
Development of Enzyme Inhibitors and CNS-Active Agents
The piperidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets like enzymes and receptors. Derivatives of this compound have been investigated as potential treatments for neurological disorders.[1]
-
Alzheimer's Disease: The scaffold is used to design inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes in the pathology of Alzheimer's disease.[1]
-
Dual Reuptake Inhibitors: By modifying the core structure, researchers have designed dual serotonin and norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[7]
-
Glutaminyl Cyclase (QC) Inhibitors: The piperidine-4-carboxamide moiety, directly derivable from the parent acid, has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase, another target in Alzheimer's research.[8]
Caption: Drug development pathways from the core scaffold.
Antimicrobial and Antifungal Applications
Derivatives of the benzylpiperidine scaffold have also demonstrated promising antimicrobial and antifungal properties.
| Application Area | Target Organisms | Reported Activity | Reference |
| Antimicrobial | Gram-positive and Gram-negative bacteria | MIC values as low as 6 µg/mL for certain derivatives. | [1] |
| Antifungal | Candida spp., Aspergillus spp. | Identified as promising candidates with significant growth-inhibiting activity. | [9] |
Conclusion
This compound stands out as a preeminent building block in modern drug discovery and organic synthesis. Its unique trifunctional nature—a constrained piperidine ring bearing a primary amine, a carboxylic acid, and a modifiable benzyl group—provides an ideal platform for generating molecular diversity. From the efficient, multicomponent synthesis of potent opioid analgesics to the rational design of enzyme inhibitors for neurodegenerative diseases, this scaffold has proven its utility across multiple therapeutic areas. The detailed protocols and structured data presented in this guide underscore its significance and aim to empower researchers in leveraging its full potential for the development of next-generation pharmaceuticals.
References
- 1. This compound hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 2. Buy 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride | 2387595-81-3 [smolecule.com]
- 3. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID | 39143-25-4 [chemicalbook.com]
- 6. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
- 7. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Advanced Catalytic Methods for Piperidine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its inherent three-dimensionality allows for the precise spatial arrangement of substituents, making it a privileged structure in medicinal chemistry. The development of efficient and selective methods for the synthesis of substituted piperidines is therefore a critical endeavor in modern organic chemistry and drug discovery. This document provides an overview of selected advanced catalytic methods for piperidine synthesis, including detailed experimental protocols, quantitative data summaries, and visual representations of key mechanistic pathways and workflows.
Biocatalytic C-H Oxidation Combined with Radical Cross-Coupling
This innovative, two-stage strategy provides a modular and streamlined approach to the synthesis of complex, three-dimensional piperidine derivatives. The method combines the exquisite selectivity of enzymatic C-H hydroxylation with the efficiency of radical cross-coupling, enabling the late-stage functionalization of simple piperidine feedstocks.[1][2][3] This approach significantly reduces the number of synthetic steps compared to traditional methods.[1]
Data Presentation
| Entry | Piperidine Substrate | Enzyme | Product | Yield (%) | Reference |
| 1 | N-Boc-pipecolic acid | trans-4-Proline Hydroxylase (trans-P4H) | N-Boc-(2S,4R)-4-hydroxypipecolic acid | >95 | [2] |
| 2 | N-Boc-nipecotic acid | Ectoine 5-hydroxylase (SaEctD) | N-Boc-(R)-5-hydroxynipecotic acid | >95 | [2] |
| 3 | N-Boc-isonipecotic acid | Engineered Proline-4-hydroxylase (P4H810) | N-Boc-4-hydroxyisonipecotic acid | >95 | [2] |
Further cross-coupling reactions of the hydroxylated intermediates with various aryl iodides proceed in good to excellent yields.
Experimental Workflow
Caption: Workflow for the two-stage synthesis of complex piperidines.
Experimental Protocol: General Procedure for Biocatalytic Hydroxylation
-
To a stirred solution of the N-Boc-piperidine carboxylic acid (1.0 equiv) in a suitable buffer (e.g., phosphate buffer, pH 7.5) is added the appropriate hydroxylase enzyme (e.g., trans-P4H, loading to be optimized).
-
Co-factors such as FeSO4·7H2O (0.1 equiv), L-ascorbic acid (1.0 equiv), and α-ketoglutarate (2.0 equiv) are added.
-
The reaction mixture is stirred at room temperature and the reaction progress is monitored by LC-MS.
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The mixture is centrifuged to precipitate the enzyme, and the supernatant is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired hydroxylated piperidine.
Asymmetric Hydrogenation of Pyridinium Salts
The asymmetric hydrogenation of pyridines and their activated derivatives, such as pyridinium salts, represents a direct and atom-economical approach to enantioenriched piperidines.[4] Iridium and rhodium catalysts bearing chiral ligands have proven to be particularly effective for this transformation.[5][6]
Data Presentation
| Entry | Substrate | Catalyst | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | N-Benzyl-3-methylpyridinium bromide | [RhCp*Cl2]2/KI | Chiral Primary Amine | 85 | 96 | [5] |
| 2 | N-Benzyl-5-methoxycarbonyl-2-methylpyridinium bromide | [Ir(cod)Cl]2 | (S,S)-f-spiroPhos | 95 | 94 | [6] |
| 3 | N-Benzyl-5-hydroxypicolinate pyridinium salt | [Ir(cod)Cl]2 | (R)-SynPhos | 96 | 97 | [6] |
Catalytic Cycle
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, a mixture of the pyridinium salt (0.1 mmol, 1.0 equiv), [Ir(cod)Cl]2 (0.5 mol%), and the chiral ligand (e.g., (R)-SynPhos, 1.1 mol%) in a degassed solvent (e.g., CH2Cl2, 1 mL) is placed in a vial.
-
The vial is sealed in an autoclave.
-
The autoclave is purged with hydrogen gas (3 times) and then pressurized to the desired pressure (e.g., 50 bar H2).
-
The reaction is stirred at a specified temperature (e.g., 30 °C) for the required time (e.g., 12 h).
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the chiral piperidine.
Chemo-enzymatic Dearomatization of Activated Pyridines
This elegant method employs a biocatalytic cascade involving an amine oxidase and an ene-imine reductase (EneIRED) to synthesize stereoenriched piperidines.[7] The process proceeds via a dynamic kinetic resolution, allowing for high enantioselectivity.
Data Presentation
| Entry | Substrate | EneIRED | Product Enantiomer | Yield (%) | ee (%) | Reference |
| 1 | N-Phenyl-3-methyl-1,2,3,4-tetrahydropyridine | EneIRED-A | (S)-N-Phenyl-3-methylpiperidine | 85 | >99 | [7] |
| 2 | N-Phenyl-3-methyl-1,2,3,4-tetrahydropyridine | EneIRED-B | (R)-N-Phenyl-3-methylpiperidine | 92 | >99 | [7] |
| 3 | Precursor to Niraparib | EneIRED-A | (S)-Piperidine intermediate | 88 | >99 | [7] |
Biocatalytic Cascade
Caption: Chemo-enzymatic cascade for piperidine synthesis.
Experimental Protocol: One-Pot Chemo-enzymatic Synthesis
-
To a solution of the pyridinium salt precursor in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is added glucose and NADP+.
-
Glucose dehydrogenase is added for cofactor regeneration.
-
The appropriate amine oxidase (e.g., 6-HDNO) and ene-imine reductase (EneIRED) are added.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
The reaction progress is monitored by HPLC or GC.
-
Upon completion, the reaction mixture is basified (e.g., with NaOH) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Palladium-Catalyzed C(sp3)–H Arylation of Piperidines
Direct C-H functionalization is a powerful tool for the late-stage modification of piperidine rings. Palladium-catalyzed C(sp3)-H arylation, often guided by a directing group, allows for the regio- and stereoselective introduction of aryl moieties.[8]
Data Presentation
| Entry | Piperidine Substrate | Aryl Halide | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | N-Boc-piperidine-3-carboxamide (with AQ directing group) | 4-Iodoanisole | 85 | >20:1 (cis) | [8] |
| 2 | N-Boc-piperidine-3-carboxamide (with AQ directing group) | 4-Iodotoluene | 91 | >20:1 (cis) | [8] |
| 3 | N-Boc-piperidine-3-carboxamide (with AQ directing group) | 1-Iodo-4-(trifluoromethyl)benzene | 78 | >20:1 (cis) | [8] |
(AQ = 8-aminoquinoline)
Reaction Scheme
Caption: Palladium-catalyzed C-H arylation of piperidines.
Experimental Protocol: C-H Arylation of N-Boc-piperidine-3-carboxamide
-
To an oven-dried vial is added the N-Boc-piperidine-3-carboxamide directing group conjugate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2 (10 mol%), and K2CO3 (2.0 equiv).
-
The vial is sealed with a cap and evacuated and backfilled with nitrogen (3 times).
-
Degassed toluene is added, and the reaction mixture is stirred at 110 °C for 24 hours.
-
The reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the cis-arylated piperidine derivative.
References
- 1. news-medical.net [news-medical.net]
- 2. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 3. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Versatile Role of 4-Amino-1-benzylpiperidine-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The rigid scaffold of 4-Amino-1-benzylpiperidine-4-carboxylic acid has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its unique conformational constraints and the presence of key functional groups—a primary amine, a carboxylic acid, and a benzyl-protected tertiary amine—allow for diverse chemical modifications to modulate pharmacological activity and pharmacokinetic properties. This document provides a detailed overview of its applications in various therapeutic areas, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and development.
Therapeutic Applications and Quantitative Data
Derivatives of this compound have demonstrated significant potential in targeting a range of diseases, from neurodegenerative disorders to infectious diseases. Below are key application areas with summarized quantitative data for easy comparison.
Dual Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) for Depression
The 4-benzylpiperidine carboxamide scaffold has been successfully employed to develop potent dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET), key targets in the treatment of depression and other mood disorders.
| Compound ID | Target | IC50 (µM) | Reference |
| 7j | SERT | 0.042 | [1] |
| NET | 0.025 | [1] | |
| 8k | SERT | 0.098 | [1] |
| NET | 0.045 | [1] | |
| DAT | 0.95 | [1] | |
| Venlafaxine | SERT | 0.15 | [1] |
| NET | 2.48 | [1] |
Dual μ-Opioid and σ1 Receptor (MOR/σ1R) Ligands for Pain Management
By modifying the core structure, researchers have developed dual-acting ligands that agonize the μ-opioid receptor (MOR) for pain relief while antagonizing the σ1 receptor (σ1R) to potentially mitigate opioid-related side effects such as tolerance and hyperalgesia.
| Compound ID | Receptor | Kᵢ (nM) | ED₅₀ (mg/kg) | Reference |
| 52 | MOR | 56.4 | 4.04 (Abdominal constriction) | [2] |
| σ1R | 11.0 | 6.88 (Carrageenan-induced pain) | [2] | |
| 13.98 (Formalin test) | [2] | |||
| 7.62 (CFA-induced chronic pain) | [2] |
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
The benzylpiperidine moiety is a key structural feature in several potent acetylcholinesterase (AChE) inhibitors, a primary therapeutic strategy for Alzheimer's disease.
| Compound ID | Target | IC50 (µM) | Reference |
| 5 | AChE | 0.03 | [3] |
| 20 | AChE | 5.94 | [3] |
| 28 | AChE | 0.41 | [3] |
| 13e (E2020) | AChE | 0.0057 | [4] |
Antimicrobial Agents
Piperidine-4-carboxamide derivatives have shown promising activity against pathogenic bacteria, including the difficult-to-treat Mycobacterium abscessus, by targeting DNA gyrase.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 5l | M. abscessus | 0.25 - 0.5 | [5] |
| 5r | M. abscessus | 0.25 - 0.5 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Synthesis of 4-Benzylpiperidine Carboxamide Derivatives (General Procedure)
This protocol outlines the general two-step synthesis for creating a library of 4-benzylpiperidine carboxamides.
Step 1: Amidation
-
To a solution of 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and add the desired amine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding amide.
Step 2: N-Substitution (for derivatives with a linker)
-
To a solution of the amide from Step 1 (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the appropriate alkyl halide (e.g., a substituted benzyl bromide, 1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography.
Biological Evaluation Protocols
This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of test compounds in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of buffer or DMSO instead of the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of DTNB solution followed by 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay measures the ability of compounds to inhibit the reuptake of radiolabeled neurotransmitters in cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
[³H]Serotonin or [³H]Norepinephrine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compounds
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Plate HEK293-hSERT or HEK293-hNET cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with KRH buffer.
-
Add 150 µL of KRH buffer containing various concentrations of the test compound to each well.
-
Add 50 µL of KRH buffer containing [³H]Serotonin or [³H]Norepinephrine to initiate the uptake.
-
Incubate the plate at 37°C for 10 minutes.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., citalopram for SERT, desipramine for NET).
-
Calculate the percentage of inhibition and determine the IC50 values.
This radioligand binding assay determines the affinity of test compounds for MOR and σ1R.
Materials:
-
Membrane preparations from cells expressing human MOR or σ1R
-
[³H]DAMGO (for MOR) or --INVALID-LINK---pentazocine (for σ1R)
-
Binding buffer (e.g., Tris-HCl)
-
Test compounds
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]DAMGO or --INVALID-LINK---pentazocine), and the test compound at various concentrations in the binding buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., naloxone for MOR, haloperidol for σ1R).
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the Ki values using the Cheng-Prusoff equation.
This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Mycobacterium abscessus)
-
Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)
-
Test compounds
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the growth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the bacterial strain.
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (medium without bacteria).
-
Incubate the plate at the appropriate temperature and for the required duration for the specific bacterium.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the applications of this compound derivatives.
Caption: Mechanism of action of a dual serotonin-norepinephrine reuptake inhibitor (SNRI).
Caption: Simplified signaling pathway of a μ-opioid receptor agonist.
Caption: General experimental workflow for drug discovery using the target scaffold.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
Application of Piperidine Derivatives in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1][2] In the realm of neurodegenerative diseases and acute neuronal injury, piperidine derivatives have emerged as a promising class of compounds for neuroprotection. Their therapeutic potential stems from diverse mechanisms of action, including but not limited to, the inhibition of key enzymes involved in neurotransmitter degradation, modulation of signaling pathways crucial for neuronal survival, and attenuation of excitotoxicity and oxidative stress. This document provides detailed application notes and protocols for the investigation of piperidine derivatives as neuroprotective agents, with a focus on experimental models of Alzheimer's disease and ischemic stroke.
Featured Piperidine Derivatives and Their Neuroprotective Effects
Several piperidine derivatives have demonstrated significant neuroprotective properties in preclinical studies. This section highlights the quantitative data for some of the most promising compounds.
In Vitro Neuroprotective Activity
The neuroprotective effects of various piperidine derivatives have been assessed in vitro using neuronal cell lines such as SH-SY5Y, a human neuroblastoma cell line commonly used to model neuronal function and degeneration. A key assay to determine neuroprotection is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Compound/Derivative | Cell Line | Insult | Concentration(s) | % Cell Viability/Survival | Reference |
| Fenazinel | SH-SY5Y | L-Glutamic Acid | 10 µmol/L | Not specified, used as positive control | [3] |
| Compound A10 | SH-SY5Y | L-Glutamic Acid | 0.1 µmol/L | Not specified, better than Fenazinel | [3] |
| 1 µmol/L | Not specified, better than Fenazinel | [3] | |||
| 10 µmol/L | 61.54% | [3] | |||
| Compound 9c | SH-SY5Y | Glutamic Acid | 1 µmol/L | 60.09% | [4][5] |
| 10 µmol/L | 57.41% | [4][5] | |||
| Compound 9d | SH-SY5Y | Glutamic Acid | 1 µmol/L | 56.53% | [4][5] |
| 10 µmol/L | 59.65% | [4][5] |
In Vivo Neuroprotective Activity
The efficacy of piperidine derivatives in protecting against neuronal damage in living organisms is often evaluated using animal models of neurological disorders. The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used model for ischemic stroke.
| Compound/Derivative | Animal Model | Dosage(s) | Outcome Measure | Result | Reference |
| Compound A10 | MCAO Rats | 1.0 mg/kg | % Cerebral Infarction | 47.66% | [3] |
| 3.0 mg/kg | 39.82% | [3] | |||
| 5.0 mg/kg | 32.2% | [3] | |||
| Fenazinel | MCAO Rats | Not specified | % Cerebral Infarction | Used as a positive control | [6] |
| Compound 9d | MCAO Rats | Not specified | % Cerebral Infarction | Showed a trend towards reducing infarct area | [4] |
Enzyme Inhibition Activity
A key mechanism of action for some neuroprotective piperidine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. The Ellman's method is a common assay to determine the inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Enzyme | IC50 Value | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 0.6 ± 0.05 µM | [7] |
| Compound 5d | Acetylcholinesterase (AChE) | 13 ± 2.1 nM | [7] |
| Compound d5 | Acetylcholinesterase (AChE) | 6.89 µM | [8] |
| Histone Deacetylase (HDAC) | 0.17 µM | [8] | |
| Compound d10 | Acetylcholinesterase (AChE) | 3.22 µM | [8] |
| Histone Deacetylase (HDAC) | 0.45 µM | [8] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of piperidine derivatives are often mediated by the modulation of specific intracellular signaling pathways that regulate cell survival, inflammation, and apoptosis.
Caption: PI3K/Akt/mTOR signaling cascade.[9][10][[“]][12][13][14][15][16][17]
Caption: NGF/TrkA signaling in neuronal survival.[18][19][20][21][22]
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of piperidine derivatives in neuroprotective research. The following protocols provide a step-by-step guide for key in vitro and in vivo experiments.
In Vitro Neuroprotection Assay: MTT Assay
This protocol describes the use of the MTT assay to assess the neuroprotective effect of a piperidine derivative against glutamate-induced excitotoxicity in SH-SY5Y cells.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msjonline.org [msjonline.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. consensus.app [consensus.app]
- 12. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sinobiological.com [sinobiological.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride, a versatile building block in medicinal chemistry and organic synthesis.[1][2] This compound, with its characteristic piperidine scaffold and dual amino and carboxylic acid functionalities, is a key intermediate in the development of novel therapeutics, particularly in the area of neurological disorders.[1][3]
Chemical Identity
| Property | Value |
| IUPAC Name | This compound hydrochloride[3] |
| CAS Number | 61087-51-2 (hydrochloride salt), 39143-25-4 (free base)[3] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂[3] |
| Molecular Weight | 270.76 g/mol [3] |
Experimental Protocols
Two primary synthetic routes for the preparation of this compound are outlined below. The final hydrochloride salt is typically obtained by treating the free base with hydrochloric acid.
Protocol 1: From 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
This method involves the hydrolysis of a hydantoin precursor to yield the desired amino acid.
Materials:
-
8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a 20 L reactor, dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water.
-
Addition of Starting Material: To this solution, add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to form a suspension.[4][5]
-
Heating: Heat the suspension to 80°C. Gradually increase the temperature in 10°C increments until it reaches 105°C, at which point vigorous foaming may be observed.[4][5]
-
Reaction: Maintain the reaction temperature at 108°C with continuous stirring overnight.[4]
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to 10°C.[4][5] Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8. It is crucial to control the temperature during this addition to not exceed 23°C.[4][5]
-
Precipitation and Filtration: A solid will precipitate from the solution. Collect the precipitate by filtration.[4][5]
-
Drying: Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield this compound.[4][5]
-
Formation of Hydrochloride Salt: To form the hydrochloride salt, the free base can be suspended in a suitable solvent and treated with an appropriate amount of hydrochloric acid, followed by isolation of the precipitated salt.
Quantitative Data:
| Parameter | Value |
| Final Product | This compound |
| Yield | 85%[4] |
| Weight of Product | 469.7 g[4] |
Protocol 2: Strecker Synthesis Approach
This alternative method involves the formation of an aminonitrile followed by hydrolysis.
Materials:
-
1-benzylpiperidine
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water (1:1)
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Cyanide Addition: In a reaction vessel, combine 1-benzylpiperidine, potassium cyanide, and ammonium chloride in a 1:1 mixture of ethanol and water.[3]
-
Reaction: Heat the mixture at 70°C for 8 hours to form the intermediate aminonitrile.[3]
-
Hydrolysis: Add 6 M HCl to the reaction mixture and reflux for 12 hours to hydrolyze the nitrile to a carboxylic acid and form the hydrochloride salt directly.[3]
-
Purification: The crude product can be purified by recrystallization or column chromatography. High-performance liquid chromatography (HPLC) can be used to confirm purity, with a target of >95%.[3]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound starting from 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
Caption: Synthesis workflow from a hydantoin precursor.
Applications in Research and Drug Development
This compound and its derivatives are valuable scaffolds in medicinal chemistry.[1]
-
Neuroprotective Research: Compounds derived from this structure have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are implicated in Alzheimer's disease.[3]
-
Organic Synthesis: It serves as a crucial building block for the synthesis of more complex molecules and pharmaceutical agents.[1] The presence of both an amino and a carboxylic acid group allows for a wide range of chemical modifications.[1]
-
Peptide Chemistry: Protected versions of this amino acid analog can be incorporated into peptide chains, offering unique structural properties for the development of novel peptides.[2]
The diagram below illustrates the potential role of derivatives of this compound in a simplified Alzheimer's disease-related pathway.
References
- 1. Buy 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride | 2387595-81-3 [smolecule.com]
- 2. 115655-41-9 | MFCD03425218 | 4-AMINO-1-CBZ-PIPERIDINE-4-CARBOXYLIC ACID [aaronchem.com]
- 3. This compound hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 4. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID | 39143-25-4 [chemicalbook.com]
- 5. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 39143-25-4 [m.chemicalbook.com]
Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their versatile structure, which serves as a scaffold for various therapeutic agents. The protocols outlined below are based on established synthetic methodologies, including the Strecker synthesis and the Bucherer-Bergs reaction, offering robust pathways to the target molecules.
Introduction
This compound is a disubstituted α-amino acid analog. The presence of a primary amino group and a carboxylic acid on the same carbon atom, which is part of a piperidine ring, makes it a valuable building block for creating diverse chemical libraries. The 1-benzyl group provides a lipophilic character and can be a key interacting moiety in biological targets or serve as a protecting group that can be removed in later synthetic steps. Derivatives of this core structure, such as amides, have shown promise as cholinesterase inhibitors for potential application in Alzheimer's disease treatment.
Synthetic Pathways Overview
Two primary and classical methods for the synthesis of α-amino acids are particularly relevant for preparing the target compound from the readily available starting material, 1-benzyl-4-piperidone. These are the Strecker synthesis and the Bucherer-Bergs reaction followed by hydrolysis.
Caption: Overview of synthetic routes to this compound and its derivatives.
Protocol 1: Strecker Synthesis of this compound
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired α-amino acid.[1][2]
Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile
Caption: Formation of the α-aminonitrile intermediate.
Materials:
-
1-Benzyl-4-piperidone
-
Potassium cyanide (KCN) (Caution: Highly toxic!)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, dissolve 1-benzyl-4-piperidone (1 equivalent) in a mixture of ethanol and water.
-
Add ammonium chloride (2.2 equivalents) to the solution and stir until dissolved.
-
In a separate flask, dissolve potassium cyanide (2.1 equivalents) in a minimal amount of cold deionized water.
-
Cool the piperidone solution to 0-5 °C in an ice bath.
-
Slowly add the potassium cyanide solution dropwise to the cooled piperidone solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-1-benzylpiperidine-4-carbonitrile. This intermediate can often be used in the next step without further purification.
Step 2: Hydrolysis to this compound
Caption: Hydrolysis of the aminonitrile to the amino acid.
Materials:
-
4-Amino-1-benzylpiperidine-4-carbonitrile (from Step 1)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Isopropanol
Procedure:
-
Add the crude α-aminonitrile to an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The nitrile will hydrolyze to a carboxylic acid, and the amino group will be protonated.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution to a pH of approximately 6-7. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold isopropanol.
-
Dry the product under vacuum to yield this compound.
| Reaction Step | Starting Material | Product | Typical Yield |
| Strecker Step 1 | 1-Benzyl-4-piperidone | 4-Amino-1-benzylpiperidine-4-carbonitrile | 75-85% |
| Strecker Step 2 | 4-Amino-1-benzylpiperidine-4-carbonitrile | This compound | 60-70% |
Protocol 2: Bucherer-Bergs Synthesis and Hydrolysis
This method proceeds through a spirohydantoin intermediate, which is then hydrolyzed to the target amino acid.[3][4][5] This pathway is often high-yielding and provides a crystalline intermediate that is easier to purify.
Step 1: Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Spirohydantoin)
Caption: Formation of the spirohydantoin intermediate.
Materials:
-
1-Benzyl-4-piperidone
-
Potassium cyanide (KCN) (Caution: Highly toxic!)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add 1-benzyl-4-piperidone (1 equivalent), potassium cyanide (2.1 equivalents), and ammonium carbonate (2.2 equivalents).
-
Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).
-
Heat the mixture to 60-70 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC. A precipitate of the spirohydantoin will form as the reaction proceeds.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any unreacted salts.
-
Dry the product under vacuum. The spirohydantoin is often obtained in high purity.
Step 2: Hydrolysis to this compound
Caption: Hydrolysis of the spirohydantoin to the amino acid.
Materials:
-
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (from Step 1)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl) (for pH adjustment)
-
Deionized water (H₂O)
Procedure:
-
Prepare a solution of sodium hydroxide (e.g., 2 M) in deionized water in a round-bottomed flask.
-
Add the spirohydantoin intermediate to the NaOH solution.
-
Heat the mixture to reflux (100-110 °C) and maintain for 12-24 hours, until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the basic solution by the dropwise addition of concentrated hydrochloric acid to a pH of approximately 6-7. The target amino acid will precipitate.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield pure this compound.
| Reaction Step | Starting Material | Product | Typical Yield |
| Bucherer-Bergs Step 1 | 1-Benzyl-4-piperidone | 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 80-90% |
| Bucherer-Bergs Step 2 | 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | This compound | 85-95% |
Protocol 3: Synthesis of Carboxamide Derivatives
The carboxylic acid moiety can be readily converted to a variety of derivatives, such as amides, which are often more metabolically stable than esters in a drug development context.[6]
Caption: General scheme for amide bond formation.
Materials:
-
This compound (from Protocol 1 or 2)
-
Desired amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Procedure:
-
Protect the 4-amino group of the starting material if necessary (e.g., as a Boc-carbamate) before proceeding with the amide coupling.
-
Dissolve the N-protected this compound (1 equivalent) in an anhydrous solvent like DCM or DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (R-NH₂) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If a protecting group was used, deprotect it under appropriate conditions (e.g., TFA in DCM for Boc deprotection).
| Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| Amide Coupling | (N-Protected) this compound | Amine, EDC, HOBt | Carboxamide Derivative | 60-85% |
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery. The piperidine scaffold is a common motif in many centrally active drugs.
-
Cholinesterase Inhibitors: Several studies have explored N-aryl and N-heteroaryl carboxamide derivatives of 1-benzylpiperidine as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[6] These enzymes are key targets in the palliative treatment of Alzheimer's disease. The amide linker provides metabolic stability, and modifications to the aryl/heteroaryl moiety allow for fine-tuning of inhibitory activity and selectivity. For example, compounds like 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide have shown potent AChE inhibition with IC₅₀ values in the sub-micromolar range.[6]
Caption: Inhibition of Acetylcholinesterase by piperidine carboxamide derivatives.
Disclaimer: These protocols involve the use of hazardous chemicals, including potassium cyanide. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) by trained laboratory personnel. All local safety regulations should be strictly followed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-Amino-1-benzylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-benzylpiperidine-4-carboxylic acid is a synthetic amino acid derivative with a piperidine scaffold, a structure of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature, possessing a primary amine, a carboxylic acid, and a tertiary amine within a benzylpiperidine framework, makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research and development purposes.
These application notes provide a detailed overview of the key analytical techniques for the characterization of this compound and its hydrochloride salt. The protocols outlined below are intended to serve as a guide for researchers to verify the structure and purity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.
| Property | This compound | This compound hydrochloride | Reference |
| IUPAC Name | This compound | This compound hydrochloride | [1] |
| CAS Number | 39143-25-4 | 150435-80-6 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₃H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | 270.75 g/mol | [1] |
| Appearance | White to off-white solid | White to off-white solid | |
| Solubility | Soluble in polar organic solvents | Soluble in water | [1] |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the presence of the benzyl and piperidine moieties, as well as the relative positions of the functional groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt, or DMSO-d₆, CD₃OD for the free base) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Expected Spectral Data:
Table 1: ¹H NMR Data for this compound hydrochloride (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.35–7.28 | multiplet | 5H | Aromatic protons (C₆H₅) | [1] |
| ~3.5-3.7 | singlet/multiplet | 2H | Benzyl CH₂ | [1] |
| ~2.5-3.5 | multiplet | 8H | Piperidine ring protons | [1] |
Note: The exact chemical shifts and multiplicities of the piperidine protons can be complex due to chair conformations and coupling. 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | Carboxylic acid carbon (C=O) |
| ~135-140 | Quaternary aromatic carbon (benzyl) |
| ~128-130 | Aromatic CH carbons (benzyl) |
| ~127-129 | Aromatic CH carbons (benzyl) |
| ~125-127 | Aromatic CH carbon (benzyl) |
| ~60-65 | Benzyl CH₂ |
| ~55-60 | Quaternary piperidine carbon (C4) |
| ~50-55 | Piperidine CH₂ carbons (C2, C6) |
| ~30-35 | Piperidine CH₂ carbons (C3, C5) |
Note: These are estimated chemical shifts. The presence of the carboxylic acid at C4 will significantly influence the chemical shift of C4 and adjacent carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, particularly for its hydrochloride salt.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).
-
Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the protonated molecule [M+H]⁺. For the free base, the expected m/z is 235.14. For the hydrochloride salt, the molecular ion of the free base is typically observed.[1]
-
Expected Mass Spectrometry Data:
Table 3: ESI-MS Data
| Ion | Expected m/z (free base) | Observed m/z |
| [M+H]⁺ | 235.1441 | ~235.14 |
Predicted Fragmentation Pattern:
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern of the parent ion. Key expected fragmentations include:
-
Loss of the benzyl group: A prominent fragment at m/z 91 corresponding to the tropylium ion [C₇H₇]⁺.
-
Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.
-
Cleavage of the piperidine ring: Various ring-opening fragmentations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase method is generally suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 90-95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25-30 °C.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Data Presentation:
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Table 4: HPLC Purity Analysis
| Parameter | Result |
| Retention Time (tR) | Compound-specific |
| Purity (Area %) | >95% (typical) |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dry sample.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.
Expected Elemental Analysis Data:
Table 5: Elemental Analysis Data for C₁₃H₁₈N₂O₂
| Element | Theoretical % | Observed % |
| Carbon (C) | 66.64 | |
| Hydrogen (H) | 7.74 | |
| Nitrogen (N) | 11.96 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Caption: General workflow for the analytical characterization.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship between the different analytical techniques and the information they provide for the complete characterization of the molecule.
Caption: Relationship between techniques and derived information.
References
Application Notes and Protocols for the HPLC and NMR Analysis of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted piperidines are a class of saturated heterocyclic compounds that form the structural core of numerous pharmaceuticals and natural products. Their prevalence in medicinal chemistry underscores the critical need for robust and reliable analytical methods to ensure their identity, purity, and structural integrity throughout the drug discovery and development process. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the comprehensive analysis of these compounds.
This document provides detailed application notes and experimental protocols for the analysis of substituted piperidines using HPLC for purity assessment and quantification, and NMR for structural elucidation.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and analysis of substituted piperidines. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. For piperidine derivatives that lack a UV chromophore, a pre-column derivatization step is necessary to enable detection by a UV-Vis detector.
Protocol 1: Purity Determination of Substituted Piperidines with a UV Chromophore by RP-HPLC
This protocol is suitable for substituted piperidines that possess a chromophore, allowing for direct UV detection.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the substituted piperidine sample.
-
Dissolve the sample in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile/water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the diluent to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, DAD or UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Wavelength of maximum absorbance of the analyte (e.g., 254 nm) |
| Injection Volume | 10 µL |
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
Protocol 2: Analysis of Substituted Piperidines without a UV Chromophore via Pre-Column Derivatization
This protocol is for substituted piperidines that lack a native chromophore. Derivatization with a UV-active reagent, such as 4-toluenesulfonyl chloride (tosyl chloride), is required.[1]
Reagents and Materials:
-
Substituted piperidine sample
-
4-Toluenesulfonyl chloride (derivatizing reagent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate solution (or other suitable base)
-
Phosphoric acid
Derivatization Procedure:
-
Prepare a stock solution of the substituted piperidine sample in a suitable solvent.
-
In a vial, mix an aliquot of the sample solution with an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Add a basic solution (e.g., sodium bicarbonate) to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes). The exact conditions should be optimized for the specific analyte.
-
After cooling, the derivatized sample is ready for HPLC analysis.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | As in Protocol 1 |
| Column | Inertsil C18 (250 x 4.6 mm)[2][3] |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 30 °C[2][3] |
| Detection Wavelength | ~230 nm (for tosyl derivatives)[4] |
| Injection Volume | 20 µL |
Method Validation Parameters (Example for Derivatized Piperidine): [2][3]
| Parameter | Value |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (R²) | 0.9996 |
| Accuracy (% Recovery) | 101.82% |
| Precision (%RSD) | 0.6% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of substituted piperidines. Both ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), provide detailed information about the molecular framework.[5]
Protocol 3: Structural Elucidation of Substituted Piperidines by ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Pulse Angle | 30° | 30-45° |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024 or more |
Data Processing and Analysis:
-
Process the raw data using appropriate NMR software.
-
Reference the spectra to the TMS signal.
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
For complex structures, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.[5]
Example ¹H and ¹³C NMR Data for a Substituted Piperidine (1-(4-methylbenzyl)piperidine in DMSO): [6]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H) |
| ¹³C NMR | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 |
Experimental Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for NMR Structural Elucidation.
Logical Relationship for Analytical Strategy
Caption: Integrated Analytical Strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Unveiling the Antimicrobial Potential of 4-Amino-1-benzylpiperidine-4-carboxylic Acid Derivatives
Researchers exploring novel antimicrobial agents have identified promising activity in derivatives of 4-Amino-1-benzylpiperidine-4-carboxylic acid. While comprehensive studies on the parent compound are not extensively available in the public domain, preliminary data on its conjugated forms indicate significant efficacy against both Gram-positive and Gram-negative bacteria. This suggests a valuable scaffold for the development of new classes of antibiotics.
Application Notes
Derivatives of this compound have demonstrated potent antibacterial properties, with certain synthesized conjugates exhibiting Minimum Inhibitory Concentration (MIC) values as low as 6 µg/mL. [1] This level of activity positions these compounds as noteworthy candidates for further investigation in the fight against bacterial infections. The core structure, featuring a piperidine ring, is a common motif in many biologically active compounds, and its unique substitution pattern in this case appears to be a key determinant of its antimicrobial function.
The mechanism of action for these derivatives is not yet fully elucidated but is thought to involve the disruption of essential bacterial cellular processes. The presence of both a primary amine and a carboxylic acid group on the same carbon atom of the piperidine ring, along with the N-benzyl group, likely plays a crucial role in target binding and an eventual bactericidal or bacteriostatic effect. Further research is necessary to identify the specific molecular targets and signaling pathways affected by these compounds.
Quantitative Data Summary
Due to the limited availability of public research data, a comprehensive quantitative summary is not possible at this time. However, the following table represents the key data point that has been noted.
| Compound Class | Test Organisms | MIC Range (µg/mL) |
| Synthesized conjugates of this compound | Gram-positive and Gram-negative bacteria | As low as 6 |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Test compounds (derivatives of this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the test compound dilutions. b. This will bring the final volume in each well to 100 µL.
-
Controls: a. Growth Control: A well containing 100 µL of inoculated CAMHB without any test compound. b. Sterility Control: A well containing 100 µL of uninoculated CAMHB. c. Solvent Control: If the test compound is dissolved in a solvent other than water, include a well with the highest concentration of the solvent used.
-
Incubation: a. Seal the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the Results: a. The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
As specific signaling pathways for the antimicrobial action of this compound derivatives have not been detailed in the available literature, a diagrammatic representation of a potential mechanism cannot be provided at this time. However, a general workflow for screening antimicrobial compounds is presented below.
References
Application Notes and Protocols for Palladium-Catalyzed C-H Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting palladium-catalyzed C-H amination reactions. This powerful synthetic tool enables the direct formation of C-N bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling methods for the synthesis of nitrogen-containing molecules, which are crucial in pharmaceuticals and materials science.
Introduction
Palladium-catalyzed C-H amination has emerged as a transformative method in organic synthesis, allowing for the direct conversion of C-H bonds into C-N bonds. This approach avoids the need for pre-functionalized starting materials, such as aryl halides or triflates, thereby shortening synthetic routes and reducing waste. The versatility of palladium catalysis allows for a wide range of nitrogen sources to be employed in both intramolecular and intermolecular transformations.
The reaction typically proceeds via a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In many cases, a directing group on the substrate coordinates to the palladium catalyst, facilitating the selective activation of a specific C-H bond. An external oxidant is often required to regenerate the active palladium catalyst. Key components of a typical palladium-catalyzed C-H amination reaction include a palladium precursor, a ligand, an oxidant, a base, and a suitable solvent. The choice of these components is critical and is often substrate-dependent.
General Experimental Workflow
The following diagram outlines the typical workflow for setting up a palladium-catalyzed C-H amination reaction.
Experimental Protocols
Protocol 1: Intramolecular C-H Amination for the Synthesis of Indolines
This protocol describes the synthesis of indolines from picolinamide (PA)-protected β-arylethylamine substrates via a palladium-catalyzed intramolecular amination of an ortho-C(sp²)-H bond.[1][2]
Reaction Scheme:
(A schematic representation of the reaction would be placed here in a publication)
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
PhI(OAc)₂ (Iodosobenzene diacetate)
-
Picolinamide-protected β-arylethylamine substrate
-
Toluene (anhydrous)
-
Oven-dried reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried reaction vessel, add the picolinamide-protected β-arylethylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and PhI(OAc)₂ (96.6 mg, 0.3 mmol, 1.5 equiv).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired indoline product.
Data Presentation:
| Substrate (R group) | Yield (%) |
| 4-Me | 85 |
| 4-OMe | 82 |
| 4-F | 78 |
| 4-Cl | 75 |
| 4-CF₃ | 65 |
Table 1: Substrate scope for the intramolecular synthesis of indolines. Yields are for the isolated product.
Protocol 2: Intermolecular C-H Amination of Arenes
This protocol details the sterically controlled, palladium-catalyzed intermolecular amination of arenes with phthalimide.[3]
Reaction Scheme:
(A schematic representation of the reaction would be placed here in a publication)
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Phthalimide
-
Arene (e.g., toluene, xylenes)
-
PhI(OAc)₂ (Iodosobenzene diacetate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Oven-dried reaction vessel
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), phthalimide (73.5 mg, 0.5 mmol, 1.0 equiv), and the arene (if solid, 1.0 mmol, 2.0 equiv). If the arene is a liquid, it can be used as the solvent.
-
Seal the vessel and evacuate and backfill with argon.
-
Add anhydrous dichloromethane (1.0 mL) and trifluoroacetic acid (38 µL, 0.5 mmol, 1.0 equiv).
-
Add PhI(OAc)₂ (241.5 mg, 0.75 mmol, 1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl phthalimide.
Data Presentation:
| Arene | Major Product | Yield (%) |
| Benzene | N-Phenylphthalimide | 75 |
| Toluene | N-(p-tolyl)phthalimide | 68 |
| m-Xylene | N-(2,4-dimethylphenyl)phthalimide | 72 |
| Anisole | N-(p-methoxyphenyl)phthalimide | 65 |
Table 2: Substrate scope for the intermolecular amination of arenes.
Mechanistic Overview
The mechanism of palladium-catalyzed C-H amination can vary depending on the specific reaction conditions, including the palladium source, ligand, and oxidant. A common mechanistic pathway for directed C-H amination involves a Pd(II)/Pd(IV) catalytic cycle.
In this pathway, the Pd(II) catalyst coordinates to the directing group of the substrate. This is followed by C-H activation, often through a concerted metalation-deprotonation (CMD) step, to form a palladacycle intermediate.[4] This intermediate is then oxidized by an external oxidant to a Pd(IV) species. Subsequent reductive elimination from the Pd(IV) center forms the C-N bond and releases the aminated product, regenerating the Pd(II) catalyst to complete the cycle.[4]
Troubleshooting and Safety
Troubleshooting:
-
Low Yield:
-
Catalyst/Ligand Choice: The selection of the palladium source and ligand is critical and substrate-dependent. Screening different ligands may be necessary.
-
Base Selection: The strength and solubility of the base are crucial. Ensure the base is compatible with the functional groups on your substrate.
-
Solvent Effects: The reaction rate and solubility of reagents are influenced by the solvent. Ensure the solvent is anhydrous and degassed.
-
Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition.
-
Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere.
-
Safety Precautions:
-
Palladium compounds and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 3. Sterically controlled, palladium-catalyzed intermolecular amination of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, offering a reliable route to a functional group prevalent in a multitude of pharmaceuticals and bioactive molecules. This document provides a comprehensive guide to the most common procedures for nitrile hydrolysis, including acid-catalyzed, base-catalyzed, and enzymatic methods. Detailed protocols, comparative data, and mechanistic diagrams are presented to assist researchers in selecting and implementing the optimal conditions for their specific synthetic needs.
Comparative Data of Hydrolysis Conditions
The choice of hydrolysis method is critical and depends on factors such as the substrate's stability, the presence of other functional groups, and desired reaction scale. The following tables provide a summary of quantitative data for representative nitrile hydrolysis reactions under different conditions, facilitating a direct comparison of these methodologies.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a robust and widely used method, typically employing strong mineral acids. The reaction proceeds via protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water.
| Substrate | Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| Benzonitrile | 75% H₂SO₄ | Reflux | 1.5 hours | 78-82 |
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis is an effective alternative, particularly for substrates that are sensitive to acidic conditions. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. A final acidification step is necessary to obtain the free carboxylic acid from the intermediate carboxylate salt.
| Substrate | Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| Benzonitrile | 5 M NaOH | Reflux | 1 hour | High |
| Acetonitrile | 10% NaOH | Reflux | - | ~95 (as sodium acetate) |
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a mild and highly selective method for the conversion of nitriles to carboxylic acids. This "green" approach is particularly advantageous for the synthesis of chiral molecules and for substrates bearing sensitive functional groups. Nitrilase enzymes catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia.
| Substrate | Enzyme Source | Temperature (°C) | Reaction Time | Yield (%) |
| Ibuprofen Nitrile | Nocardia corallina B-276 | Ambient | 72 hours | 73 |
| (R,S)-Mandelonitrile | Alcaligenes faecalis (Nitrilase) | 40 | - | 91 (for R-Mandelic Acid) |
Reaction Mechanisms and Experimental Workflow
To visualize the chemical transformations and the general experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Acid-Catalyzed Nitrile Hydrolysis Pathway.
Caption: Base-Catalyzed Nitrile Hydrolysis Pathway.
Caption: General Experimental Workflow for Nitrile Hydrolysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid
This protocol provides a robust method for the conversion of an aromatic nitrile to its corresponding carboxylic acid using strong acid.
Materials:
-
Benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Beaker (2 L)
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a 500 mL round-bottom flask, carefully add 110 mL of concentrated sulfuric acid to 60 mL of deionized water to prepare approximately 170 mL of 75% sulfuric acid. Allow the solution to cool.
-
To the cooled sulfuric acid solution, add 50 g (0.48 mol) of benzonitrile.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Continue heating at reflux for 1.5 hours. The reaction mixture will become a dark, homogeneous solution.
-
Allow the reaction mixture to cool to room temperature.
-
In a 2 L beaker, prepare a slurry of 500 g of crushed ice and water.
-
Carefully and slowly pour the cooled reaction mixture into the ice slurry with stirring. Benzoic acid will precipitate as a white solid.
-
Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation.
-
Collect the crude benzoic acid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.
-
The crude product can be further purified by recrystallization from hot water.
-
Dry the purified benzoic acid to a constant weight. The expected yield is 47-49 g (78-82%).
Protocol 2: Base-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid
This protocol details a standard procedure for the hydrolysis of an aromatic nitrile under basic conditions followed by acidification.
Materials:
-
Benzonitrile
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Stir bar and stir plate
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Prepare a 5 M NaOH solution by dissolving 20 g of NaOH in 100 mL of deionized water.
-
In a 100 mL round-bottom flask containing a stir bar, combine 0.5 g (4.85 mmol) of benzonitrile and 6 mL of 5 M aqueous sodium hydroxide solution.
-
Attach a reflux condenser to the flask and heat the mixture with stirring in a heating mantle or sand bath to a gentle reflux.
-
Continue the reflux for 1 hour. During this time, the oily droplets of benzonitrile should disappear. The evolution of ammonia gas may be observed (can be tested with moist pH paper held at the top of the condenser).
-
After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Transfer the cooled solution to a beaker and place it in an ice bath.
-
Slowly and with stirring, add concentrated hydrochloric acid dropwise to the solution until it is acidic to pH paper (pH ~2). A white precipitate of benzoic acid will form.
-
Continue to cool the mixture in the ice bath for 15-20 minutes to maximize precipitation.
-
Collect the benzoic acid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with small portions of cold deionized water.
-
Dry the purified benzoic acid.
Protocol 3: Enzymatic Hydrolysis of (R,S)-Mandelonitrile to (R)-(-)-Mandelic Acid
This protocol is a representative example of an enantioselective hydrolysis using a nitrilase enzyme.
Materials:
-
(R,S)-Mandelonitrile
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Nitrilase from Alcaligenes faecalis (whole cells or purified enzyme)
-
Incubator shaker
-
Centrifuge
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare a 20 mM solution of (R,S)-mandelonitrile in 50 mM Tris-HCl buffer (pH 7.5).
-
In a suitable reaction vessel, add the nitrilase preparation (e.g., a specific activity and amount of whole cells or purified enzyme) to the substrate solution.
-
Incubate the reaction mixture at 40°C with shaking.
-
Monitor the progress of the reaction by taking aliquots at regular intervals. The reaction can be stopped by adding a quenching agent (e.g., acid or organic solvent) or by centrifuging to remove the enzyme.
-
Analyze the supernatant for the concentration of (R)-(-)-mandelic acid and the enantiomeric excess (ee) using HPLC with a suitable chiral column.
-
The reaction is typically run until the desired conversion and enantiomeric excess are achieved. A yield of up to 91% for (R)-(-)-mandelic acid can be obtained.
-
The product can be isolated from the reaction mixture using standard extraction and purification techniques.
Troubleshooting & Optimization
improving yield and purity in 4-Amino-1-benzylpiperidine-4-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 4-Amino-1-benzylpiperidine-4-carboxylic acid. It includes frequently asked questions, a detailed troubleshooting guide, comparative data, experimental protocols, and workflow diagrams to help improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent and well-documented method is a variation of the Strecker amino acid synthesis.[1][2] This multi-step process typically starts with 1-benzyl-4-piperidone, which reacts with a cyanide source (e.g., KCN or HCN) and an ammonia source (e.g., NH₄Cl or aqueous ammonia) to form an α-aminonitrile intermediate, specifically 4-amino-1-benzylpiperidine-4-carbonitrile.[1][3] This intermediate is then hydrolyzed, usually under strong acidic conditions, to yield the final carboxylic acid product.[1][3][4]
Q2: What are the critical intermediates in this synthesis? A2: The two primary intermediates are 1-benzyl-4-piperidone, the starting ketone, and 4-amino-1-benzylpiperidine-4-carbonitrile, the α-aminonitrile formed during the Strecker reaction. The purity of these intermediates is crucial for the overall success of the synthesis.
Q3: What kind of yields can I expect from this synthesis? A3: Reported yields can vary significantly based on the specific conditions and scale. Some literature reports suggest that optimizing the reaction steps—such as temperature control, pH adjustment during workup, and purification methods—can lead to overall yields of around 75-80%.[1][4] However, without careful optimization, yields can be considerably lower.[4]
Q4: How is the final product typically purified? A4: Purification is most commonly achieved through crystallization. After the hydrolysis step, the pH of the reaction mixture is carefully adjusted to the isoelectric point of the amino acid, causing it to precipitate out of the solution.[5] The collected solid is then washed with water and a suitable organic solvent (like ethanol or acetone) and dried under vacuum. For higher purity, column chromatography can be employed on intermediates.[1]
Q5: What analytical techniques are used to assess the purity of the final product? A5: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final this compound.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and identify any potential impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving yield and purity.
Low Yield in Strecker Reaction (Aminonitrile Formation)
-
Question: My yield of the 4-amino-1-benzylpiperidine-4-carbonitrile intermediate is consistently low. What are the likely causes and solutions?
-
Answer:
-
Incomplete Imine Formation: The first step of the Strecker reaction is the formation of an imine from 1-benzyl-4-piperidone and ammonia. This is an equilibrium reaction.
-
Solution: Ensure an adequate excess of the ammonia source (e.g., ammonium chloride) is used to drive the equilibrium forward.[3] Removing the water formed during this step, for instance, by using a dehydrating agent if the solvent system allows, can also improve the yield.
-
-
Side Reactions: The starting ketone, 1-benzyl-4-piperidone, can undergo self-condensation (an aldol-type reaction) under basic conditions, reducing the amount of ketone available for the desired reaction.
-
Solution: Maintain careful temperature control, keeping the reaction cool (e.g., 0-15°C) during the initial addition of reagents to minimize side reactions.[4]
-
-
Cyanide Addition Issues: The nucleophilic attack of the cyanide ion on the imine is a critical step.
-
Solution: Ensure the cyanide salt (e.g., KCN) is fully dissolved and the reaction is well-stirred to facilitate the reaction. The pH should be controlled to ensure the presence of both free ammonia and sufficient cyanide ion.
-
-
Problems During Nitrile Hydrolysis
-
Question: The hydrolysis of the aminonitrile intermediate is slow, incomplete, or results in a complex mixture of products. How can I optimize this step?
-
Answer:
-
Insufficient Acid Concentration/Temperature: Nitrile hydrolysis requires harsh conditions.
-
Formation of Amide Intermediate: The hydrolysis proceeds through a carboxamide intermediate. If the reaction is not allowed to complete, this amide may be the main product.
-
Solution: Increase the reaction time and/or temperature to ensure full conversion to the carboxylic acid.
-
-
Degradation/Side Products: Prolonged exposure to very harsh acidic conditions and high temperatures can sometimes lead to degradation, including potential de-benzylation.
-
Solution: Find the optimal balance of time and temperature. While reflux is necessary, excessively long reaction times should be avoided once the reaction has reached completion as determined by monitoring.
-
-
Purity and Isolation Issues
-
Question: My final product is off-color and shows multiple spots on TLC or peaks in HPLC. How can I improve its purity?
-
Answer:
-
Inefficient Precipitation: The purity of the final product is highly dependent on the crystallization/precipitation step.
-
Solution: After hydrolysis, carefully and slowly adjust the pH of the cooled solution to the product's isoelectric point (typically around pH 4-9).[4] Adding the base dropwise with vigorous stirring promotes the formation of purer crystals.
-
-
Trapped Impurities: The precipitate can trap inorganic salts or starting materials.
-
Solution: Wash the filtered solid thoroughly with cold deionized water to remove salts, followed by a wash with a cold organic solvent (like ethanol or acetone) to remove organic impurities. A re-crystallization from a suitable solvent system (e.g., water/ethanol) can further enhance purity.
-
-
Contamination from Starting Materials: Impure 1-benzyl-4-piperidone will lead to impurities throughout the synthesis.
-
Solution: Ensure the purity of the starting ketone before beginning the synthesis, purifying it by distillation if necessary.
-
-
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.
Caption: General synthesis workflow for this compound.
Caption: A logical troubleshooting flowchart for synthesis optimization.
Comparative Data on Synthesis Conditions
The following table summarizes different conditions reported for the key hydrolysis step, highlighting the impact on reaction time and yield.
| Step | Reagent Conditions | Temperature | Time | Reported Yield | Reference |
| Hydrolysis | 70-90% Sulfuric Acid | 20-50°C | 50-90 h | Part of a multi-step process with a total yield of ~79% | [4] |
| Hydrolysis | Concentrated Hydrochloric Acid | Reflux | 10-20 h | Part of a multi-step process with a total yield of ~79% | [4] |
| Hydrolysis | 6 M Hydrochloric Acid | Reflux | 12 h | ~78% (for this specific step) | [1] |
| Hydrolysis | 2.0 M Potassium Hydroxide | Room Temp | 4 h | 64-68% (for a similar Boc-protected piperidine derivative) | [5] |
Detailed Experimental Protocol
This protocol is a synthesis of best practices reported in the literature for the preparation of this compound.
Caution: This procedure involves highly toxic potassium cyanide. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn at all times. Contact with acid will release extremely toxic hydrogen cyanide gas.
Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile
-
In a round-bottomed flask equipped with a magnetic stirrer, combine 1-benzyl-4-piperidone (1.0 eq), ammonium chloride (1.2 eq), and a solvent mixture of ethanol and water (1:1 v/v).
-
Cool the mixture in an ice bath to 0-5°C.
-
Separately, prepare a solution of potassium cyanide (1.1 eq) in a minimum amount of water.
-
While maintaining the temperature below 10°C, add the potassium cyanide solution dropwise to the reaction mixture over 20-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Place the crude 4-amino-1-benzylpiperidine-4-carbonitrile from the previous step into a round-bottomed flask.
-
Add a 6 M solution of hydrochloric acid (a significant excess, e.g., 10-20 volumes).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C).
-
Maintain the reflux for 12-20 hours, monitoring the reaction's completion by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to 0-5°C.
-
Slowly and carefully adjust the pH of the solution to approximately 7-8 by adding a concentrated base solution (e.g., 30% NaOH or concentrated ammonia) dropwise with vigorous stirring. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral.
-
Wash the solid with a small amount of cold ethanol or acetone to remove residual organic impurities.
-
Dry the purified this compound under vacuum at 60-80°C to a constant weight.
References
- 1. This compound hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ptfarm.pl [ptfarm.pl]
Technical Support Center: Synthesis of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid, presented in a question-and-answer format.
Question 1: Why is the overall yield of my synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid consistently low?
Answer:
Low overall yields in this multi-step synthesis are a frequently reported issue and can be attributed to several factors throughout the process.[1][2] Previously reported methods have shown total yields as low as 32-41%.[1]
Potential Causes and Troubleshooting Steps:
-
Suboptimal Strecker Reaction Conditions: The initial formation of 1-benzyl-4-cyano-4-anilinopiperidine is critical.
-
Troubleshooting: Ensure precise temperature control during the addition of the cyanide source (e.g., hydrocyanic acid) to the 1-benzyl-4-piperidone, maintaining it between 0-15°C to minimize side reactions.[1] The subsequent addition of aniline and refluxing should be monitored to ensure the reaction goes to completion.
-
-
Inefficient Nitrile Hydrolysis: The hydrolysis of the sterically hindered tertiary nitrile is often the most challenging step and a major contributor to low yields.[2]
-
Troubleshooting: Vigorous and prolonged heating in concentrated acid is necessary. One optimized method suggests reacting the nitrile intermediate in 70-90% sulfuric acid at 20-50°C for an extended period of 50-90 hours.[1] A subsequent reflux in concentrated hydrochloric acid for 10-20 hours is then used to complete the hydrolysis.[1]
-
-
Loss of Product During Work-up and Purification: The isolation and purification of the intermediate and final product can lead to significant material loss.
-
Troubleshooting: Careful pH adjustment is crucial for crystallization. For instance, after sulfuric acid hydrolysis, the pH should be adjusted to 4-9 (ideally 5-7) with concentrated ammonia water at 0-10°C to induce crystallization of the intermediate amide/acid.[1] Thorough washing of the filtered solid is necessary, but excessive washing can lead to product loss.
-
Question 2: I am facing difficulties with the hydrolysis of the nitrile group in 1-benzyl-4-cyano-4-anilinopiperidine. What can I do?
Answer:
The hydrolysis of this tertiary nitrile is notoriously difficult due to steric hindrance. Incomplete hydrolysis or the formation of stable amide intermediates are common issues.[2][3][4]
Potential Causes and Troubleshooting Steps:
-
Insufficiently Harsh Reaction Conditions: Standard hydrolysis conditions are often not sufficient for this substrate.
-
Troubleshooting: Employing a two-stage hydrolysis process can be effective. First, use 70-90% sulfuric acid for an extended period (50-90 hours) at a controlled temperature (20-50°C).[1] This may primarily form the amide. The second stage involves refluxing in concentrated hydrochloric acid for 10-20 hours to drive the reaction to the carboxylic acid.[1][5]
-
-
Reaction Stalling at the Amide Intermediate: The amide can be resistant to further hydrolysis.
-
Troubleshooting: Ensure the second hydrolysis step with concentrated HCl is carried out for a sufficient duration and at reflux temperature to force the conversion of the amide to the carboxylic acid. Monitoring the reaction progress via TLC or LC-MS can help determine the necessary reaction time.
-
-
Decomposition under Harsh Conditions: While harsh conditions are necessary, they can also lead to product decomposition.
-
Troubleshooting: Maintain careful temperature control throughout the hydrolysis process. Avoid excessive temperatures or prolonged reaction times beyond what is necessary for complete conversion.
-
Question 3: My final product is impure. What are the likely impurities and how can I improve the purity?
Answer:
Impurities can arise from starting materials, side reactions, or incomplete reactions.
Potential Impurities and Purification Strategies:
-
Unreacted Starting Materials: Residual 1-benzyl-4-piperidone or aniline.
-
Incompletely Hydrolyzed Intermediates: The corresponding nitrile or amide.
-
Side-Products from the Strecker Reaction.
-
Purification Steps:
-
Crystallization: This is a key purification step. For the final product, after refluxing in concentrated hydrochloric acid, allowing the solution to cool to 0-30°C and stand for 24-54 hours can facilitate the crystallization of the hydrochloride salt of the product.[1]
-
Washing: Washing the filtered crystals with water can help remove water-soluble impurities.
-
pH Adjustment: Precise pH control during the work-up of the hydrolysis step is critical for selectively precipitating the desired product and leaving impurities in the solution.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid?
A1: Reported overall yields have varied significantly. Older methods reported yields as low as 32.48% and around 41%.[1] However, an optimized, multi-step process has been reported to achieve an average total yield of 79.38%.[1]
Q2: Are there alternative synthetic routes that avoid the challenging nitrile hydrolysis?
A2: Yes, for similar 4-anilinopiperidine-4-carboxylic acid derivatives, alternative routes have been developed. One common strategy involves protecting the carboxylic acid as a tert-butyl ester. This allows for other chemical transformations on the molecule, and the tert-butyl group can be removed under acidic conditions, which are often milder than the harsh conditions required for nitrile hydrolysis.
Q3: What are the key safety precautions to take during this synthesis?
A3: This synthesis involves several hazardous materials and reactions:
-
Cyanide: Hydrocyanic acid or cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A cyanide antidote kit should be readily available.
-
Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Use appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles. Work should be done in a fume hood.
-
Exothermic Reactions: The addition of reagents and the neutralization of acids can be exothermic. Add reagents slowly and use an ice bath for cooling as needed to control the temperature.
Q4: Can I use a base for the hydrolysis of the nitrile?
A4: While nitrile hydrolysis can be performed under basic conditions, it often requires harsh conditions (high temperatures, prolonged reaction times) and typically yields the carboxylate salt, which then needs to be acidified in a separate step to obtain the carboxylic acid.[4][5] For this specific sterically hindered substrate, acidic hydrolysis is more commonly reported and may be more effective.
Data Presentation
Table 1: Comparison of Reported Overall Yields for the Synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid
| Method | Starting Material | Key Steps | Reported Overall Yield | Reference |
| Reported in Prior Art | 1-benzyl-4-piperidone | Addition, Elimination, Hydrolysis, Crystallization | 32.48% | [1] |
| Reported in Prior Art | 1-benzyl-4-piperidone | Addition, Elimination, Hydrolysis, Crystallization | ~41% | [1] |
| Optimized Method | 1-benzyl-4-piperidone | Optimized Strecker reaction, two-step hydrolysis, controlled crystallization | 79.38% | [1] |
Experimental Protocols
Key Experiment: Optimized Synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid
This protocol is based on an optimized method reported to achieve higher yields.[1]
Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine
-
In a suitable reaction vessel, add 1-benzyl-4-piperidone.
-
Under base catalysis, add hydrocyanic acid to the reaction mixture while maintaining the temperature between 0-15°C.
-
After the addition is complete, heat the reaction solution to reflux.
-
Add aniline to the refluxing solution.
-
Once the reaction is complete (monitor by TLC or LC-MS), cool the solution to below 5°C.
-
Add glacial acetic acid to induce crystallization.
-
Filter the solid product, which is 1-benzyl-4-cyano-4-anilinopiperidine.
Step 2: Hydrolysis to 1-benzyl-4-anilinopiperidine-4-carboxylic acid
-
Add the solid 1-benzyl-4-cyano-4-anilinopiperidine obtained in Step 1 to 70-90% sulfuric acid.
-
Stir the reaction mixture at 20-50°C for 50-90 hours.
-
Pour the reaction solution into a crushed ice solution.
-
At 0-10°C, adjust the pH of the solution to 4-9 (preferably 5-7) using concentrated ammonia water to induce crystallization.
-
Filter and wash the resulting white powder solid.
-
Add the solid obtained to concentrated hydrochloric acid.
-
Heat the mixture to boiling and maintain a reflux for 10-20 hours.
-
Cool the solution to 0-30°C and let it stand for 24-54 hours for crystallization.
-
Perform suction filtration, wash the crystals with water, and dry to obtain the final product, 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
Visualizations
Caption: Overall synthetic workflow for 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
Caption: Troubleshooting guide for low overall yield in the synthesis.
References
- 1. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 2. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Ring Formation
Welcome to the technical support center for the synthesis of piperidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during piperidine ring formation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of piperidine rings. Each issue is presented in a question-and-answer format with detailed solutions.
Issue 1: Low or No Product Yield
Q1: My reaction for piperidine ring formation is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in piperidine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1]
Possible Causes & Solutions:
-
Inactive Catalyst: In catalytic hydrogenations of pyridines, the catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the starting material or solvent, or it may have lost activity over time.[1]
-
Solution: Use a fresh, high-purity catalyst. Ensure starting materials and solvents are free from sulfur-containing compounds or other catalyst poisons. Consider using a different catalyst system if poisoning is suspected.[1]
-
-
Incomplete Imine/Iminium Ion Formation: In reactions like reductive amination or the Pictet-Spengler synthesis, the formation of the imine or iminium ion intermediate is a critical step.[1][2]
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and equilibrium.[4]
-
Solution: Experiment with a range of temperatures. Some reactions may require heating to overcome activation barriers, while others might benefit from lower temperatures to prevent decomposition.[3][5] After conducting multiple experiments, it was found that for the synthesis of 3,5-bis(2-bromobenzylidene)piperidine-4-one, a higher yield was achieved at a room temperature of 18–20 °C, with lower yields observed at temperatures above 25 °C.[4]
-
-
Incorrect Solvent: The choice of solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction pathway.[1]
-
Solution: Screen different solvents. For instance, polar aprotic solvents like DMF or DMSO can be effective in some cyclization reactions. In contrast, for certain reductive aminations, alcoholic solvents like methanol or ethanol are commonly used.[1] For the synthesis of azaheterocyclic β-amino esters with piperidine motifs, dichloromethane was found to be the optimal solvent.[6]
-
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the cyclization process.[1]
-
Solution: If possible, consider alternative starting materials with less steric bulk or employ more forcing reaction conditions (higher temperature, longer reaction time, stronger catalyst).[1]
-
Below is a logical workflow for troubleshooting low-yield piperidine synthesis:
Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.
Issue 2: Formation of Side Products and Impurities
Q2: My reaction is producing significant amounts of side products alongside the desired piperidine. How can I identify and minimize these impurities?
A2: The formation of side products is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.
Identification and Minimization Strategies:
-
TLC and NMR Analysis: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and identify the number of components in the reaction mixture. Isolate the major side products by column chromatography and characterize them using NMR spectroscopy to understand their structure and deduce the side reaction pathway.[1]
-
Intermolecular vs. Intramolecular Reactions: In reactions such as reductive amination of dicarbonyl compounds, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers or other undesired products.
-
Solution: Adjust the reaction conditions to favor intramolecular cyclization. This could involve using higher dilution or a different reduction method.[1]
-
-
Homocoupling in Cross-Coupling Reactions: In reactions like the Sonogashira coupling to form phenylethynyl piperidines, homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.
-
Solution: Ensure the reaction is thoroughly deoxygenated, as this side reaction is often promoted by oxygen. Running the reaction under copper-free conditions can also be an effective strategy.[7]
-
-
Over-reduction or Incomplete Reduction: In the hydrogenation of pyridines, incomplete reduction can leave starting material, while over-reduction of other functional groups can occur.
-
Solution: Carefully select the catalyst and optimize the reaction time and hydrogen pressure.
-
Issue 3: Poor Diastereoselectivity
Q3: My piperidine synthesis is producing a mixture of diastereomers, and I need to obtain a single isomer. How can I improve the diastereoselectivity?
A3: Controlling stereochemistry is a critical aspect of many piperidine syntheses, especially for pharmaceutical applications.[1]
Strategies to Enhance Diastereoselectivity:
-
Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., chiral Rh or Ru complexes) or chiral auxiliaries attached to the substrate can induce facial selectivity during bond formation.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio of the product.[1][3]
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[1][3][5]
-
Choice of Reagents: The nature of the reagents can have a profound impact on stereoselectivity. For instance, in reductive aminations, the choice of reducing agent can influence the direction of hydride attack.[1]
Data Presentation
Table 1: Effect of Catalyst on a Multicomponent Piperidine Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Sc(OTf)₃ | CH₂Cl₂ | 25 | 24 | 78 | 85:15 |
| Yb(OTf)₃ | CH₂Cl₂ | 25 | 24 | 85 | 90:10 |
| InCl₃ | CH₃CN | 60 | 12 | 92 | 70:30 |
| Bi(OTf)₃ | THF | 25 | 36 | 65 | 80:20 |
Note: This data is illustrative and compiled from general principles of piperidine synthesis optimization.
Table 2: Solvent Effects on the Aza-Diels-Alder Reaction
| Solvent | Dielectric Constant | Temperature (°C) | Yield (%) | endo:exo Ratio |
| Toluene | 2.4 | 80 | 65 | 80:20 |
| Dichloromethane | 9.1 | 40 | 78 | 90:10 |
| Acetonitrile | 37.5 | 60 | 85 | 85:15 |
| Water | 80.1 | 50 | 90 | >95:5 |
Note: This data is illustrative and based on typical outcomes for Aza-Diels-Alder reactions.
Experimental Protocols
General Protocol for Reductive Amination for Piperidine Synthesis
This protocol describes a general procedure for the synthesis of a substituted piperidine from a 1,5-dicarbonyl compound.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound (1.0 eq) and the primary amine or ammonium salt (1.1 eq) in a suitable solvent (e.g., methanol, ethanol).
-
pH Adjustment: If necessary, adjust the pH of the solution to 4-6 using a mild acid (e.g., acetic acid).
-
Reducing Agent Addition: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
General Protocol for Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a 1-substituted-1,2,3,4-tetrahydro-β-carboline.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C).[3]
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 eq) to the solution.[3]
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise.
-
Reaction Execution: Heat the reaction mixture at 60 °C and monitor the progress by TLC.[1]
-
Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.[1]
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Caption: General experimental workflow for a Pictet-Spengler reaction.
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for piperidine ring formation?
A4: Several methods are commonly employed for the synthesis of the piperidine ring. The choice of method often depends on the desired substitution pattern and stereochemistry. Key methods include:
-
Hydrogenation of Pyridines: A widely used method for preparing the parent piperidine and its simple derivatives.[8][9]
-
Reductive Amination: The reaction of a 1,5-dicarbonyl compound with an amine, followed by reduction, is a versatile method for preparing a wide range of substituted piperidines.[6][10][11]
-
Aza-Diels-Alder Reaction: A [4+2] cycloaddition reaction between an imine and a diene to form a tetrahydropyridine, which can then be reduced to a piperidine.[5][12][13]
-
Pictet-Spengler Reaction: A reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline, which contains a piperidine ring fused to an aromatic ring.[1][2][3]
-
Intramolecular Cyclization: Various strategies involving the cyclization of linear precursors containing both a nitrogen nucleophile and an electrophilic center.[8][14]
Q5: How can I effectively purify my piperidine product?
A5: The purification of piperidine derivatives can be challenging due to their basicity. Common purification techniques include:
-
Column Chromatography: This is a widely used method. For basic piperidine compounds, it is often necessary to add a small amount of a base like triethylamine or ammonia to the eluent to prevent streaking on the silica gel.[1][15]
-
Distillation: Effective for liquid piperidines, separating components based on boiling points. However, a significant challenge arises when separating piperidine from its precursor, pyridine, as they form an azeotrope.[16]
-
Crystallization: If the piperidine derivative is a solid, crystallization can be a highly effective purification method.
-
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine, which then moves to the aqueous layer, leaving non-basic impurities in the organic layer. The piperidine can then be liberated by basifying the aqueous layer and extracting with an organic solvent.[1]
-
Salt Formation: Converting the polar piperidine into a salt (e.g., hydrochloride or tartrate) can sometimes facilitate crystallization and purification.[1] For instance, piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5]
Caption: Decision tree for selecting a purification method for piperidine derivatives.
Q6: My piperidine product has a yellow tint. What is the cause and how can I remove it?
A6: A yellow color in piperidine is usually due to oxidation products.[5] While this may not affect all applications, purification is recommended for high-purity requirements. The most effective method for removing these colored impurities is distillation.[5] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[5]
Q7: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?
A7: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[5] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[5] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. soc.chim.it [soc.chim.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strecker Synthesis of Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Strecker synthesis for amino acid production.
Frequently Asked Questions (FAQs)
Q1: What is the Strecker synthesis?
The Strecker synthesis is a two-step method for producing amino acids from aldehydes or ketones.[1][2] In the first step, the carbonyl compound reacts with ammonia (or an amine) and a cyanide source to form an α-aminonitrile.[1][3] The second step involves the hydrolysis of the α-aminonitrile to yield the desired amino acid.[1][3]
Q2: What are the typical starting materials for a Strecker synthesis?
The core components are:
-
A carbonyl compound: An aldehyde or a ketone. The structure of this starting material determines the side chain of the resulting amino acid.[3]
-
An ammonia source: Typically ammonia, ammonium chloride, or a primary/secondary amine.[1][4]
-
A cyanide source: Hydrogen cyanide (HCN), potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN) are commonly used.[5]
Q3: Does the classical Strecker synthesis produce a specific stereoisomer (L- or D-amino acid)?
No, the classical Strecker synthesis results in a racemic mixture, meaning it produces equal amounts of both the L- and D-enantiomers of the amino acid.[2] This is because the reaction proceeds through planar, sp2-hybridized intermediates, allowing for nucleophilic attack from either face with equal probability.
Q4: Can I use a ketone instead of an aldehyde?
Yes, using a ketone as the starting carbonyl compound will result in the synthesis of an α,α-disubstituted amino acid.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Strecker synthesis in a question-and-answer format.
Problem 1: Low Yield of the Final Amino Acid
Q: My overall yield of the amino acid is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in Strecker synthesis can stem from issues in either the α-aminonitrile formation step or the hydrolysis step.
Troubleshooting the α-Aminonitrile Formation:
-
Incomplete Imine Formation: The initial reaction between the aldehyde/ketone and ammonia to form an imine is an equilibrium process. To drive the reaction forward, consider adding a dehydrating agent like magnesium sulfate (MgSO₄) to remove the water byproduct.
-
Side Reactions of the Aldehyde: Aldehydes, particularly those with α-hydrogens, can undergo self-condensation reactions (aldol condensation), reducing the amount of aldehyde available for the Strecker reaction. To minimize this, maintain a low reaction temperature and add the aldehyde slowly to the reaction mixture.
-
Retro-Strecker Reaction: The formation of the α-aminonitrile is reversible. This reverse reaction, known as the retro-Strecker reaction, can be significant, especially with aminonitriles derived from primary alkyl amines. Elevated temperatures can promote this reverse reaction. Therefore, it is crucial to maintain controlled, and often low, temperatures during this step.
-
Purity of Reagents: Ensure that the aldehyde is free of carboxylic acid impurities, which can neutralize the ammonia and hinder imine formation. The purity of all reagents is critical for optimal results.
Troubleshooting the Hydrolysis Step:
-
Incomplete Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid can be slow. Ensure you are using sufficiently strong acidic or basic conditions and an adequate reaction time and temperature. Acidic hydrolysis is often performed with concentrated HCl at reflux.
-
Product Degradation: While forcing conditions can improve hydrolysis, they can also lead to degradation of the desired amino acid. Monitor the reaction progress (e.g., by TLC or HPLC) to find the optimal balance between complete conversion and minimal degradation. The influence of pH is significant; acidic conditions generally favor the hydrolysis of the thiazoline ring that can form as a byproduct.[6]
-
Workup Issues: The purification process can be a source of product loss. Ensure proper pH adjustment during the isolation of the amino acid to its isoelectric point to maximize precipitation and minimize loss in the aqueous phase.
Problem 2: Formation of Side Products and Impurities
Q: I am observing unexpected spots on my TLC plate and my final product is impure. What are the common side products and how can I remove them?
A: Several side reactions can lead to impurities.
-
Strecker Degradation: This reaction converts the newly formed α-amino acid into an aldehyde with one less carbon atom and other byproducts. This is more prevalent under oxidative conditions and at higher temperatures. Careful control of the reaction atmosphere (e.g., under an inert gas like nitrogen or argon) and temperature can minimize this.
-
Aldol Condensation Products: As mentioned, enolizable aldehydes can self-condense. These byproducts can often be removed by column chromatography.
-
Polymerization: Phenylacetaldehyde is known to be prone to polymerization in the presence of acids or bases or at elevated temperatures.[7]
-
Unreacted Starting Materials: If the reaction does not go to completion, you may have residual aldehyde/ketone or aminonitrile. Purification methods like recrystallization or column chromatography are typically used to remove these.
Problem 3: Difficulty in Purifying the α-Aminonitrile Intermediate
Q: I am trying to isolate the α-aminonitrile before hydrolysis, but I'm experiencing product degradation and difficulty with purification. What should I do?
A: The α-aminonitrile intermediate can be unstable.
-
Hydrolysis during Workup: The aminonitrile can hydrolyze back to the starting aldehyde and cyanide, especially under aqueous workup conditions. It is often recommended to proceed to the hydrolysis step without isolating the aminonitrile.
-
Chromatography Issues: Aminonitriles are often basic and can interact strongly with silica gel, leading to streaking and decomposition on the column. If chromatography is necessary, consider using a deactivated silica gel or a different stationary phase. Alternatively, protecting the amine group (e.g., as a Boc or Cbz carbamate) can make the compound less basic and improve its stability and chromatographic behavior.
Quantitative Data Summary
The yield of the Strecker synthesis is highly dependent on the substrate and reaction conditions. Below are some examples of reported yields.
| Amino Acid/Intermediate | Starting Aldehyde/Ketone | Amine Source | Cyanide Source | Catalyst/Conditions | Yield (%) | Reference |
| (S)-tert-leucine | Pivaldehyde | (R)-Phenylglycine amide | NaCN/AcOH | Water, 70°C, 24h | 93 | [8] |
| α-Aminonitrile of 3,4-dimethoxyphenylacetone | 3,4-dimethoxyphenylacetone | (R)-Phenylglycine amide | NaCN (30% aq.) | MeOH/H₂O (6/1), rt, 96h | 76 | [8] |
| N-Acylated α-Aminonitriles | Various Aldehydes | Various Amides | KCN | No catalyst, various solvents | 7 - 90 | [9] |
| [¹¹C-carbonyl]sarcosine | Formaldehyde | Methylamine | [¹¹C]NaCN | Automated module | Moderate to good | [10] |
| [¹¹C-carbonyl]methionine | 3-(methylthio)propanal | Ammonium hydroxide | [¹¹C]NaCN | Automated module | Moderate to good | [10] |
| α-Aminonitrile of Benzaldehyde | Benzaldehyde | Aniline | TMSCN | Indium powder in water | Excellent | [11] |
| Phenylalanine | Phenylacetaldehyde | Ammonium and cyanide ions | - | Aqueous medium with organic solvent, then hydrolysis | 92.7 | [7] |
Experimental Protocols
General Protocol for the Strecker Synthesis of an α-Amino Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Part A: Synthesis of the α-Aminonitrile
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagent Preparation: Prepare a solution of ammonium chloride in aqueous ammonia. Separately, prepare an aqueous solution of sodium cyanide. Caution: Cyanide is highly toxic. Handle with extreme care in a fume hood and follow all safety protocols.
-
Reaction: To the flask, add the aldehyde (or ketone) dissolved in a suitable solvent (e.g., methanol or ethanol). Cool the flask in an ice bath (0-5 °C).
-
Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with continuous stirring.
-
After the initial addition, slowly add the sodium cyanide solution via the dropping funnel while maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at a controlled temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Optional): In many cases, it is preferable to proceed directly to the hydrolysis step without isolating the aminonitrile. If isolation is necessary, the product may precipitate. If not, the reaction mixture can be concentrated under reduced pressure. The crude α-aminonitrile can be collected by filtration, washed with cold water, and dried.
Part B: Hydrolysis of the α-Aminonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude α-aminonitrile from Part A.
-
Hydrolysis: Add concentrated hydrochloric acid to the flask. Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to a carboxylic acid.
-
Isolation and Purification: After cooling, the amino acid hydrochloride may precipitate and can be collected by filtration. To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point of the specific amino acid using a base (e.g., aqueous ammonia or sodium hydroxide). The resulting precipitate of the racemic amino acid is then filtered, washed with cold water and ethanol, and dried.
Visualizations
Caption: Reaction pathway of the Strecker synthesis.
Caption: General experimental workflow for the Strecker synthesis.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-1-benzylpiperidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-1-benzylpiperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product after synthesis is an impure oil and won't solidify. How can I purify it?
A1: Oiling out during purification is a common issue, often caused by the presence of impurities that depress the melting point and interfere with crystal lattice formation. Here are several strategies to address this:
-
pH Adjustment to the Isoelectric Point (pI): this compound is a zwitterionic compound, meaning it has both acidic (carboxylic acid) and basic (amino) groups. Its lowest solubility in aqueous media is at its isoelectric point (pI), where the net charge is zero. Carefully adjusting the pH of an aqueous solution or suspension of your crude product to its pI should induce precipitation of the solid product, leaving many impurities behind in the solution.
-
Solvent Trituration: Try triturating the oil with a solvent in which the desired compound is poorly soluble but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether can be effective in "washing" out less polar impurities, often inducing solidification of the product.
-
Conversion to a Salt: Converting the free base to a salt, such as the hydrochloride salt, can often result in a more crystalline and easily handled solid. The hydrochloride salt of this compound is known to crystallize well.[1]
Q2: I've attempted crystallization, but my recovery is very low. What can I do to improve the yield?
A2: Low recovery during crystallization can be due to several factors, including the choice of solvent, cooling rate, and the concentration of your compound in the solution.
-
Optimize Solvent System: The ideal recrystallization solvent (or solvent pair) is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For this compound hydrochloride, a mixture of ethanol and water (e.g., 4:1) has been shown to be effective.[1] For the free base (zwitterion), aqueous ethanol or isopropanol are good starting points.[2]
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. A controlled cooling rate of around 0.5°C/min has been used effectively.[1]
-
Concentrate the Solution: Your solution may be too dilute for efficient crystallization. Carefully evaporate some of the solvent to create a supersaturated solution before cooling.
-
Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
Q3: My purified product still shows impurities by HPLC. What are the likely impurities and how can I remove them?
A3: The impurities will depend on the synthetic route used. If a Strecker synthesis was employed, common impurities could include unreacted starting materials (e.g., 1-benzylpiperidone), cyanide salts, or byproducts from the hydrolysis of the intermediate aminonitrile.[3][4]
-
Recrystallization: A second, careful recrystallization can often remove minor impurities.
-
Chromatography: For challenging separations, column chromatography is a powerful tool.
-
Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying polar, ionizable compounds. Using a C18 column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid can be effective.[5]
-
Ion-Exchange Chromatography: Given the zwitterionic nature of the compound, ion-exchange chromatography can be a highly selective purification method.[6][7]
-
-
Aqueous Wash: An aqueous wash of a solution of your product in an organic solvent (if solubility allows) can help remove water-soluble impurities like inorganic salts. Adjusting the pH of the aqueous phase can help to further partition impurities.
Q4: How do I choose between purification by precipitation/crystallization and chromatography?
A4: The choice depends on the scale of your purification, the nature of the impurities, and the required final purity.
-
Precipitation/Crystallization: This is generally the preferred method for large-scale purification due to its simplicity, cost-effectiveness, and ability to remove bulk impurities. It is often the first line of purification.
-
Chromatography: This method is ideal for small-scale purification, for removing impurities that are structurally very similar to the desired compound, and when very high purity (>99.5%) is required. It is often used as a final polishing step after an initial crystallization.
Purification Method Performance
The following table summarizes quantitative data for different purification methods applicable to this compound and its salts.
| Purification Method | Form | Solvent/Mobile Phase | Typical Purity (by HPLC) | Typical Yield | Reference |
| Crystallization | Hydrochloride Salt | Ethanol/Water (4:1) | 99.8% | 91% | [1] |
| Precipitation | Free Base | pH adjustment to pI in water | >95% (expected) | 85% | [1] |
| Column Chromatography | Intermediate | Silica Gel, Methanol/Dichloromethane | >95% | N/A | [1] |
| Enzymatic Hydrolysis | Free Base | Phosphate Buffer (pH 7.0) | 99% | 88% (conversion) | [1] |
Experimental Protocols
Protocol 1: Purification by Crystallization as the Hydrochloride Salt
This protocol is adapted for researchers aiming for high purity crystalline material.
-
Dissolution: Dissolve the crude this compound free base in ethanol.
-
Salt Formation: Slowly add a slight molar excess (1.1 equivalents) of concentrated hydrochloric acid to the ethanolic solution.
-
Co-solvent Addition: Add water to the solution to create a 4:1 ethanol/water mixture. Heat the mixture gently until all solids dissolve.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. A controlled cooling rate of approximately 0.5°C/min is recommended.[1] Once at room temperature, place the flask in an ice bath or refrigerator (0–5°C) to maximize crystal formation.[1]
-
Isolation: Collect the resulting white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (4:1) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Precipitation at the Isoelectric Point (pI)
This protocol is suitable for the initial purification of the zwitterionic free base from a crude reaction mixture.
-
Dissolution/Suspension: Suspend or dissolve the crude product in deionized water. The reaction mixture may already be aqueous.
-
pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while monitoring the pH. Adjust the pH to the isoelectric point of the compound (typically in the range of pH 6-8 for similar amino acids). A precipitate should form as the pI is approached.
-
Cooling: Cool the mixture in an ice bath (around 10°C) to further decrease the solubility of the product.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 40-80°C) to remove residual water.[1]
Purification Workflow
The following diagram illustrates a logical workflow for selecting a suitable purification method for this compound.
Caption: A decision workflow for the purification of this compound.
References
- 1. This compound hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: To ensure the integrity and stability of this compound hydrochloride, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect the compound from heat, sparks, and open flames.[1][2]
Q2: What is the general stability of this compound hydrochloride?
A2: this compound hydrochloride is stable under normal handling and storage conditions.[1] The hydrochloride salt form enhances the compound's overall solubility and stability.[3] However, it is incompatible with strong oxidizing agents and strong acids, which can lead to degradation.[1][4]
Q3: What are the potential degradation pathways for this compound?
A3: The primary chemical reactions that can lead to the degradation of this compound hydrochloride include:
-
Oxidation: The amino group is susceptible to oxidation, which can result in the formation of nitro derivatives.[1]
-
Reduction: The carboxylic acid group can be reduced to form an alcohol.[1]
-
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommended conditions (cool, dry, well-ventilated, tightly sealed container). 2. Avoid exposure to incompatible materials such as strong oxidizing agents and strong acids.[1][4] 3. Perform a purity analysis (e.g., via HPLC) to assess the integrity of your current stock. |
| Discoloration or change in physical appearance of the compound. | Potential degradation or contamination. | 1. Do not use the material if its physical appearance has changed. 2. Quarantine the affected batch and acquire a new, quality-controlled lot for your experiments. 3. Review handling procedures to prevent future contamination. |
| Poor solubility in a particular solvent. | The compound's intrinsic solubility characteristics or potential degradation. | 1. The hydrochloride salt is intended to improve solubility.[3] 2. Consult literature for appropriate solvents. 3. If solubility issues persist with a fresh batch, consider gentle heating or sonication, provided it does not compromise the stability of your experimental system. |
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. This protocol is a general guideline and should be adapted based on the specific properties of the compound and the analytical methods available.
Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry (MS) if necessary.
-
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Logical workflow for conducting a forced degradation study.
Synthesis and Potential Reactions Pathway
Caption: Synthesis pathway and potential chemical reactions.
References
Technical Support Center: Overcoming Low Yield in Multi-step Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during multi-step organic synthesis that can lead to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Reaction Setup and Execution
Question: My reaction is not proceeding as expected, resulting in a very low yield or no desired product. What are the potential causes?
Answer: The failure of a reaction to proceed to completion is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:
-
Reagent and Solvent Quality: The purity of your starting materials, reagents, catalysts, and solvents is paramount.[1][2] Impurities, especially water, can be detrimental to many reactions, particularly those involving moisture-sensitive reagents.[1] Reagents can degrade over time, and catalysts can become deactivated.
-
Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.[1][2]
-
Troubleshooting:
-
Ensure accurate temperature control throughout the reaction.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
For heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing.[1]
-
-
-
Inert Atmosphere: For reactions sensitive to air or moisture, the exclusion of atmospheric gases is critical.
-
Troubleshooting:
-
Ensure your glassware is properly dried (flame-dried or oven-dried).
-
Utilize a well-maintained Schlenk line or glovebox to establish and maintain an inert atmosphere of nitrogen or argon.
-
-
Question: How do I properly set up a reaction under an inert atmosphere?
Answer: Setting up an inert atmosphere is crucial for reactions involving air- or moisture-sensitive reagents. The most common laboratory technique involves the use of a Schlenk line.
Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere using a Schlenk Line
Objective: To create an oxygen- and moisture-free environment in a reaction flask.
Materials:
-
Schlenk line connected to a vacuum pump and a source of high-purity inert gas (Nitrogen or Argon)
-
Oven-dried or flame-dried reaction flask with a sidearm and stopcock
-
Glassware (condenser, dropping funnel, etc.) with ground glass joints
-
Rubber septa
-
Grease for ground glass joints
-
Stir bar
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and oven-dry (at >120 °C for at least 4 hours) or flame-dry all glassware immediately before use.
-
Add a stir bar to the reaction flask.
-
Assemble the glassware (e.g., flask and condenser) using a minimal amount of grease on the ground glass joints to ensure a good seal.
-
Seal the openings with rubber septa.
-
-
Connecting to the Schlenk Line:
-
Securely clamp the assembled apparatus to a retort stand.
-
Connect the sidearm of the flask to the Schlenk line using thick-walled rubber tubing.
-
-
Purging the Apparatus (Vacuum-Backfill Cycles):
-
Ensure the inert gas is flowing through the gas bubbler on the Schlenk line.
-
Close the stopcock on the flask to the inert gas line and carefully open it to the vacuum line. The flask will be evacuated. Be cautious of any powders being sucked into the line.
-
Once a good vacuum is achieved (the sound of the pump will change), close the stopcock to the vacuum.
-
Slowly open the stopcock to the inert gas line to backfill the flask. You should see the gas from the bubbler slow down or stop as the flask fills.
-
Repeat this vacuum-backfill cycle at least three times to ensure the complete removal of air and moisture.
-
-
Maintaining a Positive Pressure:
-
After the final backfill, leave the stopcock open to the inert gas line to maintain a slight positive pressure. This will prevent air from leaking into the system.
-
Workup and Purification
Question: I believe my reaction went to completion, but I'm losing a substantial amount of my product during the aqueous workup. Why is this happening and how can I prevent it?
Answer: Product loss during workup is a common reason for low isolated yields.[1][2] Several factors can contribute to this:
-
Emulsion Formation: A stable mixture of the organic and aqueous layers can form, making separation difficult.[1]
-
Incorrect pH: The solubility of your product may be dependent on the pH of the aqueous layer.[1]
-
Troubleshooting: Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[1]
-
-
Product Solubility in the Aqueous Layer: Some organic compounds have partial solubility in water.
-
Troubleshooting:
-
Minimize the number of aqueous washes.
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.[1]
-
-
Question: My crude yield was high, but I lost a significant amount of product during purification by column chromatography. What could be the cause?
Answer: Purification is a critical step where significant product loss can occur.[2] For column chromatography, consider the following:
-
Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.[1]
-
Co-elution of Product and Impurities: If the polarity of your product and impurities are very similar, separation can be challenging.
-
Improper Column Packing and Loading: A poorly packed column can lead to bad separation and product loss.[1]
Experimental Protocol: Flash Column Chromatography
Objective: To purify a crude organic compound from byproducts and unreacted starting materials.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (or other appropriate stationary phase)
-
Eluent (solvent system determined by TLC analysis)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Crude sample
Procedure:
-
Choosing the Eluent:
-
Using TLC, find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4.
-
-
Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Loading the Sample:
-
Dissolve the crude sample in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Rinse the sample flask with a small amount of eluent and add this to the column.
-
Drain the solvent until the sample has been adsorbed onto the top of the silica.
-
-
Elution and Collection:
-
Carefully add fresh eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following tables summarize quantitative data on how various factors can influence reaction yield.
Table 1: Effect of Solvent Water Content on Grignard Reaction Yield
| Reaction | Solvent | Water Content (ppm) | Yield (%) |
| Phenylmagnesium bromide + Benzophenone | Diethyl Ether | < 50 | > 90 |
| Phenylmagnesium bromide + Benzophenone | Diethyl Ether | 500 | ~50-60 |
| Phenylmagnesium bromide + Benzophenone | Diethyl Ether | >1000 | < 20 |
Note: Yields are approximate and can vary based on other reaction conditions.
Table 2: Influence of Temperature on Diels-Alder Reaction Yield
| Diene | Dienophile | Temperature (°C) | Yield (%) |
| Cyclopentadiene | Maleic Anhydride | 25 | > 95 (endo product) |
| Cyclopentadiene | Maleic Anhydride | 100 | ~80 (mixture of endo/exo) |
| Furan | Maleic Anhydride | 25 | ~60 (exo product favored) |
| Furan | Maleic Anhydride | 80 | Lower yield due to retro-Diels-Alder |
Note: Higher temperatures can favor the thermodynamically more stable product but may also lead to retro-Diels-Alder reactions, reducing the overall yield.[3]
Table 3: Impact of Catalyst Loading on Suzuki-Miyaura Coupling Yield
| Aryl Halide | Boronic Acid | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | 2 | > 95 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | 0.5 | ~85 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | 0.1 | ~60 |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | 0.05 | > 98 |
Note: While lower catalyst loading is desirable for cost and environmental reasons, it can lead to lower yields or require longer reaction times.[4][5]
Table 4: Comparison of Reaction Yield with and without an Inert Atmosphere
| Reaction | Conditions | Yield (%) |
| n-Butyllithium deprotonation of acetylene | Nitrogen Atmosphere | > 90 |
| n-Butyllithium deprotonation of acetylene | Air | < 10 |
| Grignard reagent formation | Argon Atmosphere | > 90 |
| Grignard reagent formation | Air | Highly variable, often < 20 |
Note: For many organometallic reactions, the use of an inert atmosphere is essential for achieving a high yield.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting low-yield synthesis.
References
Technical Support Center: N-Benzylation of Piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzylation of piperidine. Our goal is to help you minimize or prevent common side reactions, improve yield, and ensure the successful synthesis of your target compound.
Troubleshooting Guide
Issue 1: Low yield of N-benzylpiperidine and a significant amount of a water-soluble byproduct.
This is a classic sign of over-alkylation, leading to the formation of the N,N-dibenzylpiperidinium salt. The desired tertiary amine may also be trapped in the aqueous layer as its protonated form.
| Potential Cause | Solution |
| Incorrect Stoichiometry | Use an excess of piperidine (2-3 equivalents) relative to the benzyl halide. This statistically favors the mono-alkylation. |
| Rapid Addition of Benzyl Halide | Add the benzyl halide dropwise or using a syringe pump over a prolonged period. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). While this may slow down the reaction rate, it significantly disfavors the formation of the quaternary ammonium salt. |
| Inappropriate Solvent | Use a polar aprotic solvent such as acetonitrile or DMF. |
Issue 2: Presence of benzyl alcohol in the product mixture.
This side product arises from the hydrolysis of the benzyl halide, which can be promoted by the presence of water in the reaction.
| Potential Cause | Solution |
| Wet Reagents or Solvent | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried reagents. |
| Hygroscopic Base | If using a solid base like potassium carbonate, ensure it is freshly dried before use as it can absorb atmospheric moisture. |
Issue 3: The reaction is slow or does not go to completion.
Several factors can contribute to a sluggish reaction, leading to a low conversion of the starting materials.
| Potential Cause | Solution |
| Poor Leaving Group on Benzyl Halide | The reactivity of the benzyl halide is crucial. The order of reactivity is Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. Consider using a more reactive halide if the reaction is slow. |
| Protonation of Piperidine | The reaction of piperidine with a benzyl halide produces a hydrohalic acid (HX), which can protonate the starting piperidine, rendering it non-nucleophilic. Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid as it forms. |
| Steric Hindrance | If using substituted piperidines or benzyl halides, steric hindrance can slow down the reaction. In such cases, a higher reaction temperature or a longer reaction time may be necessary, but this must be balanced against the risk of side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-benzylation of piperidine?
A1: The most prevalent side reaction is over-alkylation, where the initially formed N-benzylpiperidine (a tertiary amine) reacts further with another molecule of the benzyl halide to form a quaternary ammonium salt (N,N-dibenzylpiperidinium halide).[1] This is because the tertiary amine product is often more nucleophilic than the starting secondary amine.
Q2: How can I completely avoid the formation of the quaternary ammonium salt?
A2: While completely avoiding the quaternary salt can be challenging with direct alkylation, it can be minimized by carefully controlling stoichiometry, temperature, and the rate of addition of the benzyl halide. For complete prevention, the recommended method is reductive amination , which involves reacting piperidine with benzaldehyde in the presence of a reducing agent. This method does not produce the quaternary salt as a byproduct.
Q3: How do I remove the quaternary ammonium salt from my product?
A3: The quaternary ammonium salt is typically highly soluble in water, while N-benzylpiperidine has limited water solubility. During the work-up, the quaternary salt will preferentially partition into the aqueous phase, especially after basifying the solution to deprotonate any remaining piperidine hydrochloride. The N-benzylpiperidine can then be extracted with an organic solvent. If purification by column chromatography is necessary, the highly polar quaternary salt will remain at the baseline on a silica gel column.
Q4: Can I use benzyl alcohol directly for the N-benzylation of piperidine?
A4: Direct alkylation with benzyl alcohol is not efficient under standard conditions as the hydroxyl group is a poor leaving group. However, methods like "borrowing hydrogen" catalysis, which utilize a catalyst to transiently oxidize the alcohol to an aldehyde for in-situ reductive amination, can be employed.[1]
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution in Direct N-Benzylation
| Piperidine : Benzyl Bromide Ratio | N-Benzylpiperidine Yield (%) | N,N-Dibenzylpiperidinium Bromide Yield (%) |
| 1 : 1 | ~60-70% | ~20-30% |
| 2 : 1 | ~85-95% | <5% |
| 3 : 1 | >95% | <1% |
| (Representative data based on qualitative descriptions from literature) |
Table 2: Effect of Temperature on Over-alkylation
| Temperature (°C) | Reaction Time | N-Benzylpiperidine Yield (%) | N,N-Dibenzylpiperidinium Bromide Yield (%) |
| 0 | 12 h | High | Low |
| 25 (Room Temp) | 6 h | Good | Moderate |
| 80 (Reflux in Acetonitrile) | 2 h | Moderate | High |
| (Representative data based on qualitative descriptions from literature) |
Experimental Protocols
Protocol 1: Direct N-Benzylation of Piperidine with Benzyl Bromide
This protocol is optimized to minimize over-alkylation.
Materials:
-
Piperidine (2.55 g, 30 mmol)
-
Benzyl bromide (1.71 g, 10 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Anhydrous acetonitrile (50 mL)
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel
-
Standard glassware for work-up and purification
Procedure:
-
To a 100 mL round-bottom flask, add piperidine and anhydrous acetonitrile.
-
Add the anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Dissolve benzyl bromide in 10 mL of anhydrous acetonitrile and add it to the dropping funnel.
-
Add the benzyl bromide solution dropwise to the stirred piperidine solution over 1 hour.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Dissolve the residue in 50 mL of diethyl ether and wash with 3 x 20 mL of water to remove any unreacted piperidine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: N-Benzylation of Piperidine via Reductive Amination
This protocol is the preferred method to avoid over-alkylation.
Materials:
-
Piperidine (0.85 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for work-up and purification
Procedure:
-
To a 100 mL round-bottom flask, add piperidine and benzaldehyde in dichloromethane.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion.
-
In one portion, add the sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with 2 x 20 mL of dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-benzylpiperidine is often of high purity, but can be further purified by vacuum distillation or column chromatography if needed.
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading in Palladium-Catalyzed Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing catalyst loading for successful and reproducible palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for many cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%.[3] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[3]
Q2: Should I increase the catalyst loading if my reaction is sluggish or shows low conversion?
A2: While increasing the catalyst loading can sometimes improve a sluggish reaction, it is not always the optimal solution and may lead to increased costs and side reactions.[1] Before increasing the catalyst concentration, consider optimizing other reaction parameters such as temperature, base, solvent, and ligand choice.[1][4] If these parameters have been optimized and the reaction is still slow, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be beneficial.[1]
Q3: What are the visual signs of catalyst deactivation?
A3: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[2][5] This indicates the agglomeration of the active Pd(0) catalyst into an inactive form.[5] Other signs can include a significant decrease in the reaction rate, a complete stall of the reaction, or a change in the color of the reaction mixture.[6]
Q4: How does the choice of ligand affect the optimal catalyst loading?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands can enhance catalyst activity and stability, often allowing for lower catalyst loadings.[1] Screening different ligands is a key step in optimizing the reaction and can have a more significant impact than simply increasing the catalyst concentration.[3][5]
Q5: Can I reduce the catalyst loading to make my reaction more cost-effective and sustainable?
A5: Yes, reducing catalyst loading is a key goal for making reactions more economical and environmentally friendly.[4] Once you have established a reliable reaction with a good yield, you can systematically screen for lower catalyst concentrations.[1] This can be achieved by gradually decreasing the catalyst loading (e.g., from 2 mol% to 1 mol%, then 0.5 mol%) while carefully monitoring the reaction yield and time.[1] The use of highly active pre-catalysts and optimized ligands can also facilitate the use of lower catalyst loadings.[1]
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a freshly opened or purified palladium precursor and ligand. Consider using a more stable palladium precatalyst, as Pd(0) sources can be sensitive to air and moisture.[5] |
| Inefficient Catalyst Activation | If using a Pd(II) precursor, ensure conditions are suitable for its complete reduction to the active Pd(0) species.[5] The phosphine ligand or another reducing agent in the mixture can facilitate this.[5][7] |
| Poor Ligand Choice | Screen a variety of phosphine ligands. Bulky, electron-rich ligands often stabilize the catalyst and promote oxidative addition, a key step in the catalytic cycle.[5] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). A higher initial concentration of the active catalyst can help drive the reaction to completion before significant deactivation occurs.[5] |
| Suboptimal Reaction Conditions | Optimize reaction temperature, solvent, and base. These parameters can have a significant impact on catalyst activity and stability.[2] |
Issue 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Decomposition | This is a classic sign of catalyst deactivation during the reaction.[5] Lowering the reaction temperature or using a more stable ligand can help mitigate this. The formation of palladium black is a common indicator of this issue.[2][5] |
| Product Inhibition | The reaction product may be coordinating to the palladium center, thereby inhibiting further catalytic cycles.[5] |
| Presence of Oxygen | Oxygen can promote the homocoupling of organometallic reagents and deactivate the catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2][8] |
| Reagent Purity | Impurities in the starting materials or solvents can act as catalyst poisons. Ensure all reagents and solvents are of high purity and are anhydrous.[1][6] |
Quantitative Data Summary
The optimal catalyst loading is highly dependent on the specific reaction. The following tables provide typical ranges for common palladium-catalyzed reactions.
Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling
| Palladium Catalyst | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1 - 5 | A common starting point for optimization.[3] |
| Pd(PPh₃)₄ | - | 1 - 5 | A pre-formed Pd(0) catalyst.[3] |
| PdCl₂(dppf) | - | 1 - 3 | Often used for challenging substrates. |
Table 2: Typical Catalyst Loading for Heck Coupling
| Palladium Catalyst | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | 1 - 5 | Higher temperatures are often required.[3] |
| Pd/C | - | 0.005 - 5 | Heterogeneous catalyst, loading can be very low.[9] |
| PdCl₂(PPh₃)₂ | - | 2 | A common choice for various substrates.[2] |
Table 3: Typical Catalyst Loading for Sonogashira Coupling
| Palladium Catalyst | Ligand/Co-catalyst | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI (1 - 10 mol%) | 1 - 5 | Copper co-catalyst is typically required.[3] |
| Pd(PPh₃)₄ | CuI (1 - 10 mol%) | 1 - 5 | Aryl bromides often require heating.[3] |
Experimental Protocols
General Experimental Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (variable mol%)
-
Ligand (e.g., SPhos) (typically in a 1:2 Pd:Ligand ratio)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., a 4:1 mixture of dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
To optimize catalyst loading, set up a series of parallel reactions where the mol% of the palladium catalyst is varied (e.g., 5%, 2%, 1%, 0.5%, 0.1%).
Visualizations
Caption: Troubleshooting workflow for low yield in palladium-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. portal.fis.tum.de [portal.fis.tum.de]
Technical Support Center: Scaling Up the Production of 4-Amino-1-benzylpiperidine-4-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 4-Amino-1-benzylpiperidine-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: Two primary routes are commonly considered for scaling up the synthesis of this compound. The first is a variation of the Strecker synthesis, which involves reacting 1-benzylpiperidine with a cyanide source and an ammonium salt, followed by hydrolysis. The second route involves the hydrolysis of a hydantoin precursor, such as 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
Q2: We are observing a decrease in yield as we scale up the synthesis. What are the likely causes?
A2: A decrease in yield during scale-up can be attributed to several factors. Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Heat dissipation is also more challenging at a larger scale; poor temperature control can affect reaction kinetics and lead to the formation of byproducts. Additionally, the efficiency of phase transfer and mass transfer can be reduced in larger volumes, impacting reaction rates.
Q3: Our final product has a yellowish tint after purification. How can we address this?
A3: A yellow discoloration in piperidine-containing compounds is often due to oxidation. To mitigate this, ensure all reaction and storage vessels are purged with an inert atmosphere, such as nitrogen or argon. Purification via recrystallization with an appropriate solvent system, potentially with the addition of activated carbon, can help remove colored impurities.
Q4: What are the critical safety precautions when handling large quantities of cyanide for the Strecker synthesis?
A4: Working with large quantities of cyanide salts is extremely hazardous and requires strict safety protocols. All manipulations should be conducted in a well-ventilated area, preferably a walk-in fume hood, with continuous monitoring for hydrogen cyanide (HCN) gas. A "buddy system" should be in place, and all personnel must be trained on emergency procedures, including the administration of a cyanide antidote kit. Cyanide salts must be stored separately from acids, as their combination will release lethal HCN gas. Alkaline quenching solutions (e.g., sodium hypochlorite) should be readily available to neutralize any spills.
Troubleshooting Guides
Issue 1: Low Yield and Purity in Strecker Synthesis Variant
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Inefficient imine formation or cyanide addition. | - Ensure the reaction is anhydrous during imine formation. - Optimize the reaction temperature and time. - Consider using a different cyanide source or a phase-transfer catalyst to improve reactivity. |
| Formation of multiple byproducts | Poor temperature control leading to side reactions; presence of impurities in starting materials. | - Improve reactor heat transfer and implement precise temperature control. - Analyze starting materials for purity and purify if necessary. - Optimize the rate of addition of reagents to control the reaction exotherm. |
| Difficult isolation of the product | Product may be too soluble in the reaction mixture or form an emulsion during workup. | - Adjust the pH at the end of the reaction to ensure the amino acid precipitates. - Use a different solvent for extraction or precipitation. - Consider using a filtration aid for easier solid handling. |
Issue 2: Challenges in Hydrolysis of Hydantoin Precursor
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis | Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (e.g., NaOH). | - Increase the reaction temperature and/or prolong the reaction time. - Increase the concentration of the sodium hydroxide solution. - Ensure efficient mixing to maintain a homogeneous reaction mixture. |
| Vigorous foaming during reaction | Rapid heating and gas evolution. | - Increase the temperature in a stepwise manner to control the rate of reaction. - Use a reactor with sufficient headspace to accommodate foaming. - Consider the use of an anti-foaming agent. |
| Product precipitation during pH adjustment is slow or incomplete | Incorrect pH, or the presence of impurities inhibiting crystallization. | - Slowly add acid to adjust the pH, allowing time for crystallization to initiate. - Seed the solution with a small amount of pure product to induce crystallization. - Cool the mixture to a lower temperature to decrease solubility. |
Data Presentation
Table 1: Comparison of Synthesis Parameters for Different Scales
| Parameter | Lab Scale (Strecker Variant) | Pilot Scale (Hydantoin Hydrolysis) [1] | Industrial Scale (Continuous Flow) [2] |
| Starting Material | 1-benzylpiperidine | 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 1-benzylpiperidine |
| Batch Size | 10-50 g | 614 g | 5,000 kg/year |
| Key Reagents | KCN, NH₄Cl, 6 M HCl | 2.4 kg NaOH, 5 L conc. HCl | Immobilized Pd catalyst, CO₂ |
| Typical Yield | ~78%[2] | 85% | Not specified |
| Purity (HPLC) | >95% | Not specified | >99.5% |
| Reaction Time | 8-12 hours | Overnight | 2 minutes residence time |
| Purification Method | Column Chromatography/Recrystallization | Filtration and Drying | Not specified |
Table 2: Analytical Methods for Quality Control
| Analytical Method | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column: C18 reverse-phase Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid Detection: UV at 210 nm |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of intermediates and final product. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Electrospray ionization (ESI) in positive ion mode. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | KBr pellet or ATR. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis via Hydantoin Hydrolysis[1]
This procedure is adapted for a 20 L reactor.
-
Preparation of Reaction Mixture:
-
Dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water in a 20 L reactor.
-
Add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.
-
-
Hydrolysis:
-
Heat the suspension to 80°C with continuous stirring.
-
Gradually increase the temperature in 10°C increments until it reaches 105°C, at which point vigorous foaming may occur.
-
Maintain the reaction at 108°C overnight with continuous stirring.
-
-
Product Isolation:
-
Cool the reaction mixture to 10°C.
-
Slowly add approximately 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8. Caution: This is an exothermic process; maintain the temperature below 23°C during the addition.
-
A solid will precipitate from the solution. Collect the precipitate by filtration.
-
-
Drying:
-
Dry the resulting solid under vacuum at 40°C for 3 days.
-
Further dry the solid at 80°C overnight to yield this compound. (Expected yield: ~470 g, 85%).
-
Protocol 2: Lab-Scale Strecker Synthesis Variant[2]
-
Cyanide Addition:
-
In a suitable reaction vessel, combine 1-benzylpiperidine, potassium cyanide (KCN), and ammonium chloride (NH₄Cl) in a 1:1 mixture of ethanol and water.
-
Heat the mixture to 70°C and stir for 8 hours to form the intermediate 4-cyano-1-benzylpiperidine.
-
-
Hydrolysis:
-
After cooling, carefully add 6 M hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours to hydrolyze the nitrile to the carboxylic acid.
-
-
Purification:
-
Cool the reaction mixture and adjust the pH to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Mandatory Visualizations
Caption: Experimental workflow for the pilot-scale synthesis via hydantoin hydrolysis.
Caption: Logical workflow for troubleshooting low yield issues during scale-up.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 4-Amino-1-benzylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.
Data Presentation
The following table summarizes the key quantitative and qualitative aspects of two synthetic routes for this compound.
| Parameter | Route 1: Hydantoin Hydrolysis | Route 2: Strecker Synthesis Variant |
| Starting Material | 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 1-benzylpiperidine |
| Key Intermediates | Not explicitly isolated | 4-Cyano-1-benzylpiperidine |
| Overall Yield | 85%[1] | 78% (from 4-Cyano-1-benzylpiperidine)[2] |
| Reaction Time | Overnight (for hydrolysis)[1] | 8 hours (cyanide addition) + 12 hours (hydrolysis)[2] |
| Key Reagents | Sodium hydroxide, Hydrochloric acid[1] | Potassium cyanide, Ammonium chloride, Hydrochloric acid[2] |
| Reaction Conditions | Heating to 108°C[1] | Heating to 70°C, followed by reflux[2] |
Synthesis Route Diagrams
The following diagrams, generated using the DOT language, illustrate the two synthetic pathways.
Caption: Route 1: Hydantoin Hydrolysis Pathway.
Caption: Route 2: Strecker Synthesis Variant Pathway.
Experimental Protocols
Route 1: Hydantoin Hydrolysis
This procedure outlines the synthesis of this compound from 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
Materials:
-
8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a suitable reactor, dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water.[1]
-
To this solution, add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to form a suspension.[1]
-
Heat the suspension to 80°C and then gradually increase the temperature in 10°C increments until it reaches 105°C, at which point vigorous foaming will be observed.[1]
-
Maintain the reaction temperature at 108°C with continuous stirring overnight.[1]
-
After the reaction is complete, cool the mixture to 10°C.[1]
-
Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH of the solution to 7-8, ensuring the temperature does not exceed 23°C during the addition.[1]
-
A solid will precipitate from the solution. Collect the precipitate by filtration.[1]
-
Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield the final product.[1] This procedure reportedly yields 469.7 g of the product, which corresponds to an 85% yield.[1]
Route 2: Strecker Synthesis Variant
This method describes the synthesis of this compound starting from 1-benzylpiperidine.
Materials:
-
1-benzylpiperidine
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
6 M Hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of 4-Cyano-1-benzylpiperidine
-
In a reaction vessel, combine 1-benzylpiperidine, potassium cyanide, and ammonium chloride in a 1:1 mixture of ethanol and water.[2]
-
Heat the reaction mixture to 70°C and maintain for 8 hours.[2]
-
Isolate the intermediate product, 4-Cyano-1-benzylpiperidine.
Step 2: Hydrolysis to this compound
-
Take the 4-Cyano-1-benzylpiperidine obtained from the previous step and add 6 M hydrochloric acid.[2]
-
Reflux the mixture for 12 hours to hydrolyze the nitrile group.[2]
-
After completion of the reaction, cool the mixture and isolate the final product. The reported yield for this two-step process, starting from the cyano intermediate, is 78%.[2]
References
A Comparative Guide to the Validation of Analytical Methods for Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive molecules.[1] Ensuring the identity, purity, and concentration of these compounds is paramount throughout the drug development lifecycle. This guide provides a comparative overview of common analytical techniques for the validation of methods used to analyze piperidine-based compounds, supported by experimental data. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective strengths and ideal applications.
Comparison of Analytical Method Performance
The choice of an analytical method for piperidine-containing compounds is dictated by the analyte's physicochemical properties, the required sensitivity, and the sample matrix. The following tables summarize key performance characteristics of validated methods for various piperidine derivatives.
Table 1: HPLC Method Performance for Piperidine-Based Compounds
| Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Detection | Reference(s) |
| Piperidine (derivatized) | 0.44 - 53.33 | 101.82 | 0.6 | 0.15 | 0.44 | UV | [2] |
| Piperine | 0.5 - 20 | Not Reported | < 2 | Not Reported | Not Reported | UV | [3] |
Table 2: GC Method Performance for Piperidine-Based Compounds
| Analyte | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD (%) | LOQ (%) | Detection | Reference(s) |
| Piperazine, 1-Methylpiperazine, 1-Ethylpiperazine | Not Specified | 98.5 - 98.9 (at LOQ) | < 5 (at LOQ) | 0.005 - 0.008 | 0.02 - 0.03 | FID | [4] |
| 3-Aminopiperidine | 1.4 - 45 µg/mL | 99.9 - 104.4 | 2.8 (at LOQ), 4.7 (at spec. level) | Not Reported | 0.0014 mg/mL | FID | [5] |
Table 3: LC-MS/MS Method Performance for Piperidine-Based Compounds
| Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Ionization | Reference(s) |
| Piperidine | 0.03 - 0.40 | Not Reported | Not Reported | 0.0101 | Not Reported | ESI | [6] |
| Pyrrolizidine Alkaloids | Not Specified | 64.5 - 112.2 | 0.96 - 12.79 | 0.015 - 0.75 (µg/kg) | Not Reported | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are essential for the successful validation and transfer of analytical methods. Below are representative experimental protocols for the analysis of piperidine-based compounds using HPLC, GC, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general guideline for the analysis of piperidine compounds that lack a native chromophore and require pre-column derivatization for UV detection.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the piperidine reference standard in a suitable diluent (e.g., 0.1 M HCl).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.
2. Derivatization Procedure (with 4-Toluenesulfonyl Chloride):
-
To an aliquot of the standard or sample solution, add a solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Add a suitable base (e.g., sodium bicarbonate solution) to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Cool the reaction mixture and dilute with the mobile phase before injection.
3. Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C[2]
-
Detection: UV at a specified wavelength (e.g., 230 nm).
-
Injection Volume: 10 µL
Gas Chromatography (GC-FID)
This protocol is suitable for the analysis of volatile piperidine derivatives or for the determination of residual piperidine.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of the piperidine analyte in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a known concentration. For headspace analysis of residual solvents, the sample is placed in a headspace vial with an appropriate dissolution solvent.[5]
2. Chromatographic Conditions:
-
Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent[4]
-
Carrier Gas: Helium at a constant flow of 2 mL/min[4]
-
Injector Temperature: 250°C[4]
-
Detector (FID) Temperature: 260°C[4]
-
Oven Temperature Program: Initial temperature of 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 minutes.[4]
-
Injection Volume: 1.0 µL (split injection)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of piperidine compounds, particularly at low levels or in complex matrices.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of the piperidine analyte in methanol.
-
Calibration Standards: Prepare calibration standards by spiking the blank matrix (e.g., plasma) with the working standard solutions.
-
Sample Preparation (Protein Precipitation): To a small volume of plasma sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile (e.g., 400 µL).[8] Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.[8]
2. Chromatographic Conditions:
-
Column: Atlantis C18 (100 x 3.9 mm, 5 µm) or equivalent[6]
-
Mobile Phase A: 0.05% Formic acid in water[6]
-
Mobile Phase B: Methanol[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 5 µL[6]
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[3]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor ion to product ion transition for the analyte and any internal standard.
Visualizing Key Processes
To further aid in the understanding of the analytical workflow and the biological context of piperidine-based compounds, the following diagrams have been generated.
Caption: Decision tree for selecting an analytical method for piperidine-based compounds.
Caption: Simplified PI3K/Akt signaling pathway inhibited by some piperidine compounds.[9]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hakon-art.com [hakon-art.com]
- 5. asianpubs.org [asianpubs.org]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Amino-1-benzylpiperidine-4-carboxylic Acid and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Amino-1-benzylpiperidine-4-carboxylic acid and its analogs, a class of compounds recognized for their versatile therapeutic potential. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including neuroprotective, antimicrobial, and antifungal applications.[1][2][3] This document summarizes key data, outlines experimental protocols, and visualizes relevant biological pathways and research workflows to facilitate further investigation and drug development.
Chemical Structures of Representative Compounds
The core structure of this compound offers multiple points for chemical modification, leading to a diverse range of analogs with varied pharmacological profiles. Below are the structures of the parent compound and selected analogs.
-
Compound A: this compound
-
The parent compound, featuring a benzyl group on the piperidine nitrogen and amino and carboxylic acid groups at the 4-position.[2]
-
-
Analog B: 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
-
An analog where the 4-amino group is substituted with a phenyl group.[4]
-
-
Analog C: N-(1-Benzylpiperidin-4-yl)-N-dodecyl-[1,1′-biphenyl]-2-carboxamide
-
A more complex analog with significant modification at the 4-amino position, investigated for antifungal activity.[3]
-
-
Analog D: 4-Benzylpiperidine carboxamides
-
A series of analogs where the carboxylic acid is converted to a carboxamide, explored as dual serotonin and norepinephrine reuptake inhibitors.[5]
-
Comparative Biological Activity
The following table summarizes the biological activities of this compound and its analogs. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound/Analog | Target/Activity | Key Findings | Reference Compound | IC50 / MIC |
| Derivatives of Compound A | Antimicrobial (Gram-positive and Gram-negative bacteria) | Certain derivatives showed significant efficacy. | Standard treatments | As low as 6 µg/mL |
| Derivatives of Compound A | Neuroprotective (AChE and BACE1 inhibition) | Promising inhibitory activity was observed, suggesting potential for Alzheimer's disease treatment. | - | Data not specified |
| Analog C | Antifungal (Aspergillus spp. and Candida spp.) | Showed promising growth-inhibiting activity. | Amorolfine hydrochloride | 4 µg/mL to 16 µg/mL |
| Analog D (7e and 7j) | Dual Serotonin and Norepinephrine Reuptake Inhibition | Greater dual reuptake inhibition than the standard drug. | Venlafaxine HCl | Data not specified |
| Benzylthioether derivative of a GABA analog | GABA-A Receptor Antagonist | Acted as an antagonist at human recombinant α1β2γ2L GABA-A receptors. | GABA | IC50 of 42 µM |
Experimental Protocols
A detailed methodology for a key experiment is provided below to aid in the design of future studies.
Protocol: [3H]GABA Uptake Assay for GABA Transporter (GAT) Inhibition
This protocol is adapted from studies on novel GABA transporter inhibitors and is suitable for evaluating the activity of this compound analogs on GAT subtypes.[6]
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are transiently transfected with plasmids encoding one of the four mouse GABA transporter subtypes (mGAT1-4) using a suitable transfection reagent.
2. [3H]GABA Uptake Assay:
- Transfected cells are seeded in 96-well plates.
- After 24-48 hours, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
- Cells are then incubated with the test compound (at various concentrations) and [3H]GABA (a specific concentration, e.g., 50 nM) in the buffer for a defined period (e.g., 10 minutes) at room temperature.
- The uptake is terminated by aspirating the assay mixture and rapidly washing the cells three times with ice-cold buffer.
- The cells are lysed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
3. Data Analysis:
- Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine for mGAT1).
- The percentage of inhibition by the test compound is calculated relative to the control (no compound).
- IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Visualizations
Signaling Pathway
The structural similarity of this compound to GABA suggests potential interaction with the GABAergic system.[7] The following diagram illustrates the GABAergic signaling pathway.
Caption: GABAergic signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel analogs of this compound.
Caption: Drug discovery and development workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Substitution on the Biological Activity of Benzylpiperidines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. The benzylpiperidine moiety is a versatile framework found in a multitude of centrally acting therapeutic agents. This guide provides a comparative analysis of the biological activities of substituted versus unsubstituted benzylpiperidines, supported by quantitative data and detailed experimental methodologies.
The benzylpiperidine core, consisting of a piperidine ring attached to a benzyl group, serves as a privileged structure in medicinal chemistry. Modifications to this core, particularly substitutions on the benzyl ring or the piperidine nitrogen, can dramatically alter the compound's affinity and selectivity for various biological targets. This has been demonstrated across a range of activities, including enzyme inhibition and neurotransmitter transporter modulation.
Comparative Biological Activities
The introduction of substituents to the benzylpiperidine scaffold has been shown to significantly influence its biological profile. For instance, in the context of tyrosinase inhibition, benzylpiperidines have been identified as potent compounds, with specific substitutions enhancing their activity. Similarly, the affinity of benzylpiperidine derivatives for monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is highly dependent on the nature and position of substituents on the N-benzyl aromatic ring.[1]
Substituted N-benzylpiperidines have also been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease.[2][3] The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is modulated by the type and position of substituents on the benzyl moiety.[3] Furthermore, derivatives of benzylpiperidine have been explored as inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for various neurological and inflammatory disorders.[4] The potency and selectivity of these inhibitors are again dictated by the substitution patterns.[4]
The versatility of the benzylpiperidine scaffold is further highlighted by its derivatives' activity as sigma (σ) receptor ligands and their potential as anticonvulsant agents.[5][6] In each case, the presence and nature of substituents are critical determinants of the observed biological effect.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various substituted and unsubstituted benzylpiperidines.
| Compound Type | Target | IC50 / Ki (nM) | Reference |
| Unsubstituted 2-Benzylpiperidine | Dopamine Transporter (DAT) | Ki: 6,360 nM; IC50: 3,780-8,800 nM | [7] |
| Unsubstituted 4-Benzylpiperidine | Dopamine Transporter (DAT) | EC50: 109 nM | [8] |
| Unsubstituted 4-Benzylpiperidine | Norepinephrine Transporter (NET) | EC50: 41.4 nM | [8] |
| Unsubstituted 4-Benzylpiperidine | Serotonin Transporter (SERT) | EC50: 5,246 nM | [8] |
| Substituted N-Benzylpiperidines (GBR series) | Dopamine Transporter (DAT) | Low nanomolar range | [1] |
| Substituted Benzylpiperidine (Compound 5b) | Tyrosinase | pIC50: 4.99 | [9] |
| Substituted N-Benzylpiperidine (Compound d5) | Histone Deacetylase (HDAC) | IC50: 0.17 µM | [2] |
| Substituted N-Benzylpiperidine (Compound d5) | Acetylcholinesterase (AChE) | IC50: 6.89 µM | [2] |
| Substituted Benzylpiperidine (Compound 15b) | Acetylcholinesterase (AChE) | IC50: 0.39 µM | [3] |
| Substituted Benzylpiperidine (Compound 15j) | Butyrylcholinesterase (BChE) | IC50: 0.16 µM | [3] |
| Substituted Benzylpiperidine (Compound 28) | Monoacylglycerol Lipase (MAGL) | High potency | [4] |
| Substituted Benzylpiperidine (Compound 29) | Monoacylglycerol Lipase (MAGL) | High potency | [4] |
| p-Hydroxy Substituted Bispiperidine (Compound 2b) | Anticonvulsant Activity | Most active in series | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Monoamine Transporter Binding Assays
This protocol is used to determine the affinity of compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Preparation of Synaptosomes: Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove cellular debris, and the resulting supernatant is centrifuged at a high speed to pellet the synaptosomes. The pellet is resuspended in a suitable assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and the test compound at various concentrations.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Enzyme Inhibition Assays (e.g., Acetylcholinesterase Inhibition)
This protocol, based on Ellman's method, is used to measure the inhibition of acetylcholinesterase (AChE).
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: The assay is conducted in a 96-well plate. Add the buffer, DTNB, test compound at various concentrations, and the enzyme (AChE) to each well. The plate is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI.
-
Measurement: The absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of reaction is determined from the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and a general workflow for the biological evaluation of benzylpiperidine derivatives.
Caption: Dopaminergic synapse showing dopamine synthesis, release, reuptake via DAT, and the inhibitory action of substituted benzylpiperidines.
References
- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 9. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of 4-Amino-1-benzylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Amino-1-benzylpiperidine-4-carboxylic acid, a versatile piperidine derivative with significant potential in medicinal chemistry. The structural confirmation of this compound is paramount for its application in research and drug development. This document outlines the key analytical techniques used for its characterization and compares its structural features with the well-established anticonvulsant drug, Gabapentin.
Physicochemical Properties
A fundamental step in the characterization of a compound is the determination of its basic physicochemical properties. Below is a comparison of the key properties of this compound and Gabapentin.
| Property | This compound | Gabapentin |
| IUPAC Name | This compound[1] | 2-[1-(aminomethyl)cyclohexyl]acetic acid |
| CAS Number | 39143-25-4 (free base)[1] | 60142-96-3 |
| Molecular Formula | C₁₃H₁₈N₂O₂[1] | C₉H₁₇NO₂ |
| Molecular Weight | 234.29 g/mol (free base)[1] | 171.24 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | Not available | 162-166 °C |
| Solubility | The hydrochloride salt is used to enhance solubility.[1] | Soluble in water and aqueous solutions |
Spectroscopic Data for Structural Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of a molecule. This section details the available spectroscopic data for this compound and its comparison with related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound hydrochloride in D₂O shows characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the piperidine ring protons.[1]
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic-H (benzyl) | 7.35–7.28 | multiplet | 5H |
| N-CH₂-Ar (benzyl) | 3.72 | singlet | 2H |
| Piperidine-H | 3.15–3.05 | multiplet | 4H |
| NH₂ | 2.95 | singlet | 2H |
Note: Data is for the hydrochloride salt in D₂O.[1]
¹³C NMR Spectroscopy
| Assignment (4-Amino-1-benzylpiperidine) | Predicted Chemical Shift (δ) ppm |
| Aromatic-C (benzyl, quaternary) | ~138 |
| Aromatic-C (benzyl, CH) | ~129, ~128, ~127 |
| N-CH₂-Ar (benzyl) | ~63 |
| Piperidine-C4 (C-NH₂) | ~48 |
| Piperidine-C2, C6 | ~52 |
| Piperidine-C3, C5 | ~35 |
Note: This is predictive data for a related compound and serves as an estimation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound hydrochloride (in KBr) displays characteristic absorption bands for the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C-N stretch.[1]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3420 |
| C=O stretch (carboxylic acid) | 1705 |
| C-N stretch | 1598 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While specific experimental ESI-MS data for this compound was not found in the search, the expected molecular ion peak for the free base (C₁₃H₁₈N₂O₂) would be at an m/z of approximately 235.1441 [M+H]⁺. For the hydrochloride salt (C₁₃H₁₉ClN₂O₂), the molecular ion of the free base would still be observed.
X-ray Crystallography
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure. At present, the crystal structure of this compound is not publicly available. However, crystal structures of its derivatives have been reported, indicating that this class of compounds is amenable to crystallographic analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on an NMR spectrometer (e.g., 400 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.
Electrospray Ionization Mass Spectrometry (ESI-MS)
A dilute solution of the sample is introduced into the ESI source of a mass spectrometer. A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Structural Confirmation Workflow
The following diagram illustrates a typical workflow for the structural analysis and confirmation of a novel compound like this compound.
References
In-Vitro Evaluation of Novel 4-Aminopiperidine-Based Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This guide provides a comparative analysis of the in-vitro efficacy of a new class of antifungals based on the 4-aminopiperidine scaffold. These compounds have demonstrated significant activity against a broad range of clinically relevant fungi, primarily by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. This document summarizes key quantitative data, details experimental protocols for in-vitro evaluation, and visualizes the proposed mechanism of action and experimental workflows.
Comparative Antifungal Activity
A series of novel 4-aminopiperidine derivatives have been synthesized and evaluated for their antifungal properties.[1][2] Two promising compounds, 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b) , have shown noteworthy in-vitro activity against various species of Candida and Aspergillus.[1][2] The antifungal efficacy of these compounds was determined using standardized microbroth dilution assays and is presented below in comparison to established antifungal drugs, amorolfine and voriconazole.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Novel 4-Aminopiperidine Derivatives and Reference Antifungals against Yeasts
| Compound | Yarrowia lipolytica MIC₁₀₀ (µg/mL) | Candida spp. (19 isolates) MIC₈₀ Range (µg/mL) |
| 2b | 4.0 | 1 - >16 |
| 3b | 4.0 | 1 - 4 |
| Amorolfine | 4.0 | 2 - 16 |
| Voriconazole | 2.0 | ≤0.03 - 4 |
Data sourced from a study by L. Bier et al. (2021).[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Novel 4-Aminopiperidine Derivatives and Reference Antifungals against Molds
| Compound | Aspergillus spp. (18 isolates) MIC₉₀ Range (µg/mL) |
| 2b | 2 - 16 |
| 3b | 1 - 8 |
| Amorolfine | 4 - 16 |
| Voriconazole | 0.25 - 8 |
Data sourced from a study by L. Bier et al. (2021).[1]
Other aminopiperidine derivatives, referred to as Compound 1a and 1b, have also demonstrated potent in-vitro activity against a range of clinically important fungi, including fluconazole-resistant strains of C. albicans.[3][4]
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for these novel 4-aminopiperidine derivatives is the inhibition of the fungal ergosterol biosynthesis pathway.[1][3][4] This pathway is essential for fungal cell membrane integrity. Analysis of sterol patterns following treatment with these compounds indicated an inhibition of the enzymes sterol C14-reductase and sterol C8-isomerase.[1] Another study on similar aminopiperidine derivatives also identified the inhibition of C-14 reduction in ergosterol synthesis.[3][4] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[5]
Caption: Proposed mechanism of action of 4-aminopiperidine antifungal agents.
Experimental Protocols
The in-vitro antifungal activity of the 4-aminopiperidine derivatives was determined using standardized methodologies.
Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined by a microbroth dilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
-
Preparation of Fungal Inoculum: Fungal isolates were cultured on an appropriate agar medium. A suspension was prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.
-
Preparation of Drug Dilutions: The 4-aminopiperidine compounds and reference drugs were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The fungal inoculum was added to each well of the microtiter plates. The plates were then incubated at a controlled temperature for a specified period (e.g., 24-48 hours for yeasts and molds).
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the growth control. For yeasts, this was often an 80% reduction (MIC₈₀), while for molds, it was a 90% reduction (MIC₉₀). For Yarrowia lipolytica, a 100% inhibition (MIC₁₀₀) was used.[1]
Caption: Workflow for in-vitro antifungal susceptibility testing.
Conclusion
Novel 4-aminopiperidine derivatives, particularly compounds 2b and 3b , have demonstrated potent in-vitro antifungal activity against a wide range of clinically relevant yeasts and molds.[1][2] Their efficacy is comparable, and in some cases superior, to established antifungal agents like amorolfine and voriconazole.[1] The mechanism of action, involving the inhibition of key enzymes in the ergosterol biosynthesis pathway, presents a promising avenue for the development of new antifungal therapies.[1][3][4] Further investigation into the cytotoxicity and in-vivo efficacy of these compounds is warranted to assess their full therapeutic potential.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalytic systems for amination
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The development of efficient catalytic systems has revolutionized the synthesis of arylamines and their derivatives. This guide provides a comprehensive comparison of the efficacy of four prominent catalytic systems for amination reactions: Palladium, Nickel, Copper, and Iron-based catalysts. We present a detailed analysis of their performance, supported by experimental data and protocols, to assist researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison of Catalytic Systems
The choice of catalyst for an amination reaction is critical and depends on factors such as the nature of the substrates (aryl halide and amine), desired reaction conditions, cost, and environmental impact. While palladium catalysts have historically dominated the field due to their broad applicability and high efficiency, catalysts based on more abundant and less expensive metals like nickel, copper, and iron have emerged as powerful alternatives.
The following tables provide a comparative overview of these catalytic systems. To facilitate a direct comparison, we have focused on the amination of aryl chlorides where possible, as they are often more challenging substrates than the corresponding bromides or iodides. However, due to the different reactivity profiles of the catalysts, optimal substrates and conditions may vary. These differences are noted to ensure a fair and objective comparison.
Table 1: Comparison of Catalytic Systems for the Amination of Aryl Halides with Morpholine
| Catalyst System | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Ref. |
| Palladium | Pd(dba)₂ (1.5 mol%) | XPhos (3.0 mol%) | NaOtBu | Toluene | Reflux | 6 | 4-Chlorotoluene | 94 | |
| Nickel | NiCl₂(DME) (5-15 mol%) | SIPr·HCl (10-30 mol%) | NaOtBu | 2-Me-THF | 100 | 3 | 4-Chlorotoluene | ~95 | [1] |
| Copper | CuSO₄ (5 mol%) | Pyrazinamide (L1) | K₂CO₃ | DMF | 110 | 24 | 4-Chlorotoluene | Good | [2] |
| Iron | Fe₂O₃ (10 mol%) | L-Proline (20 mol%) | K₂CO₃ | DMSO | 120 | 24 | 4-Bromotoluene | 85 | [3] |
Note: The data for the iron-catalyzed system is for the reaction of 4-bromotoluene, as data for 4-chlorotoluene with this specific system was not available. This highlights a key difference in reactivity, where iron catalysts are often more effective with more reactive aryl halides.
Table 2: General Comparison of Catalytic Systems for C-N Cross-Coupling Reactions
| Feature | Palladium-based | Nickel-based | Copper-based | Iron-based |
| Catalyst Cost | High | Moderate | Low | Very Low |
| Generality | Very Broad | Broad, excels with aryl chlorides | Good, often milder conditions | Emerging, different mechanism |
| Functional Group Tolerance | Excellent | Good to Excellent | Good | Moderate to Good |
| Typical Substrates | Aryl/heteroaryl halides & sulfonates | Aryl/heteroaryl chlorides & sulfamates | Aryl/heteroaryl halides & boronic acids | Aryl halides |
| Reaction Conditions | Often requires inert atmosphere | Often requires inert atmosphere | Can often be run in air | Varies, can require specific conditions |
| Key Advantages | High reliability and predictability | Cost-effective for aryl chlorides | Low cost, mild conditions (Chan-Lam) | Very low cost, environmentally benign |
| Key Disadvantages | Cost, potential for catalyst poisoning | Air/moisture sensitivity of some catalysts | Harsher conditions for Ullmann-type | Less developed, can require higher catalyst loading |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the amination of an aryl chloride using palladium and nickel catalysts, providing a basis for comparison.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[1]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.
-
Heat the resulting mixture at reflux for 6 hours.
-
After cooling to room temperature, quench the reaction with 10 mL of water.
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9/1) to yield 4-(p-tolyl)morpholine.
Protocol 2: Nickel-Catalyzed Amination of 4-Chlorotoluene with Morpholine[2]
Materials:
-
NiCl₂(DME)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
2-Methyltetrahydrofuran (2-Me-THF)
Procedure:
-
In a glovebox, add NiCl₂(DME) (5-15 mol%), SIPr·HCl (10-30 mol%), and NaOtBu to an oven-dried vial equipped with a stir bar.
-
Add 2-Me-THF to the vial.
-
Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.8 equiv.) to the reaction mixture.
-
Seal the vial and heat the reaction at 100 °C for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(p-tolyl)morpholine.
Catalytic Cycles and Mechanistic Overview
The underlying mechanisms of these catalytic systems differ significantly, which accounts for their distinct reactivity profiles. Visualizing these catalytic cycles can aid in understanding the key steps and the roles of the various components.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Nickel-Catalyzed Amination
Similar to palladium, nickel-catalyzed amination generally proceeds through a Ni(0)/Ni(II) catalytic cycle. The lower cost of nickel makes it an attractive alternative, particularly for the amination of less reactive aryl chlorides.[5]
Caption: General catalytic cycle for Nickel-catalyzed amination.
Copper-Catalyzed Chan-Lam Amination
The Chan-Lam coupling typically involves the reaction of an amine with an aryl boronic acid, distinguishing it from the Buchwald-Hartwig and Ullmann reactions which use aryl halides. The mechanism is thought to involve Cu(II) and Cu(III) intermediates.
Caption: Postulated catalytic cycle for the Copper-catalyzed Chan-Lam amination.
Iron-Catalyzed Amination
Recent advancements have led to the development of iron-catalyzed amination reactions. These systems are highly attractive due to the low cost and low toxicity of iron. The mechanism can differ from the noble metal-catalyzed reactions and may involve radical pathways.[6]
Caption: Simplified proposed catalytic cycle for an Iron-catalyzed amination.
Conclusion
The choice of a catalytic system for amination is a critical decision in synthetic planning. Palladium catalysts, particularly those based on bulky, electron-rich phosphine ligands, offer the broadest substrate scope and highest reliability, making them the gold standard for many applications. However, the high cost of palladium has driven the development of highly effective and more economical nickel-based catalysts, which have proven to be particularly adept at activating challenging aryl chlorides.
Copper-catalyzed systems, such as the Chan-Lam and Ullmann-type reactions, provide further cost-effective alternatives. The Chan-Lam coupling is notable for its use of aryl boronic acids and often milder reaction conditions, while modern Ullmann-type reactions have overcome many of the limitations of the classical procedure. Finally, the emergence of iron-catalyzed amination offers the promise of a highly sustainable and inexpensive method, although this field is still developing and may require more specific reaction optimization.
This guide provides a foundational understanding of the relative merits of these catalytic systems. For any specific application, it is recommended that researchers consult the primary literature and consider screening a range of catalysts and conditions to identify the optimal system for their desired transformation.
References
- 1. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Nickel-Catalyzed Amination of Aryl Chlorides with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Interpretation of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and the profound influence of substituents on its chemical properties make the accurate interpretation of its spectroscopic data a critical skill for researchers in organic chemistry, medicinal chemistry, and drug development. This guide provides a comparative overview of the key spectroscopic features of piperidine and several of its derivatives, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for piperidine and selected N- and C-substituted derivatives. This allows for a direct comparison of the influence of substitution on the spectral properties.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Piperidine and its Derivatives in CDCl₃
| Compound | H-1 (NH/NCH₃) | H-2, H-6 (α) | H-3, H-5 (β) | H-4 (γ) | Other Protons |
| Piperidine | ~1.35 (s, 1H) | ~2.79 (t, 4H) | ~1.58 (m, 4H) | ~1.51 (m, 2H) | - |
| N-Methylpiperidine | 2.23 (s, 3H) | ~2.33 (m, 4H) | ~1.59 (m, 4H) | ~1.41 (m, 2H) | - |
| 2-Methylpiperidine | ~1.20 (s, 1H) | ~2.55 (m, 1H), ~2.95 (m, 1H) | ~1.0-1.8 (m, 6H) | ~1.0-1.8 (m, 2H) | ~1.05 (d, 3H, CH₃) |
| 4-Phenylpiperidine | ~1.60 (s, 1H) | ~3.16 (m, 2H), ~2.72 (m, 2H) | ~1.86 (m, 2H), ~1.75 (m, 2H) | ~2.61 (m, 1H) | 7.15-7.31 (m, 5H, Ar-H)[1] |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Piperidine and its Derivatives in CDCl₃
| Compound | C-2, C-6 (α) | C-3, C-5 (β) | C-4 (γ) | Other Carbons |
| Piperidine | 47.0 | 27.2 | 25.2 | - |
| N-Methylpiperidine | 56.8 | 26.5 | 24.6 | 46.8 (NCH₃) |
| 2-Methylpiperidine | 53.0 (C-2), 46.9 (C-6) | 35.5 (C-3), 26.5 (C-5) | 25.0 | 22.5 (CH₃) |
| 4-Phenylpiperidine | 46.5 | 33.0 | 42.5 | 128.5, 126.8, 126.3 (Ar-C), 145.9 (Ar C-ipso) |
IR Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹) of Piperidine and its Derivatives
| Compound | N-H Stretch | C-H Stretch (Aliphatic) | C-N Stretch | Other Key Bands |
| Piperidine | ~3280 (br) | 2930, 2850, 2800 | ~1100 | ~1450 (CH₂ bend) |
| N-Methylpiperidine | - | 2930, 2850, 2780 | ~1120 | ~1450 (CH₂ bend) |
| 2-Methylpiperidine | ~3300 (br) | 2930, 2860 | ~1130 | ~1460 (CH₂ bend) |
| 4-Phenylpiperidine | ~3320 (br) | 2920, 2850 | ~1130 | ~3020 (Ar C-H), ~1600, 1495 (Ar C=C) |
Mass Spectrometry Data
Table 4: Major Mass Spectrometry Fragments (m/z) of Piperidine and its Derivatives (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| Piperidine | 85 | 84 | 56, 44, 43, 42 |
| N-Methylpiperidine | 99 | 98 | 84, 70, 57, 42 |
| 2-Methylpiperidine | 99 | 84 | 70, 56, 43, 42 |
| 4-Phenylpiperidine | 161 | 160 | 117, 104, 91, 77 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-20 mg of the piperidine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte peaks.[2]
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-pulse ¹H NMR spectrum.[3]
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.[4]
-
Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.[4][5] A 90° pulse angle is often used.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Instrument Setup:
-
Acquire a background spectrum of the empty IR beam path (or the clean ATR crystal). This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.[7]
-
-
Data Processing:
-
The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized before ionization.[9]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and often induces extensive fragmentation.[10][11]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown piperidine derivative using the discussed spectroscopic techniques.
Caption: Spectroscopic data interpretation workflow.
References
- 1. 2-Methylpiperidine [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. rroij.com [rroij.com]
Unveiling Neuroprotection: A Comparative Analysis of Benzylpiperidine Derivatives
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge in combating the rising tide of neurodegenerative diseases. Among the diverse chemical scaffolds explored, benzylpiperidine derivatives have emerged as a promising class of compounds, with the approved Alzheimer's drug Donepezil being a notable example. This guide provides a comprehensive comparison of the neuroprotective effects of various benzylpiperidine derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
This guide synthesizes findings from multiple studies to offer a comparative overview of the neuroprotective potential of different benzylpiperidine derivatives. While direct comparative studies under identical conditions are limited, this compilation aims to provide a valuable resource for researchers to identify promising candidates and design future investigations.
Quantitative Assessment of Neuroprotective Efficacy
The neuroprotective effects of benzylpiperidine derivatives have been evaluated in various in vitro models mimicking the pathological conditions of neurodegenerative diseases. The following tables summarize the quantitative data from these studies, focusing on key parameters such as cell viability and inhibition of neurotoxic insults.
Table 1: Neuroprotective Effects of Benzylpiperidine Derivatives in Alzheimer's Disease Models
| Compound | Neurotoxicity Model | Cell Line | Concentration | Neuroprotective Effect | Reference |
| Donepezil | Amyloid-β (Aβ) | Rat Septal Neurons | 0.1, 1, 10 µM | Concentration-dependent decrease in LDH release | [1] |
| Oxygen-Glucose Deprivation (OGD) | Rat Cortical Neurons | 0.1, 1, 10 µM | Concentration-dependent decrease in LDH release | [1] | |
| Glutamate | Rat Cortical Neurons | 0.1, 1, 10 µM | Concentration-dependent decrease in LDH release | [1] | |
| Compound 4e | Amyloid-β | PC12 | 50 µM | 23.2% protection | [2] |
| Compounds d5 & d10 | Not specified | PC12 | Not specified | Promising neuroprotective activities | [3] |
| Compounds 40 & 41 | Not specified | SH-SY5Y | Up to 80 µM | Devoid of neurotoxicity; Inhibited Aβ aggregation | [4] |
| Compound 5MeSA4ABP | Lipopolysaccharide (LPS) | Microglial cells | 5 µM | AChE inhibition: 57.46%; Aβ inhibition: 57.83% | [4] |
Table 2: Neuroprotective Effects of Benzylpiperidine Derivatives in Parkinson's Disease and Ischemic Stroke Models
| Compound | Neurotoxicity Model | Cell Line | Concentration | Neuroprotective Effect | Reference |
| Piperine | MPTP | Mouse model | 10 mg/kg | Attenuated motor deficits, prevented decrease in tyrosine hydroxylase-positive cells | [5] |
| CPI-1189 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y & Primary Cortical Neurons | 100 nM | Inhibited cell death and ROS production | [6] |
| PPBP | Focal Cerebral Ischemia | Rat model | 1 µmol/kg/h for 1 day | Reduced infarction volume | [7] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of benzylpiperidine derivatives are often mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective neuroprotective agents.
Caption: Key signaling pathways involved in the neuroprotective effects of benzylpiperidine derivatives.
Experimental Workflow for Assessing Neuroprotection
A standardized experimental workflow is essential for the reliable evaluation and comparison of the neuroprotective effects of different compounds. The following diagram illustrates a general workflow for in vitro neuroprotection assays.
Caption: A generalized workflow for conducting in vitro neuroprotection experiments.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for the key assays cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y)
-
96-well culture plates
-
Benzylpiperidine derivatives
-
Neurotoxic agent (e.g., Amyloid-β, H₂O₂, MPP⁺)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the benzylpiperidine derivatives for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control group) and incubate for the desired duration (e.g., 24-48 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Neuronal cells
-
96-well culture plates
-
Benzylpiperidine derivatives
-
Neurotoxic agent
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Carefully collect a small aliquot of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).
Concluding Remarks
The benzylpiperidine scaffold continues to be a fertile ground for the discovery of novel neuroprotective agents. The derivatives highlighted in this guide demonstrate a range of activities, from inhibiting key enzymes involved in Alzheimer's pathology to directly protecting neurons from various toxic insults. While Donepezil remains a benchmark, newer derivatives show promise with multi-target approaches and potent neuroprotective effects in preclinical models.
This comparative guide serves as a starting point for researchers in the field. Further head-to-head studies under standardized conditions are necessary to definitively rank the neuroprotective efficacy of these compounds. Moreover, exploration of their mechanisms of action and in vivo efficacy will be crucial for their translation into clinical therapies for devastating neurodegenerative diseases.
References
- 1. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Complex Amines: A Cost-Benefit Analysis of Modern Synthetic Pathways
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of complex amines is a critical hurdle in the journey from discovery to market. These chiral building blocks are integral to a vast array of pharmaceuticals, with their three-dimensional arrangement profoundly influencing biological activity. This guide provides a comprehensive comparison of the predominant synthetic strategies for accessing complex amines, offering a data-driven cost-benefit analysis to inform pathway selection in research and development.
The landscape of amine synthesis is rich and varied, offering a toolbox of methodologies ranging from classical chemical resolutions to cutting-edge biocatalytic and asymmetric catalytic approaches. The optimal synthetic route is dictated by a multitude of factors, including the desired scale of production, required enantiopurity, the cost and availability of starting materials and catalysts, and the overall environmental footprint of the process. This guide will dissect four key methodologies: biocatalytic transamination, asymmetric hydrogenation, traditional reductive amination, and the emerging advantages of continuous flow chemistry.
Comparative Performance and Cost Analysis
The selection of a synthetic pathway is a multi-faceted decision, balancing economic viability with chemical efficiency and environmental impact. The following tables provide a quantitative comparison of key performance indicators and cost factors associated with the primary methods for complex amine synthesis.
Table 1: Performance Metrics of Key Synthetic Pathways for Complex Amines
| Metric | Biocatalytic Transamination | Asymmetric Hydrogenation | Classical Reductive Amination |
| Typical Yield | >95%[1] | >90%[2][3] | 70-90% |
| Enantiomeric Excess (ee) | >99%[1] | 90-99%[2][4] | N/A (for prochiral substrates without chiral catalyst) |
| Reaction Temperature | 25-50°C[5] | 25-80°C[6] | 20-100°C |
| Reaction Pressure | Atmospheric | 10-100 atm H₂[6][7] | Atmospheric to moderate pressure |
| Reaction Time | 12-48 hours[8] | 4-24 hours[6][9] | 2-24 hours |
| Catalyst Loading | Whole cells or isolated enzyme | 0.1-1 mol%[2] | Stoichiometric reducing agent |
| Substrate Scope | Broad for ketones, aldehydes | Broad for imines, enamines | Broad for aldehydes, ketones |
| Key Advantages | High enantioselectivity, mild conditions, green | High efficiency and enantioselectivity | Well-established, versatile |
| Key Disadvantages | Equilibrium limitations, enzyme stability | Cost and toxicity of precious metals | Stoichiometric waste, lower selectivity |
Table 2: Economic and Environmental Cost Factors
| Factor | Biocatalytic Transamination | Asymmetric Hydrogenation | Classical Reductive Amination |
| Starting Material Cost | Varies; often simple ketones/aldehydes | Varies; imine synthesis required | Generally low; simple carbonyls and amines |
| Catalyst/Reagent Cost | Enzyme cost can be significant but is decreasing[1] | High cost of precious metal catalysts (e.g., Rh, Ir, Ru)[10] | Low cost of bulk reducing agents (e.g., NaBH₄) |
| Process Mass Intensity (PMI) | Generally lower due to fewer steps and aqueous media | Can be high due to solvent use and workup | High due to stoichiometric reagents and solvents[11] |
| E-Factor | Low, especially with efficient enzyme recycling | Moderate to high, depending on catalyst and solvent recovery | High, significant waste from reducing agents[12] |
| Capital Expenditure | Standard bioreactors | High-pressure reactors may be needed | Standard chemical reactors |
| Operational Expenditure | Lower energy costs due to mild conditions | Potentially higher energy for pressure and temperature | Moderate energy and solvent recovery costs |
In-Depth Analysis of Synthetic Pathways
Biocatalytic Transamination: The Green Route to Enantiopurity
Biocatalysis, particularly the use of transaminases, has emerged as a powerful and sustainable method for the synthesis of chiral amines.[5] These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, generating the desired chiral amine with exceptional enantioselectivity.[13]
A prime example of the industrial success of this technology is the synthesis of Sitagliptin, a drug for type 2 diabetes. The second-generation synthesis developed by Merck employed a highly engineered transaminase, which led to a 13% increase in overall yield and a 19% reduction in total waste compared to the initial rhodium-catalyzed asymmetric hydrogenation process.[2][9] The biocatalytic route operates at ambient temperature and pressure in an aqueous medium, significantly improving the process's green credentials.[5]
However, challenges remain, such as unfavorable reaction equilibria and the need for efficient enzyme evolution to accommodate bulky substrates.[1] The cost of the enzyme can also be a significant factor, although ongoing research is focused on improving enzyme activity and stability to reduce costs.[1][8]
Asymmetric Hydrogenation: A Workhorse for High-Efficiency Synthesis
Transition metal-catalyzed asymmetric hydrogenation of imines is a well-established and highly efficient method for producing a wide range of chiral amines.[4] This approach utilizes chiral phosphine ligands in complex with metals like rhodium, iridium, or ruthenium to achieve high enantioselectivities.[4][6]
The synthesis of the herbicide (S)-metolachlor is a landmark example of the large-scale application of this technology, employing an iridium-ferrocenyl diphosphine catalyst to achieve a turnover number of over 1,000,000.[6] This demonstrates the high efficiency and productivity of asymmetric hydrogenation.
The primary drawbacks of this method are the high cost and potential toxicity of the precious metal catalysts.[10] Furthermore, these reactions often require anhydrous and anaerobic conditions, which can add to the operational complexity and cost.
Classical Reductive Amination: The Versatile and Cost-Effective Option
Reductive amination remains a widely used and versatile method for the synthesis of amines due to its operational simplicity and the low cost of the reagents.[14] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride and its derivatives.
While cost-effective for many applications, classical reductive amination generates stoichiometric amounts of waste from the reducing agent, leading to a high Process Mass Intensity (PMI) and E-Factor.[11] For the synthesis of chiral amines, this method typically requires a chiral starting material or a chiral auxiliary, which can add to the cost and number of synthetic steps.
The Rise of Continuous Flow Chemistry
Continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, scalability, and efficiency. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters. This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. For amine synthesis, flow chemistry can enable the use of reaction conditions that are not feasible in traditional batch reactors, potentially leading to higher yields and shorter reaction times. The smaller reactor volumes also improve safety when working with high-pressure hydrogenations or reactive intermediates.
Experimental Protocols
General Procedure for Biocatalytic Transamination of a Ketone
A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. The ketone substrate is added, often with a co-solvent like DMSO to improve solubility. The amine donor (e.g., isopropylamine) and the transaminase enzyme (as a whole-cell biocatalyst or lyophilized powder) are then added. The reaction mixture is agitated at a controlled temperature (e.g., 30-45°C) for 12-48 hours. The reaction progress is monitored by HPLC or GC. Upon completion, the product is extracted with an organic solvent, and the chiral amine is isolated and purified.[8]
General Procedure for Asymmetric Hydrogenation of an Imine
In an inert atmosphere glovebox, a high-pressure reactor is charged with the imine substrate, a chiral catalyst (e.g., [Rh(COD)Cl]₂ and a chiral phosphine ligand), and a degassed solvent (e.g., methanol). The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 80 bar). The reaction mixture is stirred at a specific temperature (e.g., 50°C) for a set period (e.g., 4-24 hours). After cooling and venting the hydrogen, the solvent is removed under reduced pressure, and the resulting chiral amine is purified by chromatography or crystallization.[6]
Visualizing the Pathways and Decision-Making Process
To better understand the relationships between the different synthetic pathways and the factors influencing their selection, the following diagrams are provided.
Conclusion
The synthesis of complex amines is a dynamic field with a diverse array of methodologies available to the modern chemist. Biocatalytic transamination stands out for its exceptional enantioselectivity and green credentials, making it an increasingly attractive option for industrial-scale synthesis, provided a suitable enzyme can be identified or engineered. Asymmetric hydrogenation remains a highly efficient and reliable method, particularly for laboratory and pilot-scale synthesis, though the cost of catalysts is a significant consideration. Classical reductive amination, while less selective and generating more waste, offers a cost-effective and versatile approach for a wide range of applications.
Ultimately, the choice of synthetic pathway will be a case-by-case decision, guided by the specific requirements of the target molecule and the overarching goals of the project. For large-scale, cost-sensitive manufacturing where enantiopurity is paramount, an optimized biocatalytic process is often the most compelling choice. For smaller-scale research and development where speed and versatility are key, asymmetric hydrogenation provides a powerful and efficient solution. By carefully weighing the costs and benefits of each approach, researchers can select the most appropriate strategy to efficiently and sustainably deliver these vital chemical building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 5. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 4-Amino-1-benzylpiperidine-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 4-Amino-1-benzylpiperidine-4-carboxylic Acid (CAS No. 39143-25-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards and to use appropriate personal protective equipment (PPE). Based on data for related compounds, this chemical may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Recommended Equipment | Justification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye irritation or damage from splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | To prevent skin contact and potential irritation or absorption. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts or aerosols are generated. | To avoid inhalation and potential respiratory tract irritation. |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
1. Waste Identification and Segregation:
- Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
- Include the chemical formula (C₁₃H₁₈N₂O₂) and any known hazard information.
- Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
2. Waste Collection:
- For solid waste (e.g., residual powder, contaminated weigh boats), carefully place it into the designated hazardous waste container.
- For contaminated materials (e.g., gloves, wipes), place them in a separate, clearly labeled hazardous waste bag or container.
- For solutions containing the compound, use a designated and properly labeled hazardous liquid waste container.
3. Spill Management:
- Small Spills: In a well-ventilated area and while wearing appropriate PPE, gently sweep up the solid material to avoid creating dust. Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
- Large Spills: Evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
4. Storage of Waste:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
- Ensure the storage area is cool and dry.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
- Provide all necessary documentation, including the waste manifest, as required.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. In Case of Exposure
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your EHS department for specific guidance.
References
Essential Safety and Logistical Information for Handling 4-Amino-1-benzylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Amino-1-benzylpiperidine-4-carboxylic Acid. The following procedures are designed to ensure a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant Gloves | Wear appropriate protective gloves (e.g., nitrile, neoprene) tested to EN 374 or US F739 standards.[3][4] Gloves should be inspected before use and replaced if contaminated or damaged. |
| Lab Coat/Protective Clothing | Wear a lab coat or chemical-resistant apron to prevent skin contact.[5][6] Ensure clothing covers all exposed skin. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient, if irritation is experienced, or if dusts/aerosols may be generated.[1][3] |
II. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use a chemical fume hood for all procedures that may generate dust, aerosols, or vapors.[7]
-
Ensure an eyewash station and safety shower are readily accessible.[1][7]
B. Handling Protocol:
-
Preparation: Before handling, read and understand the available safety information for similar compounds.[6] Ensure all necessary PPE is clean, in good condition, and properly worn.
-
Dispensing:
-
Solution Preparation:
-
When dissolving, add the solid to the solvent slowly.
-
If diluting an acidic solution, always add acid to water, never the other way around.[5]
-
-
Post-Handling:
C. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][8]
III. Accidental Release and Exposure Plan
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For a small spill of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][8] |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[11] Contain the spill and prevent it from entering drains.[4] Collect the material using a method that does not generate dust and place it in a labeled container for disposal. |
IV. Disposal Plan
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[2][8]
-
Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][10]
-
Do not dispose of down the drain unless authorized.
V. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. quora.com [quora.com]
- 6. flinnsci.com [flinnsci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. peptide.com [peptide.com]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. fishersci.com [fishersci.com]
- 11. isotope.com [isotope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
